molecular formula C35H64N7O18P3S B8119825 Myristoyl coenzyme a monohydrate

Myristoyl coenzyme a monohydrate

Cat. No.: B8119825
M. Wt: 995.9 g/mol
InChI Key: YLDPGEHCCNTXHN-AUYDVANISA-N
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Description

Myristoyl coenzyme A monohydrate is a critical biochemical reagent that functions as a substrate for N-myristoyltransferases (NMTs), enzymes that catalyze the covalent attachment of myristic acid to the N-terminal glycine residues of target proteins . This protein myristoylation process is an essential post-translational modification that mediates protein-membrane interactions, intracellular trafficking, and signal transduction pathways . Researchers utilize this compound to study both Type I and Type II myristoyl-CoA:protein N-myristoyltransferases, which exhibit distinct kinetic properties and substrate specificities . In experimental settings, myristoyl coenzyme A serves as a key substrate for investigating heterogeneous acylation in retinal proteins, where proteins are modified by various fatty acids including myristic acid (14:0), tetradecenoic acid (14:1 n-9), tetradecadienoic acid (14:2 n-6), and lauric acid (12:0) . The compound enables critical research on the enzymatic mechanisms of protein lipid modification and their functional consequences in cellular systems. This product is specifically provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30?,34-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDPGEHCCNTXHN-AUYDVANISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64N7O18P3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological function of myristoyl coenzyme a in cell signaling

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Function of Myristoyl Coenzyme A in Cell Signaling Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Myristoyl Coenzyme A (Myristoyl-CoA) is often reductively categorized merely as an intermediate in fatty acid oxidation. However, in the context of cell signaling, it functions as a critical bio-orthogonal donor substrate . It provides the essential C14:0 lipid moiety required for N-myristoylation , a modification that governs the localization, stability, and activity of a vast proteome including Src family kinases, G-protein


 subunits, and HIV-1 Gag.

This guide moves beyond basic biochemistry to explore the dynamic signaling modalities of Myristoyl-CoA—specifically the "Myristoyl Switch"—and provides actionable protocols for profiling these events in drug discovery.

The Bio-Active Substrate: Metabolism & Machinery

Before participating in signaling, free myristate must be activated. Unlike palmitate (C16) or stearate (C18), myristate (C14) is rare in the cytosol (<1% of total fatty acids), making the regulation of the Myristoyl-CoA pool a rate-limiting step for signaling fidelity.

Synthesis and Regulation

Myristoyl-CoA is synthesized from free myristate by Acyl-CoA Synthetases (ACSLs) in an ATP-dependent reaction.

  • Reaction:

    
    
    
  • Criticality: The intracellular concentration of Myristoyl-CoA directly influences the saturation of N-myristoyltransferase (NMT), the enzyme responsible for protein modification.

The N-Myristoyltransferase (NMT) Machinery

NMT catalyzes the irreversible transfer of myristate to the N-terminal glycine of target proteins.[1][2][3][4]

  • Isoforms: Humans possess NMT1 (essential for development/tumorigenesis) and NMT2 .

  • Mechanism: Ordered Bi-Bi reaction. Myristoyl-CoA binds first, inducing a conformational change in NMT that creates the peptide binding pocket.[4]

Figure 1: The NMT Catalytic Cycle

NMT_Mechanism NMT Apo-NMT Binary Binary Complex (NMT : Myr-CoA) NMT->Binary + Myr-CoA (Ordered Binding) MyrCoA Myristoyl-CoA MyrCoA->Binary Ternary Ternary Complex Binary->Ternary + Peptide (Conformational Change) Peptide Peptide Substrate (N-term Gly) Peptide->Ternary Product Myristoylated Protein + CoA-SH Ternary->Product Transfer & Release Product->NMT Recycle

Caption: The Ordered Bi-Bi mechanism of NMT. Myristoyl-CoA binding is the obligate first step, structurally priming the enzyme for peptide substrate recognition.

Mechanisms in Cell Signaling

Myristoylation is not merely a static membrane anchor; it is a dynamic regulatory switch.

The "Myristoyl Switch" Mechanism

This is a reversible mechanism where the myristoyl group transitions between a sequestered state (buried in a hydrophobic pocket) and an exposed state (inserted into the membrane).[5] This transition is triggered by ligand binding or electrostatic changes.

Switch TypeTriggerExample ProteinMechanism
Ligand-Induced GTPArf1 (ADP-ribosylation factor)GTP binding causes conformational shift, extruding myristate to anchor Arf1 to Golgi membranes.
Calcium-Sensing Ca

Recoverin Ca

binding to EF-hands exposes the myristoyl group, allowing translocation to photoreceptor disc membranes.
Electrostatic pH / PhosphorylationMARCKS Phosphorylation by PKC introduces negative charge, repelling the protein from the membrane (Electrostatic Switch).

Figure 2: The Ligand-Induced Myristoyl Switch (Arf1 Model)

Myristoyl_Switch cluster_membrane Lipid Bilayer Cytosolic Cytosolic State (Myristate Sequestered) Activation Nucleotide Exchange (GEF Activity) Cytosolic->Activation + GTP / - GDP Membrane Membrane Bound (Myristate Exposed) Activation->Membrane Conformational Change (Helix displacement) Membrane->Cytosolic GTP Hydrolysis (GAP) (Myristate Retraction)

Caption: The GTP-dependent myristoyl switch of Arf1.[6] GTP binding forces the extrusion of the myristoyl helix, locking the protein to the membrane surface.

Apoptotic Signaling (The tBid Switch)

Myristoylation can be post-translational.[1][7][8][9] During apoptosis, Bid is cleaved by Caspase-8. The resulting C-terminal fragment (tBid) exposes a glycine that is subsequently myristoylated. This modification is essential for tBid to target the mitochondria and induce cytochrome c release.

Experimental Methodologies: Profiling the Myristoylome

To study these pathways or screen NMT inhibitors, researchers cannot rely on antibodies alone. Metabolic labeling with Click Chemistry is the gold standard.

Protocol: Metabolic Labeling with Alkynyl-Myristate (YnMyr)

This protocol allows for the enrichment and identification of myristoylated proteins using mass spectrometry.

Reagents:

  • Probe: 13-tetradecynoic acid (Alkynyl-Myristate, YnMyr).

  • Tag: Biotin-Azide or TAMRA-Azide.

  • Catalysts: CuSO

    
    , TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand).
    

Step-by-Step Workflow:

  • Cell Culture:

    • Treat cells (e.g., HeLa, Jurkat) with 20-50

      
      M YnMyr for 4–16 hours.
      
    • Control: Treat parallel flask with Myristate (non-clickable) or DMSO.

  • Lysis:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Precipitate proteins (MeOH/Chloroform) to remove excess free probe.

  • Click Reaction (CuAAC):

    • Resuspend protein pellet (1-2 mg/mL).

    • Add Click Mix: 100

      
      M Biotin-Azide, 1 mM TCEP, 100 
      
      
      
      M TBTA, 1 mM CuSO
      
      
      .
    • Incubate 1 hour at Room Temp (dark).

  • Enrichment:

    • Incubate lysate with Streptavidin-Agarose beads (2 hours).

    • Wash stringent (1% SDS, 4M Urea) to remove non-specific binders.

  • Analysis:

    • On-Bead Digestion: Trypsinize directly on beads.

    • LC-MS/MS: Analyze peptides to identify myristoylated candidates.

Figure 3: Chemical Proteomics Workflow

Click_Workflow Step1 1. Metabolic Labeling (Cells + YnMyr) Step2 2. Lysis & Precipitation (Remove free probe) Step1->Step2 Step3 3. Click Reaction (Protein-Alkyne + Azide-Biotin) Step2->Step3 CuAAC Catalysis Step4 4. Streptavidin Enrichment (Capture Labeled Proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Myristoylome) Step4->Step5 Trypsin Digest

Caption: Workflow for profiling myristoylated proteins using bio-orthogonal chemistry. YnMyr is incorporated by endogenous NMT, allowing subsequent biotinylation and capture.

Therapeutic Implications: NMT Inhibitors[7][9][10][11][12]

Targeting the Myristoyl-CoA binding pocket of NMT is a validated strategy in oncology and infectious disease.

  • Mechanism of Action: NMT inhibitors (e.g., PCLX-001 , IMP-1088 ) compete with Myristoyl-CoA for the enzyme's binding pocket.

  • Oncology: NMT inhibition is synthetically lethal in MYC-driven cancers . MYC upregulates metabolic demands, and NMT inhibition prevents the proper localization of oncogenic kinases (Src) and survival factors.

  • Viral/Fungal: NMT is essential for fungal survival (Candida, Cryptococcus) and viral capsid assembly (HIV, Rhinovirus).

Table 1: Key NMT Inhibitors in Development

CompoundTargetIndicationStatus
PCLX-001 NMT1/2B-cell Lymphoma (DLBCL)Phase I Clinical Trials
IMP-1088 NMT1/2Rhinovirus (Common Cold)Preclinical
DDD86481 T. brucei NMTSleeping SicknessPreclinical

References

  • Resh, M. D. (2016). "Fatty Acylation of Proteins: New Insights into Membrane Targeting of Myristoylated and Palmitoylated Proteins." Physiological Reviews. Link

  • Tate, E. W., et al. (2012). "Global profiling of the N-myristoylated proteome in human cells." Nature Chemistry. Link

  • Ames, J. B., et al. (1997). "Molecular mechanics of calcium-myristoyl switches." Nature. Link

  • Beauchamp, E., et al. (2020). "Targeting N-myristoylation for therapy of B-cell lymphomas." Nature Communications. Link

  • Heal, W. P., et al. (2011).[10] "Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry." Nature Protocols. Link

Sources

The N-Myristoylation Pathway: A Technical Guide to the Role of Myristoyl-CoA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-myristoylation is a co-translational or post-translational lipid modification essential for membrane targeting, protein-protein interactions, and signal transduction.[1][2][3] At the core of this pathway lies Myristoyl-CoA , a 14-carbon saturated fatty acyl-coenzyme A thioester (C14:0-CoA). Unlike other lipid modifications (e.g., palmitoylation, prenylation), N-myristoylation is generally irreversible and requires high substrate specificity.

This guide analyzes the critical role of Myristoyl-CoA as the obligate donor substrate for N-myristoyltransferase (NMT) .[4][5] It details the ordered Bi-Bi reaction mechanism, the metabolic regulation of Myristoyl-CoA pools by Long-Chain Acyl-CoA Synthetases (ACSL), and the therapeutic exploitation of this pathway in oncology and infectious disease. Furthermore, it provides validated protocols for metabolic labeling using bio-orthogonal "click" chemistry to study the myristoylated proteome.

Molecular Mechanism: The NMT Reaction Cycle[1][2][3][5][6][7][8]

The transfer of myristate to the N-terminal glycine of a target protein is catalyzed by NMT (EC 2.3.1.97).[1][2][5][6][7][8][9][10][11] This reaction follows an Ordered Bi-Bi mechanism , a critical kinetic detail that dictates how inhibitors are designed.

The Ordered Bi-Bi Kinetic Model

In this sequential mechanism, the enzyme (NMT) lacks a binding site for the peptide substrate until the lipid donor (Myristoyl-CoA) is bound.

  • Step 1 (Binary Complex): Myristoyl-CoA binds to apo-NMT.[2] This induces a conformational change (often described as a "peptide binding pocket opening").

  • Step 2 (Ternary Complex): The peptide substrate (containing an N-terminal Glycine) binds to the NMT-Myristoyl-CoA complex.

  • Step 3 (Catalysis): The myristoyl group is transferred via nucleophilic attack of the Glycine

    
    -amine on the thioester carbonyl.
    
  • Step 4 (Product Release): Free CoA is released first, followed by the myristoylated peptide.

Key Insight: The release of CoA is the rate-limiting step in many biological contexts, making CoA levels a potential regulatory factor.

Structural Basis of C14:0 Specificity

NMT is exquisitely specific for Myristoyl-CoA (C14:0). While Palmitoyl-CoA (C16:0) is often more abundant in the cytosol, it is a poor substrate.

  • The "Bend" Geometry: Crystallographic studies reveal that the NMT acyl-CoA binding pocket requires the fatty acid chain to adopt a specific bent conformation near the C5-C6 bond .

  • Steric Exclusion: Chains longer than C14 (e.g., C16) encounter steric clash at the base of the pocket, preventing the formation of the catalytically competent binary complex.

  • Inhibition: Palmitoyl-CoA can act as a competitive inhibitor, but its inability to facilitate peptide binding prevents erroneous lipidation.

NMT_Reaction_Cycle Apo_NMT Apo-NMT Binary Binary Complex (NMT : Myr-CoA) Apo_NMT->Binary + Myr-CoA Ternary Ternary Complex (NMT : Myr-CoA : Peptide) Binary->Ternary + Peptide Product_Complex Product Complex (NMT : Myr-Peptide : CoA) Ternary->Product_Complex Catalysis Product_Complex->Apo_NMT - CoA then - Myr-Peptide Product_Complex->Binary Inhibition (Rare) MyrCoA Myristoyl-CoA MyrCoA->Apo_NMT Peptide Peptide (N-Gly) Peptide->Binary CoA Free CoA MyrPep Myristoylated Peptide

Figure 1: The Ordered Bi-Bi reaction mechanism of N-Myristoyltransferase.[12][13][14][15] Myristoyl-CoA binding is the prerequisite for peptide recognition.

Metabolic Supply Chain: Regulation of the Donor Pool

The availability of Myristoyl-CoA is a rate-limiting factor for N-myristoylation. Cells maintain this pool through two primary pathways: de novo synthesis and activation of exogenous fatty acids.

Activation by Acyl-CoA Synthetases (ACSL)

Free myristic acid (C14:0) is metabolically inert until activated to its CoA thioester. This reaction is catalyzed by the Long-Chain Acyl-CoA Synthetase (ACSL) family.[16]

  • ACSL3 and ACSL6: These isoforms show a preference for myristate activation in specific tissues (e.g., neurons, leukocytes).

  • Reaction:

    
    
    
De Novo Synthesis vs. Salvage
  • Fatty Acid Synthase (FASN): The primary product of FASN is Palmitate (C16:0). Myristate is a minor product.[11] Therefore, rapidly dividing cells (like cancer cells) often rely on thioesterases to prematurely cleave the growing fatty acid chain at C14, or they increase uptake of exogenous myristate.

  • Salvage Pathway: In many physiological states, myristate is salvaged from hydrolyzed cellular lipids or dietary sources and rapidly re-activated by ACSL.

ParameterMyristoyl-CoA (C14:0)Palmitoyl-CoA (C16:0)
Cytosolic Concentration Low (< 5 µM)High (20-100 µM)
NMT Affinity (

)
High (nM range)Low (µM range)
Primary Source Diet/Salvage (ACSL activation)De novo Synthesis (FASN)
Function N-Myristoylation,

-oxidation
Palmitoylation, Membrane lipids

Experimental Framework: Metabolic Labeling & Click Chemistry[17][18][19]

To study the role of Myristoyl-CoA in specific signaling pathways, researchers utilize bio-orthogonal chemistry. This approach replaces natural myristate with an alkynyl- or azido-analog, which is metabolically incorporated into proteins and subsequently detected via a "click" reaction.

Protocol: Metabolic Labeling with Alkynyl-Myristate (YnMyr)

Objective: To tag and enrich the N-myristoylated proteome in mammalian cells.

Reagents:

  • Probe: Alkynyl-myristate (13-tetradecynoic acid or similar C12/C14 analog).

  • Click Reagents: Azide-biotin (for enrichment) or Azide-fluorophore (for imaging), CuSO

    
    , THPTA (ligand), Sodium Ascorbate.
    
  • Lysis Buffer: 1% Triton X-100 in PBS with protease inhibitors.

Step-by-Step Methodology:

  • Cell Culture & Starvation:

    • Culture cells to 70-80% confluence.

    • Critical Step: Wash cells 2x with PBS and switch to varying media (low serum or fatty-acid free BSA) for 1 hour to deplete endogenous fatty acyl-CoA pools. This increases incorporation efficiency of the analog.

  • Pulse Labeling:

    • Add Alkynyl-myristate (final conc. 20-50 µM) to the media.

    • Incubate for 4–16 hours (depending on protein turnover rates).

    • Control: Treat a separate dish with Myristate (non-alkynyl) or DMSO vehicle.

  • Lysis & Click Reaction:

    • Lyse cells, clarify lysate by centrifugation (15,000 x g, 10 min).

    • Adjust protein concentration to 1-2 mg/mL.

    • Prepare Click Mix: Add reagents in this specific order to prevent Cu(I) oxidation:

      • Lysate[17]

      • Azide-tag (100 µM)

      • THPTA (100 µM) pre-mixed with CuSO

        
         (1 mM)
        
      • Sodium Ascorbate (1 mM) - Initiates reaction

    • Incubate for 1 hour at Room Temperature with rotation.

  • Enrichment & Analysis:

    • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

    • Resuspend and bind to Streptavidin beads (if using biotin-azide).

    • Wash beads stringently (1% SDS, 4M Urea) to remove non-covalent binders.

    • Elute via on-bead tryptic digestion for Mass Spectrometry (LC-MS/MS).

Metabolic_Labeling_Workflow Step1 1. Cell Culture (Deplete Endogenous Lipids) Step2 2. Pulse with Alkynyl-Myristate (Metabolic Incorporation by NMT) Step1->Step2 Step3 3. Cell Lysis (Extract Proteome) Step2->Step3 Step4 4. CuAAC Click Reaction (Azide-Biotin + Lysate) Step3->Step4 Step5 5. Streptavidin Enrichment (Wash with SDS/Urea) Step4->Step5 Step6 6. LC-MS/MS Analysis (Identify Myristoylated Proteins) Step5->Step6

Figure 2: Workflow for metabolic labeling of the N-myristoylated proteome using click chemistry.

Pathological Implications & Drug Discovery[21]

Dysregulation of N-myristoylation is a hallmark of specific cancers and a vulnerability in fungal/parasitic infections.

Oncology: The "Myristoyl Switch"

Many oncogenes (e.g., c-Src , c-Abl ) require N-myristoylation for membrane localization and downstream signaling.

  • Mechanism: NMT inhibition prevents Src from anchoring to the plasma membrane, locking it in the cytoplasm where it cannot phosphorylate focal adhesion kinase (FAK), thereby inhibiting metastasis.

  • NMT Inhibitors: Small molecules like PCLX-001 constitute a new class of drugs targeting NMT in B-cell lymphomas.

Infectious Disease

Fungal NMT (e.g., Candida albicans, Cryptococcus neoformans) is essential for viability.[13][18]

  • Selectivity: Although human and fungal NMTs share homology, the peptide binding pockets differ sufficiently to allow for the design of fungal-selective inhibitors.[18]

  • Viral Targets: HIV-1 Gag protein requires myristoylation for viral assembly. Inhibiting host NMT blocks viral replication.

Drug Screening Protocol (Fluorescence Polarization)

To screen for inhibitors of Myristoyl-CoA binding or transfer:

  • Assay Mix: Recombinant NMT + Fluorophore-labeled Peptide Substrate.

  • Add Test Compound: Incubate for 15 min.

  • Initiate: Add Myristoyl-CoA.

  • Readout: As the myristoyl group is transferred to the peptide, the molecular weight increases, altering the fluorescence polarization (FP) signal. Alternatively, use a mobility shift assay on a microfluidic chip.

References

  • Kinetic and structural evidence for a sequential ordered Bi Bi mechanism of catalysis by Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase. Journal of Biological Chemistry. Link

  • Protein N-myristoylation: functions and potential for drug discovery. Nature Reviews Drug Discovery. Link

  • Analogs of palmitoyl-CoA that are substrates for myristoyl-CoA:protein N-myristoyltransferase. Proceedings of the National Academy of Sciences. Link

  • Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols. Link

  • Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Molecular Medicine. Link

  • Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors. International Journal of Molecular Sciences. Link

  • Global analysis of protein N-myristoylation using bio-orthogonal chemical reporters. Nature Chemistry. Link

Sources

molecular weight and structure of myristoyl coenzyme a monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Myristoyl Coenzyme A (Myristoyl-CoA) Monohydrate, focusing on its physicochemical properties, structural integrity, and critical role in drug development pipelines targeting N-myristoyltransferase (NMT).[1][2]

Molecular Characterization, Structural Analysis, and Drug Development Applications

Executive Summary

Myristoyl Coenzyme A (Myr-CoA) is the activated thioester form of myristic acid (C14:[1][2]0) and serves as the obligate substrate for N-myristoyltransferase (NMT) .[1][2] In drug development, it is a critical reagent for screening NMT inhibitors—a validated therapeutic strategy in oncology (e.g., colorectal cancer) and infectious diseases (e.g., fungal infections, parasitic protozoa).[1][2]

While often supplied as lithium or sodium salts to enhance stability, the monohydrate free acid form represents the stoichiometric baseline for precise kinetic assays. This guide details the structural specifications and handling protocols required to maintain the integrity of the labile thioester bond during experimentation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The "monohydrate" designation implies a crystal lattice containing one water molecule per molecule of Myr-CoA.[2] Researchers must distinguish between the anhydrous free acid (used for theoretical mass calculations in mass spectrometry) and the hydrated/salt forms (used for weighing and solution preparation).[2]

Core Specifications
PropertySpecification
Compound Name Myristoyl Coenzyme A Monohydrate
CAS Number 3130-72-1 (General for Free Acid)
Chemical Formula (Monohydrate)

Chemical Formula (Anhydrous)

Molecular Weight (Monohydrate) 995.91 g/mol (Calculated)
Molecular Weight (Anhydrous) 977.90 g/mol
Solubility Soluble in water (>10 mg/mL), slightly acidic buffers (pH 5–6)
Appearance White to off-white lyophilized powder
UV Absorption

at 260 nm (Adenine moiety)
Structural Composition

Myristoyl-CoA is a tripartite molecule consisting of:

  • Acyl Chain: Myristic acid (14-carbon saturated fatty acid).

  • Linker: High-energy thioester bond (

    
     kcal/mol).[1][2]
    
  • Carrier: Coenzyme A (composed of

    
    -mercaptoethylamine, pantothenic acid, and 3'-phospho-ADP).[1][2]
    

MyrCoA_Structure Figure 1: Structural Topology of Myristoyl-CoA. The labile thioester bond is the site of enzymatic transfer. Myristate Myristoyl Group (C14:0 Fatty Acid) Thioester Thioester Bond (High Energy) Myristate->Thioester Acylation CoA_Tail β-Mercaptoethylamine Thioester->CoA_Tail Pantothenate Pantothenic Acid (Vitamin B5) CoA_Tail->Pantothenate Amide Link Pyrophosphate Pyrophosphate Bridge Pantothenate->Pyrophosphate Phosphoester Adenosine 3'-Phospho-Adenosine (ADP Derivative) Pyrophosphate->Adenosine

[1][2]

Biological Function & Drug Development Relevance[1][2][4]

The N-Myristoylation Pathway

Myr-CoA functions as the acyl donor for N-myristoyltransferase (NMT) .[1][2][3][4][5] This enzyme catalyzes the irreversible transfer of the myristoyl group to the N-terminal glycine of target proteins (e.g., Src family kinases, HIV-1 Gag).[1][2]

Why this matters for Drug Discovery:

  • Oncology: NMT is upregulated in colon and breast cancers. Inhibiting NMT prevents the localization of oncogenic kinases to the plasma membrane.

  • Virology: Viral capsid assembly (e.g., HIV, Picornaviruses) often requires host-mediated myristoylation.[1][2]

  • Parasitology: Plasmodium falciparum and Leishmania NMTs are distinct from human NMTs, offering a therapeutic window.

NMT_Pathway Figure 2: The N-Myristoylation Catalytic Cycle. NMT transfers myristate from Myr-CoA to the target protein. MyrCoA Myristoyl-CoA (Substrate) NMT N-Myristoyltransferase (NMT1 / NMT2) MyrCoA->NMT NascentProtein Nascent Protein (N-term Glycine) NascentProtein->NMT Intermediate Myr-CoA-NMT-Peptide Ternary Complex NMT->Intermediate Binding MyrProtein N-Myristoylated Protein (Membrane Targeted) Intermediate->MyrProtein Acyl Transfer CoASH Free CoA-SH Intermediate->CoASH Release

[1][2][10][11][12][13]

Experimental Protocols: Handling & Stability

The thioester bond in Myr-CoA is susceptible to hydrolysis , particularly at alkaline pH.[1][2] Proper handling is non-negotiable for assay reproducibility.

Protocol A: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weighing: Calculate mass based on the specific lot's water content and salt form (check Certificate of Analysis).

    • Formula:

      
      [1][2]
      
  • Solvent Selection: Use 10 mM Sodium Acetate buffer (pH 5.0–6.0) or RNase-free water.[2]

    • Critical: Avoid alkaline buffers (Tris pH > 8.[2]0) for long-term storage, as they accelerate thioester hydrolysis.[1][2]

  • Dissolution: Vortex gently. Do not sonicate extensively, as heat degrades the nucleotide moiety.[2]

  • Storage: Aliquot into single-use vials (e.g., 50 µL). Flash freeze in liquid nitrogen. Store at -80°C .

    • Shelf Life: 6 months at -80°C. < 24 hours at 4°C.[1][2]

Protocol B: Quality Control via HPLC

Objective: Verify purity and detect free CoA (hydrolysis product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry), 5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase A: 50 mM Ammonium Phosphate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–5 min: 10% B

    • 5–25 min: Linear gradient to 60% B

    • 25–30 min: Hold 60% B

  • Detection: UV at 260 nm (Adenine) and 232 nm (Thioester bond specific).[2]

  • Interpretation:

    • Free CoA elutes early (more polar).[2]

    • Myristoyl-CoA elutes later (hydrophobic tail).[1][2]

    • Pass Criteria: Purity > 95%; Free CoA < 2%.

Analytical Verification (Self-Validating System)[1][2]

To ensure the "monohydrate" structure is intact and not hydrolyzed, researchers should perform a Ratio Check using UV spectroscopy.

  • Measure Absorbance at 260 nm (

    
    ) and 232 nm (
    
    
    
    ).[1][2]
  • The Ratio Rule:

    • The thioester bond absorbs significantly at ~232 nm.

    • The adenine ring absorbs at 260 nm.

    • A ratio of

      
       indicates an intact thioester.[1][2]
      
    • If the ratio drops significantly, the thioester has hydrolyzed to free CoA and Myristic acid.[2]

References

  • PubChem. (2025).[2][6] Myristoyl coenzyme A (Compound).[2][7][8][9][10][11][12][13][14] National Library of Medicine. [Link][1][2]

  • Bhatnagar, R.S., et al. (1999).[2] The structure of myristoyl-CoA: Protein N-myristoyltransferase.[1][2][3][4][12][13] Biochimica et Biophysica Acta (BBA), 1441(2-3), 162-172.[1][2] [Link]

  • Wright, M.H., et al. (2017).[2] Global analysis of protein N-myristoylation and exploration of N-myristoyltransferase as a drug target.[1][2][12][13] Frontiers in Immunology, 8, 751.[2][12] [Link]

Sources

Differential Binding Mechanics of Myristoyl-CoA vs. Acetyl-CoA: A Structural and Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differential Binding Mechanics of Myristoyl-CoA vs. Acetyl-CoA Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of acyl-CoA dependent enzymes, the discrimination between Acetyl-CoA (C2) and Myristoyl-CoA (C14) is not merely a function of steric fit but a complex interplay of thermodynamics, kinetic ordering, and hydrophobic effects. While both cofactors share an identical adenosine 3',5'-diphosphate moiety, the aliphatic tail dictates their biological fate.

This guide delineates the physicochemical mechanisms by which enzymes like N-myristoyltransferase (NMT) achieve femtomolar-to-nanomolar specificity for Myristoyl-CoA, while Histone Acetyltransferases (HATs) rigorously exclude it. We explore the "Binding Affinity Paradox"—where


 values can be misleadingly similar, but 

values differ by orders of magnitude—and provide validated experimental workflows (ITC/SPR) to measure these parameters.

Physicochemical Determinants of Specificity

The fundamental difference lies in the entropic and enthalpic contributions of the acyl chain.

FeatureAcetyl-CoAMyristoyl-CoA
Acyl Chain Length 2 Carbons14 Carbons
Hydrophobicity (LogP) ~ -4.0 (Highly Polar)~ 2.5 (Amphipathic)
Solvation Shell Ordered water structure around polar groupsLarge hydrophobic surface area requiring water displacement
Binding Driver Electrostatic/H-bonding (Pantothenate/Phosphate)Hydrophobic Effect + Van der Waals packing
Dominant Thermodynamic Term

(Enthalpy) & favorable

(solvation)
Large negative

(Enthalpy) due to packing

Case Study I: N-Myristoyltransferase (The Selector)

NMT catalyzes the transfer of myristate to the N-terminal glycine of substrate proteins.[1] It represents the pinnacle of acyl-chain selectivity.

The Ordered Bi-Bi Mechanism

NMT follows an Ordered Bi-Bi kinetic mechanism.[2] This is critical for specificity:

  • Apo-Enzyme binds Myristoyl-CoA first.[1]

  • Conformational Change: The binding of the C14 tail into a deep hydrophobic tunnel induces a structural shift (often in the Ab-loop), creating the binding site for the peptide substrate.

  • Peptide Binding: The peptide cannot bind efficiently unless Myristoyl-CoA is already seated.

The vs. Paradox

A critical insight for drug developers is that


 is not a reliable proxy for binding affinity (

)
in this system.
  • Acetyl-CoA: Can show a measurable

    
     (~10 
    
    
    
    M) in in vitro assays if Myristoyl-CoA is absent.
  • Myristoyl-CoA: Has a

    
     of ~15 nM.
    
  • Result: In a cellular environment where both exist, NMT is >99% saturated with Myristoyl-CoA due to the 1000-fold difference in

    
    , despite potentially similar 
    
    
    
    values under artificial saturation conditions.
Visualization: NMT Kinetic Ordering

NMT_Mechanism Apo Apo-NMT Binary NMT • Myristoyl-CoA (Binary Complex) Apo->Binary + Myristoyl-CoA (Kd ~ 15 nM) Ternary NMT • Myr-CoA • Peptide (Ternary Complex) Binary->Ternary + Peptide Substrate (Induced Fit) Product NMT • CoA • Myr-Peptide Ternary->Product Catalysis (Acyl Transfer) Release Apo-NMT + Products Product->Release Release CoA Release Myr-Peptide Acetyl Acetyl-CoA Acetyl->Apo Weak Binding (Kd > 10 µM)

Caption: The Ordered Bi-Bi mechanism of NMT. Myristoyl-CoA binding is the obligate first step, inducing the conformation required for peptide recognition.

Case Study II: Histone Acetyltransferases (The Excluder)

HATs (e.g., p300/CBP, GCN5) must accept Acetyl-CoA while rejecting longer chains to prevent aberrant protein lipidation.

Steric Exclusion Mechanism

Unlike NMT, which possesses a dedicated hydrophobic tunnel, HATs typically feature a surface groove or a shallow pocket for the acyl group.

  • p300/CBP: The "lysine tunnel" is designed to accept the substrate lysine side chain.[3][4] The acyl-binding pocket is buried and size-restricted.

  • Clash: A C14 chain (Myristoyl) physically cannot fit into the C2-optimized pocket without disrupting the active site architecture or blocking the entry of the histone lysine.

Kinetic Mechanism: Theorell-Chance

Many HATs (like p300) follow a Theorell-Chance (hit-and-run) mechanism.

  • Acetyl-CoA binds.[2][4][5][6][7][8][9][10]

  • Substrate binds transiently.

  • Direct nucleophilic attack occurs.

  • No stable ternary complex is required for long durations.

  • Implication: If Myristoyl-CoA were to bind, its bulky tail would likely increase

    
     or prevent the transient association of the histone substrate, rendering it kinetically incompetent.
    

Experimental Methodologies

To empirically distinguish these binding events, Isothermal Titration Calorimetry (ITC) is the gold standard because it directly measures


, distinguishing the hydrophobic contribution of the myristoyl tail.
Protocol: Isothermal Titration Calorimetry (ITC)[12][13]

Objective: Determine


, 

, and stoichiometry (

) for Acyl-CoA binding.

Reagents:

  • Ligand: Myristoyl-CoA (or Acetyl-CoA) dissolved in matching buffer. Concentration: 10–20x expected

    
     (e.g., 200 
    
    
    
    M for NMT).
  • Protein: Purified NMT or HAT (dialyzed into exact same buffer). Concentration: 10–20

    
    M.
    
  • Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP (Avoid DTT if using thioesters sensitive to exchange, though CoA is stable).

Workflow:

  • Preparation: Degas both protein and ligand solutions for 10 minutes to prevent bubbles.

  • Loading: Load protein into the sample cell (Cell Volume ~200

    
    L). Load ligand into the injection syringe.
    
  • Titration:

    • Temperature: 25°C.

    • Stirring: 750–1000 RPM.

    • Injections: 19 injections of 2

      
      L each (first injection 0.4 
      
      
      
      L).
    • Spacing: 180 seconds between injections to allow return to baseline.

  • Data Analysis:

    • Integrate peaks to get heat per injection (

      
      ).
      
    • Fit to a One-Set of Sites model (unless cooperativity is suspected).

    • Differentiation:

      • Myristoyl-CoA: Expect large exothermic signal (

        
         to 
        
        
        
        kcal/mol) due to hydrophobic tunnel filling.
      • Acetyl-CoA: Expect significantly lower heat release or no binding (for NMT).

Protocol: Surface Plasmon Resonance (SPR)[13][14]

Objective: Measure kinetic rates (


, 

).

Workflow:

  • Immobilization: Biotinylate the enzyme (NMT/HAT) via Avi-tag or amine coupling to a CM5 chip.

  • Running Buffer: HBS-P+ (HEPES buffered saline with 0.05% Surfactant P20). Critical: Ensure surfactant is present to prevent Myristoyl-CoA aggregation (CMC ~1-10

    
    M).
    
  • Single Cycle Kinetics: Inject increasing concentrations of Myristoyl-CoA (0.5 nM to 50 nM).

  • Reference Subtraction: Subtract signal from a flow cell with a non-binding protein (e.g., BSA).

  • Fit: 1:1 Langmuir binding model.

Visualization: Thermodynamic Signatures[12]

Thermodynamics cluster_0 Myristoyl-CoA Binding (NMT) cluster_1 Acetyl-CoA Binding (NMT) Myr_State High Affinity (Kd ~15 nM) ΔH: Highly Exothermic (-25 kcal/mol) -TΔS: Unfavorable (Ordering) Myr_Mech Mechanism: Hydrophobic Tunnel Filling (Van der Waals + Water Displacement) Myr_State->Myr_Mech Ac_State Ac_State Ac_Mech Mechanism: Surface Electrostatics Only (No Hydrophobic Anchor) Ac_State->Ac_Mech

Caption: Thermodynamic comparison. Myristoyl-CoA binding is driven by a massive enthalpy gain from burying the hydrophobic tail, a feature absent in Acetyl-CoA interactions.

References

  • Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. Source: ACS Catalysis (2021). Significance: Establishes the

    
     vs 
    
    
    
    paradox, showing NMT prefers Myristoyl-CoA (
    
    
    ~15 nM) over Acetyl-CoA (
    
    
    ~10
    
    
    M) despite similar kinetic efficiency. URL:[Link]
  • Titration Calorimetric Analysis of AcylCoA Recognition by MyristoylCoA:Protein N-Myristoyltransferase.

    
     kcal/mol) confirming enthalpy-driven binding for Myristoyl-CoA.
    URL:[Link]
    
  • Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues. Source: Biochemistry (2014).[8] Significance: Structural basis for HAT specificity, demonstrating the size-restricted pocket that excludes long-chain acyl-CoAs.[4] URL:[Link]

  • Structure and Functional Diversity of GCN5-Related N-Acetyltransferases (GNAT). Source: MDPI (2016). Significance: Reviews the GNAT superfamily fold and the structural divergence between NMT and HATs regarding the acyl-binding cleft. URL:[Link]

Sources

The Metabolic Architecture of Myristoyl-CoA Biosynthesis in Saccharomyces cerevisiae: Pathways, Regulation, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Systems Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction & Biological Significance

In the yeast Saccharomyces cerevisiae, myristoyl-CoA (a 14-carbon saturated acyl-CoA) is a rare but biologically critical lipid intermediate. Unlike more abundant acyl-CoAs (e.g., palmitoyl-CoA or stearoyl-CoA) which primarily serve as precursors for bulk membrane phospholipids or


-oxidation, myristoyl-CoA is specifically partitioned to serve as the obligate lipid donor for protein N-myristoylation [1].

Catalyzed by the essential enzyme myristoyl-CoA:protein N-myristoyltransferase (Nmt1p), this co-translational modification attaches myristate to the N-terminal glycine of target proteins via an amide bond[1][2]. Essential targets include ADP-ribosylation factors (Arf1p, Arf2p) and the G-protein


 subunit Gpa1p, which govern vesicular trafficking and signal transduction[3][4]. Because Nmt1p is highly selective for the 14-carbon chain length, the cellular pools of myristoyl-CoA must be tightly regulated to ensure cell viability[1][5].

This guide deconstructs the dual-pathway architecture of myristoyl-CoA biosynthesis, its transcriptional feedback loops, and provides self-validating experimental protocols for its quantification and manipulation.

Core Metabolic Pathways for Myristoyl-CoA Production

Yeast maintain myristoyl-CoA pools through two distinct, converging metabolic routes: a de novo synthesis pathway and an exogenous salvage pathway.

De Novo Synthesis via the Fatty Acid Synthetase (Fas) Complex

The primary endogenous source of myristoyl-CoA is the cytosolic Fas complex, a massive


 hetero-oligomer encoded by the FAS1 (

subunit) and FAS2 (

subunit) genes[4][6]. The Fas complex iteratively condenses malonyl-CoA with acetyl-CoA. While the terminal products are typically 16- and 18-carbon acyl-CoAs, myristoyl-CoA is released prematurely. Under standard exponential growth, myristoyl-CoA accounts for only ~5% of the total acyl-CoA output of the Fas complex[6].
The Exogenous / Salvage Pathway (Acyl-CoA Synthetases)

When de novo synthesis is insufficient or chemically inhibited, yeast salvage exogenous myristic acid (C14:0) from the environment. This vectorial acylation requires ATP and Coenzyme A and is catalyzed by a family of Fatty Acid Activation (FAA) genes[7].

  • Faa1p and Faa4p: These two long-chain acyl-CoA synthetases are functionally interchangeable for the activation of imported myristate. Together, they account for ~99% of total cellular myristoyl-CoA synthetase activity[8]. Interestingly, while both activate imported lipids, Faa4p is uniquely sensitive to the inhibitor triacsin C, making it functionally analogous to mammalian acyl-CoA synthetases[8].

  • Faa2p and Faa3p: These enzymes primarily access endogenous fatty acid pools rather than imported substrates. Faa2p is localized to the peroxisome and directs acyl-CoAs toward

    
    -oxidation, though its overexpression can partially rescue myristoyl-CoA deficiencies[7][9].
    

G cluster_denovo De Novo Synthesis Pathway cluster_exo Exogenous / Salvage Pathway AcCoA Acetyl-CoA + Malonyl-CoA FAS Fas Complex (Fas1p / Fas2p) AcCoA->FAS Iterative Condensation MyrCoA Myristoyl-CoA Pool FAS->MyrCoA Early Chain Release ExoMyr Exogenous Myristate (C14:0) FAA Acyl-CoA Synthetases (Faa1p / Faa4p) ExoMyr->FAA ATP + CoA FAA->MyrCoA Thioesterification NMT N-Myristoyltransferase (Nmt1p) MyrCoA->NMT Ordered Bi Bi Mechanism MyrProt N-Myristoylated Proteins NMT->MyrProt Amide Bond Formation Target Apo-Proteins (e.g., Arf1p, Gpa1p) Target->NMT

Caption: Metabolic routing of myristoyl-CoA biosynthesis and utilization in S. cerevisiae.

The N-Myristoylation Sink and Transcriptional Crosstalk

Nmt1p Catalytic Mechanism

The utilization of myristoyl-CoA by Nmt1p follows a strict Ordered Bi Bi reaction mechanism [1][5]. The apo-enzyme must first bind myristoyl-CoA to induce a conformational change, forming a binary complex. Only then can the peptide substrate bind. Following a direct nucleophilic addition-elimination reaction, CoA is released, followed by the myristoylated protein[1].

Transcriptional Feedback (The Ino2p/Ino4p Axis)

Myristoyl-CoA biosynthesis is not static; it is dynamically regulated by the state of cellular protein N-myristoylation. In mutant strains where Nmt1p has a reduced affinity for myristoyl-CoA (e.g., the nmt1-181 allele featuring a Gly451


 Asp substitution), the cell experiences global undermyristoylation[3][7].

This stress triggers a compensatory transcriptional response. Undermyristoylation increases the activity of the Ino2p/Ino4p transcription factor complex, which binds to Inositol/Choline Responsive Elements (ICREs) in the promoters of FAS1 and FAS2[4]. The resulting upregulation of the Fas complex forces an increase in de novo myristoyl-CoA production to overcome the kinetic defect of the mutant Nmt1p[4].

Quantitative Data Summaries

Table 1: Functional Divergence of Yeast Acyl-CoA Synthetases (FAAs)

Data synthesized from genetic complementation and biochemical assays[7][8][9][10].

EnzymeSubcellular LocalizationPrimary Substrate SourceContribution to Exogenous Myristate ActivationTriacsin C SensitivityBiological Role / Notes
Faa1p Cytosol / ERExogenousDominant (~90-95%)InsensitivePrimary enzyme for activating imported fatty acids for lipid synthesis and N-myristoylation.
Faa4p Cytosol / Lipid DropletsExogenousMinor (~5-10%)SensitiveFunctionally interchangeable with Faa1p; analogous to mammalian acyl-CoA synthetases.
Faa2p PeroxisomeEndogenousNegligibleN/ADirects endogenous acyl-CoAs toward

-oxidation; can rescue nmt1 mutants if overexpressed.
Faa3p CytosolEndogenousNegligibleN/ALowest in vitro activity; accesses endogenous pools but not imported substrates.

Experimental Methodologies

To investigate this pathway, researchers must isolate specific metabolic nodes and preserve highly labile thioester intermediates. The following protocols are engineered for maximum trustworthiness and reproducibility.

Protocol 1: Genetic & Chemical Isolation of the Exogenous Pathway

To study Faa1p/Faa4p kinetics in vivo, the de novo Fas pathway must be silenced to prevent endogenous myristoyl-CoA from diluting the isotopic tracer. Causality Rationale: FAS1 or FAS2 knockouts are lethal without fatty acid supplementation. Instead, chemical inhibition using cerulenin (a potent irreversible inhibitor of the


-ketoacyl-ACP synthase domain of Fas) allows for acute pathway isolation without the compounding variables of long-term genetic adaptation[6][8].
  • Culture Preparation: Grow S. cerevisiae (wild-type or faa null mutants) in YPD media to mid-log phase (

    
    ).
    
  • Fas Inhibition: Add cerulenin to a final concentration of 10

    
    g/mL. Incubate for 15 minutes at 30°C to ensure complete covalent modification of the Fas complex.
    
  • Substrate Introduction: Spike the culture with

    
    -myristic acid conjugated to fatty-acid-free BSA (molar ratio 4:1) to facilitate transport across the cell wall.
    
  • Viability Readout: Monitor growth over 4 hours. Wild-type cells will survive via Faa1p/Faa4p activation of the exogenous myristate, whereas faa1

    
     faa4
    
    
    
    double mutants will undergo growth arrest[8].
Protocol 2: LC-MS/MS Quantification of Intracellular Myristoyl-CoA

Acyl-CoAs have half-lives measured in seconds and are highly susceptible to alkaline hydrolysis. This protocol utilizes rapid thermal quenching and acidic extraction to lock the metabolic state.

W S1 1. Rapid Quenching (-40°C Methanol) S2 2. Acidic Extraction (10% TCA / DTT) S1->S2 S3 3. SPE Purification (Oasis HLB) S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. Isotope Dilution Quantification S4->S5

Caption: Self-validating LC-MS/MS workflow for intracellular myristoyl-CoA quantification.

Step-by-Step Methodology:

  • Rapid Quenching: Inject 5 mL of mid-log yeast culture directly into 20 mL of pre-chilled 60% methanol (-40°C). Rationale: Instantly halts enzymatic activity (both Fas production and Nmt1p utilization) without lysing the cells.

  • Cell Harvesting: Centrifuge at 5,000

    
     for 3 mins at -9°C. Discard the supernatant.
    
  • Acidic Lysis & Extraction: Resuspend the pellet in 1 mL of extraction buffer: 10% Trichloroacetic acid (TCA) containing 2 mM Dithiothreitol (DTT) and 50 pmol of

    
    -myristoyl-CoA (Internal Standard).
    
    • Rationale: TCA provides the acidic environment (pH < 3) necessary to stabilize the thioester bond. DTT prevents the oxidation of the free thiol groups on the CoA moiety.

  • Mechanical Disruption: Add 0.5 mm acid-washed glass beads and vortex vigorously at 4°C for 5 cycles of 1 min on / 1 min off.

  • Solid Phase Extraction (SPE): Centrifuge the lysate to remove debris. Load the supernatant onto an Oasis HLB cartridge pre-conditioned with methanol and water. Wash with 2 mL of 2% acetic acid. Elute the acyl-CoAs with 1 mL of methanol/water/ammonium hydroxide (90:9:1, v/v/v).

    • Rationale: The brief exposure to weak alkali during elution is tolerated and ensures complete desorption from the polymeric sorbent.

  • LC-MS/MS Analysis: Dry the eluate under

    
     gas, resuspend in initial mobile phase, and inject onto a C18 reversed-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode, targeting the transition of the parent ion 
    
    
    
    to the neutral loss of the phosphoadenosine diphosphate moiety (loss of 507 Da).

References

  • NMT1 (N-myristoyltransferase 1) - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Saccharomyces cerevisiae Contains Four Fatty Acid - Activation (FAA) Genes. Semantic Scholar. Available at: [Link]

  • NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

  • Genetic analysis of the role of Saccharomyces cerevisiae acyl-CoA synthetase genes in regulating protein N-myristoylation. PubMed (NIH). Available at:[Link]

  • Complementation of Saccharomyces cerevisiae Strains Containing Fatty Acid Activation Gene (FAA) Deletions with a Mammalian Acyl-CoA Synthetase. R Discovery. Available at: [Link]

  • Saccharomyces cerevisiae contains four fatty acid activation (FAA) genes: an assessment of their role in regulating protein N-myristoylation and cellular lipid metabolism. PMC (NIH). Available at:[Link]

  • Suppressors of nmtl-181, a conditional lethal allele of the Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase gene, reveal proteins involved in regulating protein N-myristoylation. PNAS. Available at: [Link]

  • Yeast acyl-CoA synthetases at the cross-roads of fatty acid metabolism and regulation. ResearchGate. Available at:[Link]

  • N-myristoylation: from cell biology to translational medicine. PMC (NIH). Available at: [Link]

  • Metabolism and Regulation of Glycerolipids in the Yeast Saccharomyces cerevisiae. Rutgers University. Available at: [Link]

  • Transcription of INO2 and INO4 is regulated by the state of protein N-myristoylation in Saccharomyces cerevisiae. Nucleic Acids Research | Oxford Academic. Available at: [Link]

Sources

myristoyl coenzyme a monohydrate cas number and chemical properties

[1][2][3]

Executive Summary

Myristoyl Coenzyme A (Myristoyl-CoA) is the activated thioester derivative of myristic acid (C14:[][2][3]0) and Coenzyme A (CoA).[][3][4][5] It serves as the obligate substrate for N-myristoyltransferase (NMT) , an enzyme responsible for the co-translational or post-translational attachment of myristate to the N-terminal glycine of specific cellular and viral proteins.[][2] This lipidation event is critical for membrane targeting, protein-protein interactions, and signal transduction.[]

While often cataloged as "Myristoyl Coenzyme A Monohydrate" in specific commercial preparations (e.g., sodium salt hydrates), the compound is chemically available as free acid, lithium, or sodium salts.[] This guide standardizes the physicochemical data, elucidates the N-myristoylation mechanism, and provides validated protocols for its use in enzymatic assays.[]

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

The term "monohydrate" typically refers to specific commercial lots of the sodium salt form, where water molecules function as crystal lattice stabilizers. Researchers must distinguish between the Sodium Salt (often CAS 3130-72-1) and the Lithium Salt (CAS 187100-75-0), as the counterion affects solubility and suitability for specific buffers.[]

Key Chemical Identifiers[1]
PropertyData
Chemical Name S-Tetradecanoyl-Coenzyme A
Primary CAS (Sodium Salt) 3130-72-1 (Often supplied as hydrate/monohydrate)
Secondary CAS (Lithium Salt) 187100-75-0
Molecular Formula (Free Acid)

Molecular Weight 977.89 g/mol (Free Acid Basis)
Appearance White to off-white lyophilized powder
Solubility Water (>10 mg/mL), PBS (pH 7.2), Methanol
Absorbance (

)
260 nm (Adenine moiety)
Structural Configuration

Myristoyl-CoA consists of a myristic acid tail attached via a high-energy thioester bond to the cysteamine thiol group of Coenzyme A. This thioester bond is thermodynamically unstable (

Biological Mechanism: The N-Myristoylation Pathway[1][2]

Myristoyl-CoA functions as the acyl donor in the reaction catalyzed by N-myristoyltransferase (NMT).[][2][3][6] This irreversible modification is essential for the localization of proteins such as Src family kinases , G


 subunitsGag
Mechanism of Action
  • Ordered Bi-Bi Reaction: NMT first binds Myristoyl-CoA, inducing a conformational change that creates a binding pocket for the peptide substrate.

  • Peptide Binding: The protein substrate (containing an N-terminal Glycine) binds to the NMT-Myristoyl-CoA complex.[]

  • Transfer: The myristoyl group is transferred to the N-terminal amine of the glycine, releasing free CoA (CoA-SH).[]

Pathway Visualization[1]

N_Myristoylation_PathwayMyrCoAMyristoyl-CoA(Substrate 1)Binary_ComplexBinary Complex(NMT : Myr-CoA)MyrCoA->Binary_ComplexNMT_ApoNMT (Apo Enzyme)NMT_Apo->Binary_ComplexBindingTernary_ComplexTernary ComplexBinary_Complex->Ternary_Complex+ PeptidePeptideTarget Protein(N-term Glycine)Peptide->Ternary_ComplexTransitionCatalytic Transfer(Thioester to Amide)Ternary_Complex->TransitionMyr_ProteinN-MyristoylatedProteinTransition->Myr_ProteinProduct ReleaseCoA_SHFree CoA-SH(Released)Transition->CoA_SHBy-productCoA_SH->NMT_ApoCompetitive Inhibition(High Conc.)

Figure 1: The Ordered Bi-Bi reaction mechanism of N-myristoyltransferase (NMT).[] Myristoyl-CoA binds first, priming the enzyme for the peptide substrate.[]

Experimental Applications & Protocols

Protocol: Fluorescence-Based NMT Activity Assay

This protocol avoids radioactive materials by utilizing a thiol-reactive fluorophore (CPM) that detects the free Coenzyme A (CoA-SH) released during the reaction.[]

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.1% Triton X-100.[]

  • Substrate 1: Myristoyl-CoA (Stock: 100 µM in water).[]

  • Substrate 2: Synthetic peptide (e.g., GNAAAARR-NH2) derived from Src or PKA.[]

  • Detection Agent: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[][2]

Workflow:

  • Preparation: Dilute NMT enzyme (recombinant) to 10-50 nM in assay buffer.

  • Substrate Mix: Prepare a mix of Myristoyl-CoA (10 µM final) and Peptide (20 µM final).

  • Initiation: Add 50 µL of Substrate Mix to 50 µL of Enzyme solution in a black 96-well plate.

  • Incubation: Incubate at 30°C for 10–30 minutes.

  • Termination & Detection: Add 100 µL of CPM solution (20 µM in DMSO/Buffer). The maleimide group of CPM reacts specifically with the thiol of the released CoA-SH.

  • Read: Measure fluorescence at Ex 384 nm / Em 470 nm .

Validation Note: Always include a "No Enzyme" control to account for background hydrolysis of the Myristoyl-CoA thioester bond.

Handling & Stability Best Practices

Myristoyl-CoA is susceptible to hydrolysis, particularly in alkaline conditions or in the presence of nucleophiles.

ParameterRecommendationRationale
Storage (Solid) -20°C, DesiccatedPrevents hydrolysis by atmospheric moisture.[]
Storage (Solution) -80°C, pH 5.0–7.0Thioesters are most stable at slightly acidic pH.[] Avoid repeated freeze-thaw cycles.[]
Buffer Compatibility Avoid DTT or MercaptoethanolStrong reducing agents/nucleophiles can attack the thioester bond (transthioesterification).[]
Solvent Water or 10 mM Sodium AcetateDissolve in slightly acidic water to maximize stability before dilution into assay buffer.

Critical Analysis: Salt Forms and Hydration

When sourcing "Myristoyl Coenzyme A Monohydrate," researchers often encounter the sodium salt (CAS 3130-72-1).[] The "monohydrate" designation is specific to the crystal lattice structure of that batch.

  • Lithium Salt (CAS 187100-75-0): Often preferred for HPLC applications or when sodium ions interfere with downstream ion-sensitive assays.[]

  • Sodium Salt (CAS 3130-72-1): The standard for general biochemical assays (NMT kinetics).[]

Scientist's Tip: If your protocol specifies "Monohydrate" but you can only source the general "Sodium Salt," they are functionally equivalent in solution, provided you correct the concentration calculations based on the precise molecular weight (including hydration waters) listed on the specific lot's Certificate of Analysis (CoA).[]

References

  • Sigma-Aldrich. Myristoyl Coenzyme A Sodium Salt (CAS 3130-72-1) Product Specification.[]Link[]

  • PubChem. Myristoyl-coenzyme A (Compound CID 11966124).[] National Library of Medicine. Link

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity.[] Analytical Biochemistry. Link

  • Raju, R.V., et al. (1996). Coenzyme A dependent myristoylation and demyristoylation.[4] Molecular and Cellular Biochemistry.[4] Link

  • BOC Sciences. Myristoyl Coenzyme A Lithium Salt (CAS 187100-75-0) Technical Data.[][7][]

Targeting the Lipid Code: Protein Myristoylation in Cancer Pathogenesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protein Myristoylation Mechanisms in Cancer Cell Biology Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Leads.

Executive Summary: The Myristoylome as a Therapeutic Vulnerability

Protein N-myristoylation—the co-translational attachment of a 14-carbon saturated fatty acid to an N-terminal glycine—was once considered a static structural anchor. In modern cancer biology, it is recognized as a dynamic "lipid switch" regulating the localization and activity of oncogenic drivers, including c-Src , ARF1 , and Yes1 .

Recent clinical data has validated N-myristoyltransferase (NMT) as a druggable target, particularly in hematologic malignancies where a synthetic lethal relationship exists between NMT isozyme expression and tumor survival. This guide dissects the molecular mechanisms of myristoylation, details the "NMT2-deficient" vulnerability, and provides a validated chemical proteomics workflow for profiling the myristoylated proteome.

Mechanistic Biochemistry: The NMT Reaction Cycle

N-myristoylation is catalyzed by two isozymes: NMT1 and NMT2 .[1][2] The reaction follows an ordered Bi-Bi mechanism , a critical detail for inhibitor design. The enzyme does not bind the peptide substrate until the lipid cofactor is secured.

The Ordered Bi-Bi Mechanism[3]
  • Myristoyl-CoA Binding: NMT binds Myristoyl-CoA first, inducing a conformational change that opens the peptide-binding pocket.

  • Peptide Binding: The ribosome-nascent chain (or post-cleavage substrate) containing the N-terminal Gly-X-X-X-Ser/Thr motif binds.

  • Catalysis: The myristoyl group is transferred to the N-terminal amine of Glycine.[1][2][3][4][5]

  • Release: CoA is released, followed by the myristoylated protein.

The Myristoyl Switch

Myristoylation alone provides weak membrane affinity (


 M). Stable membrane association requires a second signal, often a polybasic region (electrostatic) or a palmitoyl group.[6]
  • Mechanism: In c-Src, the myristoyl group can retract into a hydrophobic pocket (cytosolic state) or extrude to anchor the protein (membrane state). Phosphorylation often neutralizes the adjacent polybasic region, weakening the electrostatic attraction and "switching" the protein off the membrane.[7]

NMT_Reaction_Cycle NMT_Free Free NMT Enzyme Complex1 NMT : Myr-CoA (Binary Complex) NMT_Free->Complex1 + Myr-CoA MyrCoA Myristoyl-CoA MyrCoA->Complex1 Complex2 NMT : Myr-CoA : Peptide (Ternary Complex) Complex1->Complex2 + Peptide Peptide Target Peptide (N-term Gly) Peptide->Complex2 Transfer Catalytic Transfer Complex2->Transfer CoA_Release CoA Release Transfer->CoA_Release CoA_Release->NMT_Free Recycle Product Myristoylated Protein CoA_Release->Product

Figure 1: The Ordered Bi-Bi Reaction Mechanism of N-Myristoyltransferase. Note that peptide binding is dependent on prior Myristoyl-CoA binding.

Oncogenic Signaling and Synthetic Lethality

The NMT2-Deficiency Paradigm

While NMT1 is essential for cell viability, NMT2 expression is frequently lost in B-cell lymphomas (DLBCL, Burkitt's). This creates a dependency on the remaining NMT1 isozyme.[8]

  • Normal Cells: Express NMT1 and NMT2. Inhibition of one is tolerated.

  • Cancer Cells (NMT2-): Rely solely on NMT1. Pan-NMT inhibitors (like PCLX-001) or NMT1-selective degradation trigger apoptosis.[9]

Key Oncogenic Substrates
SubstrateFunctionCancer Relevance
c-Src Tyrosine KinaseInvasion, metastasis (Colon, Breast). Requires myristoylation for membrane localization.[1][2][10][11][12][13][14]
Yes1 Tyrosine KinaseAmplified in lung/esophageal cancer. Regulates tight junctions.
ARF1 GTPaseGolgi trafficking. Supports high secretory load in tumors.
NDUFAF4 Complex I AssemblyMitochondrial respiration.[8][15] NMT inhibition disrupts OXPHOS (metabolic collapse).

Technical Workflow: Profiling the Myristoylome

Expert Insight: Traditional radiolabeling ([³H]-myristate) is low-sensitivity and hazardous. The industry standard is now bioorthogonal labeling ("Click Chemistry").

Protocol: Bioorthogonal Labeling with Alkynyl-Myristate (Myr-yne)

Objective: Selectively enrich and identify myristoylated proteins in cancer cell lines using Mass Spectrometry (LC-MS/MS).

Phase A: Metabolic Labeling
  • Seed Cells: Plate cancer cells (e.g., Ramos, HeLa) to reach 70-80% confluency.

  • Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in fatty-acid-free medium for 1 hour to deplete endogenous myristoyl-CoA pools.

  • Labeling: Add Alkynyl-Myristate (Alk-12) to the media at a final concentration of 20–50 µM .

    • Critical Control: Treat a parallel plate with DMSO (vehicle) and a separate plate with 2-Hydroxymyristic acid (HMA) (an NMT inhibitor) to validate specificity.

  • Incubation: Incubate for 4–6 hours (pulse) or 18 hours (steady state) at 37°C.

Phase B: Lysis and Click Reaction (CuAAC)
  • Lysis: Lyse cells in buffer containing 1% SDS (to solubilize membrane proteins) and protease inhibitors. Sonicate to shear DNA.

  • Normalization: Quantify protein concentration (BCA assay). Adjust all samples to 2 mg/mL.

  • Click Chemistry Mix: Prepare the reaction cocktail. Add reagents in this exact order to prevent precipitation:

    • Lysate (90 µL)

    • Capture Reagent: Azide-PEG3-Biotin (100 µM final)

    • Reducing Agent: TCEP (1 mM final)

    • Ligand: TBTA (100 µM final)

    • Catalyst: CuSO₄ (1 mM final)

  • Reaction: Vortex and incubate for 1 hour at room temperature in the dark.

  • Precipitation: Add cold methanol/chloroform to precipitate proteins and remove excess unreacted reagents.

Phase C: Enrichment and MS Analysis
  • Streptavidin Pulldown: Re-solubilize protein pellet. Incubate with NeutrAvidin or Streptavidin-magnetic beads for 2 hours.

  • Stringent Washing: Wash beads with 1% SDS, then 4M Urea, then PBS to remove non-covalent binders.

  • On-Bead Digestion: Add Trypsin. Digest overnight.

  • LC-MS/MS: Analyze peptides. Look for the specific mass shift corresponding to the modified glycine or identify enrichment relative to DMSO control.

Click_Chemistry_Workflow cluster_0 Phase A: Metabolic Labeling cluster_1 Phase B: Chemical Conjugation cluster_2 Phase C: Proteomics Step1 Cell Culture (NMT2-deficient vs WT) Step2 Add Alkynyl-Myristate (C12) (Bioorthogonal Probe) Step1->Step2 Step3 Cell Lysis (1% SDS Solubilization) Step2->Step3 Step4 CuAAC Click Reaction (+ Azide-Biotin + CuSO4) Step3->Step4 Step5 Streptavidin Enrichment (Stringent Washing) Step4->Step5 Step6 On-Bead Trypsin Digestion Step5->Step6 Step7 LC-MS/MS Analysis (Identification of Myristoylome) Step6->Step7

Figure 2: Chemical Proteomics Workflow for Profiling Protein Myristoylation. The bioorthogonal probe (Alk-12) mimics myristic acid, allowing specific capture of modified proteins.

Therapeutic Landscape: NMT Inhibitors

The development of NMT inhibitors (NMTi) has moved from anti-fungal applications to oncology.

Leading Compounds
CompoundTypeStatusMechanism
PCLX-001 (Zelenirstat) Pan-NMT InhibitorPhase I/IINon-competitive inhibitor. Shows high potency in DLBCL (NMT2-low tumors).
IMP-1088 Dual NMT1/2 InhibitorPreclinicalUltrapotent (

nM). Validated tool compound for blocking Rhinovirus and cancer host factors.
DDD85646 Pan-NMT InhibitorPreclinicalEarly generation pyrazole-sulfonamide. Established proof-of-concept for toxicity in Trypanosomes and cancer.
Mechanism of Action (PCLX-001)

PCLX-001 binds to the peptide substrate pocket of NMT, but only after Myristoyl-CoA has bound (exploiting the Bi-Bi mechanism). By blocking the myristoylation of c-Src and B-cell receptor (BCR) effectors, it forces these proteins to mislocalize to the cytosol, where they are ubiquitinated and degraded. This leads to a collapse of survival signaling (PI3K/Akt/mTOR) in lymphoma cells.

References

  • Thinon, E., et al. (2014). "Global profiling of the human myristoylome using chemical proteomic probes." Nature Communications. Link

  • Beauchamp, E., et al. (2020). "Targeting N-myristoylation for therapy of B-cell lymphomas." Nature Communications. Link[3]

  • Resh, M. D. (1999). "Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins." Biochimica et Biophysica Acta (BBA). Link

  • Tate, E. W., et al. (2011).[4] "Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry." Nature Protocols. Link

  • Pacylex Pharmaceuticals. (2021). "PCLX-001: A First-in-Class NMT Inhibitor."[9][16] ClinicalTrials.gov Identifier: NCT04836195. Link

Sources

Myristoyl-CoA-Dependent Protein Kinase Activation: Mechanistic Insights and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of signal transduction, protein kinases rarely operate in isolation within the cytosol; their activation is intricately tied to spatial localization. Myristoyl-CoA-dependent protein kinase activation refers to the critical regulatory mechanism where the 14-carbon saturated fatty acid, myristoyl-CoA, serves as the obligate acyl donor for N-myristoyltransferase (NMT). NMT catalyzes the covalent attachment of this lipid moiety to the N-terminal glycine of target kinases—a process known as the "myristoyl switch."

This lipidation event is not merely a structural modification; it is a fundamental driver of kinase activation. By facilitating membrane insertion, myristoylation induces allosteric conformational changes, releases auto-inhibition, and co-localizes kinases like Src and PKA with their downstream substrates. This whitepaper dissects the mechanistic foundations of myristoyl-CoA-dependent kinase activation, details self-validating experimental workflows for its study, and explores its therapeutic implications in oncology and immunology.

Mechanistic Foundations: The Myristoyl Switch

The activation of myristoylation-dependent kinases relies on a highly coordinated biochemical cascade. The process begins in the cytoplasm, where acyl-CoA synthetases activate free myristic acid into myristoyl-CoA.

NMT operates via a strict, ordered Bi-Bi reaction mechanism. Myristoyl-CoA must bind to the NMT apoenzyme first. This initial binding event induces a massive conformational shift in NMT, exposing a previously hidden peptide-binding pocket tailored specifically for the nascent kinase's N-terminal glycine 1. This ordered causality prevents the erroneous acylation of random cytosolic proteins and ensures high-fidelity lipidation. Following the covalent attachment of the myristoyl group and the release of free CoA, the newly myristoylated kinase undergoes membrane insertion, which stabilizes its active conformation.

G Myr Myristic Acid MyrCoA Myristoyl-CoA (Acyl Donor) Myr->MyrCoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT1/2) MyrCoA->NMT Binds MyrKinase Myristoylated Kinase (Membrane-Targeted) NMT->MyrKinase Covalent Attachment Kinase Nascent Kinase (e.g., c-Src, PKA-C) Kinase->NMT N-term Glycine ActiveKinase Active Kinase Signaling Cascade MyrKinase->ActiveKinase Membrane Insertion

Myristoyl-CoA synthesis and NMT-mediated kinase activation pathway.

Key Kinase Families Regulated by Myristoylation

A. Src Family Kinases (SFKs)

For proto-oncogenes like c-Src, myristoylation is an absolute prerequisite for oncogenic signaling. The myristoyl group anchors Src to the cytoplasmic face of the plasma membrane, placing it in proximity to receptor tyrosine kinases (RTKs). Loss of myristoylation abolishes the tumorigenic potential of Src, making NMT a prime target for prostate cancer therapeutics. Small-molecule myristoyl-CoA analogues, such as B13 and LCL204, have been developed to block NMT1 enzymatic activity, thereby stripping Src from the membrane and attenuating its kinase activity 2.

B. cAMP-Dependent Protein Kinase (PKA)

The catalytic subunit of PKA (PKA-C) requires myristoylation to effectively activate downstream membrane channels, notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). While non-myristoylated PKA-C can phosphorylate soluble substrates in vitro, it exhibits a 4- to 6-fold slower catalytic activation of the membrane-bound CFTR channel compared to its myristoylated counterpart 3. This demonstrates that myristoylation is not just a localization tag, but a structural determinant essential for functional kinase-substrate coupling.

C. Caspase-Activated Kinases (Post-Translational Myristoylation)

While most myristoylation occurs co-translationally, kinases such as p21-activated kinase 2 (PAK2) undergo post-translational myristoylation during apoptosis. Caspase cleavage exposes an internal glycine residue, which is rapidly myristoylated by NMT, redirecting the truncated active kinase to new subcellular compartments to execute cell death programs 4.

Quantitative Data & Analytics

The kinetic interplay between myristoyl-CoA, NMT, and target kinases dictates the threshold for signaling activation. The table below summarizes critical quantitative parameters derived from recent structural and biochemical studies.

Target / EnzymeSubstrate / ModulatorParameterValueBiological Impact
NMT1 / NMT2 Myristoyl-CoA

(Affinity)

600 nM
Ensures highly specific acyl donor binding despite lower cellular concentrations (5–200 nM) 1.
PKA-C (Myr) CFTR ChannelActivation RateBaselineRapid, reversible non-catalytic and catalytic activation of CFTR 3.
PKA-C (Non-Myr) CFTR ChannelActivation

4–6x SlowerPoor phosphorylation efficiency; fails to reach full steady-state activation [[3]]().
NMT1 B13 / LCL204InhibitionPotentBlocks Src myristoylation, abolishing membrane localization and halting prostate tumor growth 2.

Experimental Workflows: Self-Validating Systems

To establish a definitive causal link between myristoylation and kinase activation, researchers must utilize a self-validating in vitro reconstitution system. The following protocol guarantees that any observed kinase activity is strictly dependent on successful lipidation.

Protocol: In Vitro Reconstitution and Validation of Kinase Myristoylation

Step 1: Recombinant Expression in a Null Background

  • Action: Express the target kinase (e.g., PKA-C or c-Src) and human NMT1 separately in Escherichia coli.

  • Causality: E. coli lacks endogenous NMT machinery 3. Purifying the kinase from this host ensures a 100% unmyristoylated baseline, preventing confounding background activity during downstream assays.

Step 2: In Vitro Lipidation Reaction

  • Action: Incubate 10 µM purified unmyristoylated kinase with 1 µM recombinant NMT1 and 50 µM Alkyne-Myristoyl-CoA in a reaction buffer (50 mM Tris-HCl pH 7.4, 0.1 mM EGTA, 1 mM DTT) for 2 hours at 30°C.

  • Causality: Providing the acyl donor and NMT in vitro forces the ordered Bi-Bi reaction to occur under controlled conditions, directly modifying the N-terminal glycine.

Step 3: Self-Validation Checkpoint (Click-Chemistry)

  • Action: Extract a 5 µL aliquot of the reaction. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an Azide-Fluorophore (e.g., Alexa Fluor 488). Resolve via SDS-PAGE and image under fluorescence.

  • Causality: This is the self-validating step. If fluorescence is absent, the lipidation failed, and proceeding to the kinase assay will yield false negatives. A positive fluorescent band confirms successful covalent attachment of the myristoyl analogue before functional testing.

Step 4: Membrane Reconstitution and Kinase Activity Assay

  • Action: Introduce synthetic liposomes (e.g., PC/PS 80:20) to the validated myristoylated kinase. Perform a radiometric kinase assay using

    
     and a specific peptide substrate.
    
  • Causality: Myristoylated kinases require a lipid bilayer to achieve their fully active conformation. The liposomes mimic the physiological membrane, allowing the myristoyl switch to engage, thereby restoring wild-type catalytic efficiency.

Workflow Step1 1. Recombinant Expression (E. coli lacks NMT) Step2 2. In Vitro Reaction (Kinase + NMT + Myr-CoA) Step1->Step2 Step3 3. Lipidation Validation (Click-Chemistry / SDS-PAGE) Step2->Step3 Step4 4. Membrane Reconstitution (Liposome Assay) Step3->Step4 Step5 5. Kinase Activity Readout (Radiometric / Fluorometric) Step4->Step5

Step-by-step workflow for in vitro validation of kinase myristoylation.

Therapeutic Implications & Drug Development

The dependency of oncogenic and immune-regulatory kinases on myristoyl-CoA has opened novel avenues for drug discovery.

In prostate cancer, the hyperactivation of Src is a known driver of tumor invasion. Because Src relies entirely on myristoylation for its membrane localization and subsequent activation, targeting the upstream lipidator (NMT) effectively neutralizes the kinase. Small molecules like B13 (a myristoyl-CoA analogue) and its optimized derivative LCL204 have demonstrated the ability to block NMT1, trap Src in the cytoplasm, and suppress malignant growth with minimal in vivo toxicity 2.

Conversely, in diseases like Cystic Fibrosis, understanding the structural requirement of PKA-C myristoylation for CFTR activation 3 highlights the danger of bacterial infections (e.g., Pseudomonas or Shigella). Certain bacterial proteases can cleave host myristoyl groups, deactivating PKA and worsening CFTR channel failure. Protecting the myristoylation state of host kinases presents a profound new frontier in host-directed antimicrobial and genetic disease therapies.

References

  • AACR Journals (Cancer Research) : Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression.2

  • PNAS : Structural determinants of protein kinase A essential for CFTR channel activation. 3

  • PLOS One : Requirement of the acyl-CoA carrier ACBD6 in myristoylation of proteins: Activation by ligand binding and protein interaction. 1

  • PMC (Frontiers in Immunology) : Myristoylation: An Important Protein Modification in the Immune Response. 4

Sources

Thermodynamic Stability of Myristoyl-CoA Protein Complexes: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The covalent attachment of myristate (a 14-carbon saturated fatty acid) to the N-terminal glycine of target proteins is a critical lipid modification regulating signal transduction, apoptosis, and cellular localization. The thermodynamic stability of myristoyl-CoA when bound to its primary interacting proteins—specifically N-myristoyltransferase (NMT) and Acyl-CoA-binding protein (ACBP) —dictates the efficiency and regulation of this pathway. For drug development professionals targeting fungal infections, viral assembly, or oncology, understanding the biophysical and thermodynamic drivers of these complexes is paramount.

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing myristoyl-CoA protein complexes, coupled with field-proven, self-validating methodologies for biophysical characterization.

The Biophysical Landscape of Myristoyl-CoA Interactions

To develop competitive inhibitors or allosteric modulators, one must first understand the causality behind the natural ligand's binding mechanics. Myristoyl-CoA interacts with cellular proteins through two primary modalities: catalytic processing (NMT) and intracellular buffering/transport (ACBP).

N-Myristoyltransferase (NMT): The Enthalpic Driver

NMT operates via an Ordered Bi Bi reaction mechanism . The enzyme cannot bind its target peptide substrate until it has first bound myristoyl-CoA.

Isothermal Titration Calorimetry (ITC) studies have revealed that myristoyl-CoA binds to apo-NMT with a highly potent dissociation constant (


) of approximately 15 nM, corresponding to a Gibbs free energy (

) of -10.9 kcal/mol 1.

The Causality of Binding: Why is this binding event strictly ordered? The thermodynamic data provides the answer. The binding of myristoyl-CoA is driven by a massive favorable enthalpy change (


 to 

kcal/mol), which overcomes a significantly unfavorable entropic penalty 2. This large negative

is the biophysical signature of a major conformational change. Upon myristoyl-CoA ligation, the enzyme's Ab loop closes over the lipid, structurally organizing the previously non-existent peptide-binding pocket. Without this enthalpic driver, the enzyme remains in an open, inactive conformation.

NMT_Pathway Apo Apo-NMT (Open Conformation) Binary NMT:Myristoyl-CoA Binary Complex (Peptide Site Formed) Apo->Binary Binding (ΔH ≈ -25 kcal/mol) MyrCoA Myristoyl-CoA MyrCoA->Binary Ternary Ternary Complex (Catalysis Ready) Binary->Ternary Peptide Binding Peptide Target Peptide (N-term Glycine) Peptide->Ternary CoA Free CoA Release Ternary->CoA Step 1: Cleavage Product Myristoylated Protein Release CoA->Product Step 2: Release Product->Apo Enzyme Regeneration

Caption: Ordered Bi Bi reaction mechanism of NMT driven by myristoyl-CoA binding.

Acyl-CoA Binding Protein (ACBP): The Intracellular Buffer

Unlike the catalytic NMT, ACBP functions to buffer and transport highly reactive acyl-CoAs, preventing cellular toxicity. ACBP binds myristoyl-CoA with high affinity (


 ranging from 62 nM to 177 nM in mammalian variants) 3.

Thermodynamically, the ACBP–myristoyl-CoA interaction is uniquely stabilized by both enthalpy and entropy. The hydrophobic acyl chain inserts into a hydrophobic groove (driving the entropic displacement of water), while conserved positively charged residues (e.g., Tyr, Lys) form critical hydrogen bonds with the 3′-phosphate moiety of the CoA headgroup, providing the enthalpic contribution 4.

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters of myristoyl-CoA binding to its primary protein targets, providing a benchmark for evaluating synthetic analogs or competitive inhibitors.

Protein ComplexLigand


(kcal/mol)

(kcal/mol)
Primary Driving Force
S. cerevisiae Nmt1p Myristoyl-CoA15 nM-24.0 to -25.0-10.9Enthalpy (Conformational change)
Bovine Liver ACBP Myristoyl-CoA62 ± 25 nMExothermic~ -9.8Enthalpy & Entropy (Hydrophobic effect)
Arabidopsis AtACBP2 Palmitoyl/Myristoyl-CoA0.64 µM-4.51-8.44Mixed (H-bonding + Hydrophobic)

(Note: Variations in chain length, such as lauroyl-CoA or palmitoyl-CoA binding to NMT, yield similar


 values but drastically different 

and

profiles, demonstrating that off-target lipids bind with fundamentally different energetics).

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, biophysical assays must be designed as self-validating systems . The following protocols detail the exact methodologies required to extract reliable thermodynamic data for myristoyl-CoA protein complexes.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the complete thermodynamic profile (


, 

,

,

, and stoichiometry

) in a single experiment.

Self-Validating System Design: The primary source of failure in ITC is the "heat of dilution" caused by mismatched buffers. This protocol forces buffer congruency through exhaustive co-dialysis, ensuring that any heat detected is solely from the binding event.

Step-by-Step Methodology:

  • Co-Dialysis (The Critical Step): Dialyze the purified protein (NMT or ACBP) extensively against the target buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM TCEP). Causality: Myristoyl-CoA is highly sensitive to ionic strength and pH; even a 1 mM difference in salt concentration between the syringe and cell will produce massive background heat spikes.

  • Ligand Preparation: Retain the final dialysate buffer. Dissolve lyophilized myristoyl-CoA powder exclusively in this saved dialysate.

  • Concentration Optimization: Dilute the protein in the sample cell to 10–20 µM. Prepare the myristoyl-CoA in the injection syringe at 10× to 15× the protein concentration (150–300 µM).

  • Degassing: Degas both samples under a vacuum for 10 minutes at the exact experimental temperature (e.g., 25°C). Causality: Microbubbles expand during mechanical stirring (typically 1000 rpm), causing erratic baseline noise that masks the binding enthalpy.

  • Titration Execution: Program the calorimeter for 20-25 injections of 1.5–2.0 µL each, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Validation Checkpoint (Blank Subtraction): Perform a control titration injecting myristoyl-CoA into the dialysate buffer alone. Subtract this background heat of dilution from the raw experimental data before integration.

  • Data Integration: Fit the integrated heat data to a one-site binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

ITC_Workflow Dialysis 1. Co-Dialysis Protein & Buffer LigandPrep 2. Ligand Preparation (Using Dialysate) Dialysis->LigandPrep Exact buffer match Degas 3. Degassing (Prevent Microbubbles) LigandPrep->Degas Titration 4. Titration (Ligand into Protein) Degas->Titration Thermal equilibration Validation 5. Blank Subtraction (Self-Validation) Titration->Validation Control titration Analysis 6. Thermodynamic Integration (ΔH, Kd, n) Validation->Analysis Heat of binding

Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for protein-ligand complexes.

Protocol 2: Differential Scanning Fluorimetry (DSF)

While ITC provides deep thermodynamic insights, DSF (Thermal Shift Assay) is utilized for high-throughput screening of myristoyl-CoA competitive inhibitors. It measures the shift in melting temperature (


) conferred by ligand binding.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 2 µM protein, 5X SYPRO Orange dye, and assay buffer. Causality: SYPRO Orange is highly quenched in aqueous environments but fluoresces strongly when bound to hydrophobic core residues exposed during thermal unfolding.

  • Ligand Incubation: Aliquot the master mix into a 96-well qPCR plate. Add myristoyl-CoA (or synthetic analogs) at varying concentrations (1 µM to 50 µM). Incubate at room temperature for 15 minutes to allow the binary complex to form.

  • Thermal Ramping: Subject the plate to a thermal gradient from 20°C to 95°C at a ramp rate of 1°C/minute in a Real-Time PCR machine, monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Validation Checkpoint: A positive

    
     shift of >2°C relative to the apo-protein control validates specific thermodynamic stabilization of the folded state by the ligand. Note: Full-length NMT may precipitate immediately upon unfolding; therefore, monitoring the first derivative of the melt curve is critical to identifying the exact 
    
    
    
    before aggregation artifacts occur.

References

  • Isothermal Titration Calorimetric Studies of Saccharomyces Cerevisiae myristoyl-CoA:protein N-myristoyltransferase. Journal of Biological Chemistry (1994).1

  • Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. ResearchGate / Nature Structural Biology.2

  • Acyl-CoA-binding protein (ACBP) localizes to the endoplasmic reticulum and Golgi in a ligand-dependent manner in mammalian cells. Biochemical Journal (2008).3

  • Thermodynamic insights into an interaction between ACYL-CoA–BINDING PROTEIN2 and LYSOPHOSPHOLIPASE2 in Arabidopsis. PMC / Journal of Biological Chemistry.4

Sources

Methodological & Application

Application Note: Protocol for Dissolving Myristoyl Coenzyme A Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Myristoyl Coenzyme A (Myristoyl-CoA) is a critical intermediate in lipid metabolism and cell signaling, serving as the substrate for N-myristoyltransferase (NMT) to covalently attach myristate (C14:[1][2][3][4][5]0) to the N-terminal glycine of specific proteins.[3][6][7][8]

Handling Myristoyl-CoA presents a dual challenge:

  • Amphipathic Nature: The molecule consists of a hydrophilic Coenzyme A head group and a hydrophobic myristic acid tail. This structure drives the formation of micelles at relatively low concentrations (Critical Micelle Concentration, CMC), which can alter kinetic properties in enzymatic assays.[4]

  • Thioester Instability: The high-energy thioester bond linking the fatty acid to the CoA is susceptible to hydrolysis, particularly in alkaline conditions (

    
    ) or in the presence of nucleophiles.
    

This guide provides a standardized, self-validating protocol to prepare stable solutions of Myristoyl-CoA, ensuring experimental reproducibility.

Pre-Solubilization Considerations

Before beginning, select the solubilization strategy that aligns with your downstream application.

ParameterAqueous Buffer (Method A)Organic Solvent (Method B)[1][2][3][4]
Primary Use Immediate enzymatic assays, cell-free systems.[1][2][3]Long-term storage, high-concentration stocks.[1][2][3][4]
Solubility Limit ~10 mg/mL (Micellar suspension)> 20 mg/mL (True solution)
Stability Low (Hours).[1][2][3][4] Thioester hydrolysis risk.High (Months at -20°C).[1][2][3][4][9]
Interference Minimal.DMSO/Ethanol may affect sensitive enzymes.
Critical Micelle Concentration (CMC)

The CMC of Myristoyl-CoA is estimated to be in the range of 10–50 µM in aqueous buffers, though this varies with ionic strength.

  • Below CMC: Monomeric state (ideal for kinetic studies).[1][3][4]

  • Above CMC: Micellar state.[10] Stock solutions (typically >1 mM) will always be micellar.[1][3][4]

Workflow Visualization

MyristoylCoA_Workflow Start Weigh Myristoyl-CoA Monohydrate Powder Decision Select Solvent System Start->Decision MethodA Method A: Aqueous Buffer (Immediate Use) Decision->MethodA Enzyme Assays MethodB Method B: DMSO/Ethanol (Long-Term Storage) Decision->MethodB Stock Solution DissolveA Dissolve in 10 mM Na-Acetate or PBS (pH 6.0 - 7.0) MethodA->DissolveA DissolveB Dissolve in dry DMSO (>99.9%) MethodB->DissolveB QC Quality Control: Measure A260 DissolveA->QC DissolveB->QC Dilute 1:50 in Buffer Calc Calculate Concentration (ε = 15,400 M⁻¹cm⁻¹) QC->Calc Storage Aliquot & Store (-20°C or -80°C) Calc->Storage

Figure 1: Decision tree and workflow for the preparation of Myristoyl-CoA solutions.

Reagents and Equipment

  • Myristoyl Coenzyme A Monohydrate (Store at -20°C, desiccated).[1][2][3][4]

  • Solvent (Choose one):

    • Aqueous: 10 mM Sodium Acetate (pH 6.[3][4]0) or PBS (pH 7.0). Avoid Tris at pH > 8.0.

    • Organic: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.[1][2][3]

  • Spectrophotometer: Capable of reading at 260 nm (UV-compatible cuvettes or NanoDrop).[1][2][3]

  • Nitrogen Gas (Optional): For sparging buffers to reduce oxidation.[1][3][4]

Detailed Protocols

Protocol A: Preparation of Aqueous Stock (For Immediate Use)

Best for applications where organic solvents cannot be tolerated.[1][2][3]

  • Buffer Preparation: Prepare a 10 mM Sodium Acetate (pH 6.0) or 10 mM Phosphate Buffer (pH 7.0) .[1][3][4]

    • Scientific Rationale: A slightly acidic to neutral pH (6.0–7.[3]0) significantly reduces the rate of thioester hydrolysis compared to alkaline conditions.

  • Weighing: Weigh the desired amount of Myristoyl-CoA powder.

    • Note: The powder is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add the calculated volume of buffer to achieve a target concentration of 1–5 mM (approx. 1–5 mg/mL).

    • Technique: Do not vortex vigorously, as this can cause foaming due to surfactant properties.[4] Mix by gentle inversion or slow pipetting.

    • Sonication:[4] If the solution appears cloudy (large aggregates), brief sonication in a water bath (30 seconds) can help disperse micelles, but avoid heating.[1][3][4]

  • Usage: Keep the solution on ice. Use within 6–12 hours .

Protocol B: Preparation of Organic Stock (Recommended for Storage)

Best for creating stable, high-concentration stocks.[1][2][3][4]

  • Solvent: Use high-grade anhydrous DMSO.[3]

  • Dissolution: Add DMSO to the powder to achieve a concentration of 10–20 mM (approx. 10–20 mg/mL).

  • Mixing: The powder should dissolve readily in DMSO. Gentle vortexing is acceptable here.

  • Dilution for Use: When ready to use in an assay, dilute the DMSO stock at least 1:100 into the aqueous reaction buffer to minimize solvent effects on the enzyme.

Protocol C: Concentration Verification (Quality Control)

Never rely solely on gravimetric weight due to the variable hydration state of the salt.

  • Dilution: Take a small aliquot of your stock solution (e.g., 5 µL) and dilute it into 10 mM Phosphate Buffer (pH 7.0) to a final volume of 500 µL (1:100 dilution).

    • Target: The absorbance (

      
      ) should be between 0.2 and 0.8 for accuracy.[1][3]
      
  • Measurement: Blank the spectrophotometer with the dilution buffer. Measure absorbance at 260 nm .

  • Calculation: Use the Beer-Lambert Law:

    
    [1][2][3][4]
    
    • 
      : Concentration (Molar)[1][2][3][4][11][12]
      
    • 
      : Absorbance at 260 nm[1][2][4]
      
    • 
      : Extinction Coefficient = 15,400 M
      
      
      
      cm
      
      
      (based on the adenine moiety)[1][2][3][4]
    • 
      : Path length (usually 1 cm)
      

    Example: If

    
     in a 1 cm cuvette with a 1:100 dilution:
    
    
    
    
    [1][2][3][4]

Storage and Stability

  • Powder: Store at -20°C in a desiccator. Stable for >1 year.

  • Aqueous Solutions: Unstable. Do not store. If necessary, flash freeze in liquid nitrogen and store at -80°C for < 2 weeks. Do not refreeze.

  • DMSO Stocks: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stable for 3–6 months.

Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Buffer Concentration > CMC or pH too low (< 4.0).[1][2][3]Lower concentration to < 5 mM; ensure pH is 6.0–7.0. Sonicate briefly.
Loss of Activity Hydrolysis of thioester bond.Check pH (avoid > 7.5).[1][3][4] Ensure fresh preparation. Verify concentration via A260.[13]
Inconsistent Kinetics Micelle formation (Supramolecular effects).[1][3]Work below CMC (~10 µM) if monomer kinetics are required.[1][3] Add BSA to buffer to buffer free fatty acids.

References

  • Avanti Polar Lipids. Technical Data Sheet: Fatty Acyl-CoA Solubility and Stability.[3][4]Link[1][2]

  • Cayman Chemical. Myristoyl-Coenzyme A (imidazole salt) Product Information.Link

  • Bhatnagar, R.S., et al. (1999). "The structure of myristoyl-CoA:protein N-myristoyltransferase."[1][2][3][4] Biochimica et Biophysica Acta (BBA), 1441(2-3), 162-172.[1][2][3] Link

  • Thermo Fisher Scientific. Extinction Coefficients for Proteins and Nucleic Acids.Link[1][2]

  • Sigma-Aldrich. Product Specification: Myristoyl Coenzyme A Lithium Salt.[3][4]Link[1][2]

Sources

hplc purification methods for myristoyl coenzyme a

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of Myristoyl Coenzyme A (Myristoyl-CoA) via RP-HPLC

Abstract

This guide details the isolation and purification of Myristoyl-CoA (C14:0-CoA), a critical amphipathic intermediate in protein N-myristoylation and lipid metabolism. Unlike standard small molecule purification, Myristoyl-CoA presents a unique "push-pull" separation challenge: the highly polar Coenzyme A headgroup requires aqueous solubility, while the hydrophobic myristoyl tail demands strong organic elution strength. Furthermore, the high-energy thioester bond is susceptible to hydrolysis at alkaline pH. This protocol synthesizes a robust Reverse-Phase HPLC (RP-HPLC) workflow, prioritizing thioester stability, resolution from free CoA/fatty acids, and direct recovery of bioactive material.

Introduction & Mechanistic Insight

The Amphipathic Challenge

Myristoyl-CoA is a detergent-like molecule. In solution, it forms micelles at critical concentrations, which can lead to broad, tailing peaks or doublets during chromatography.

  • The Head (CoA): Contains 3'-phosphate and pyrophosphate groups. Highly polar, anionic, and responsible for early elution on C18 if not properly ion-paired or buffered.

  • The Tail (Myristate): A 14-carbon saturated fatty acid chain. Highly hydrophobic, driving strong retention on C18 stationary phases.

The Thioester Stability Window

The carbonyl carbon of the thioester bond is susceptible to nucleophilic attack (hydrolysis), releasing free Myristic Acid and CoASH.

  • Alkaline Instability: At pH > 7.5, the half-life of acyl-CoAs decreases significantly due to hydroxide ion attack.

  • Acidic Stability: While generally stable at pH < 4, extremely low pH (pH < 2) combined with high organic solvent concentration can degrade the adenine ring or precipitate the compound.

  • Optimal Window: pH 4.5 – 6.0 . This range maintains the ionization of the phosphate groups (improving solubility) while protecting the thioester bond.

Method Development Strategy

Stationary Phase Selection
  • Ligand: C18 (Octadecyl) is required to engage the myristoyl chain.

  • Pore Size: 100 Å is sufficient, but 130–300 Å (wide pore) often yields sharper peaks by preventing steric trapping of the bulky CoA headgroup.

  • End-capping: Essential. Free silanols will interact ionically with the adenine base and phosphate groups, causing severe tailing.

Mobile Phase Chemistry

We employ a "Dual-Mode" strategy :

  • Analytical Mode (QC): Uses Potassium Phosphate buffer.[1][2] Phosphate provides superior peak shape by masking silanol interactions and ensuring consistent ionization.

  • Preparative Mode (Purification): Uses Ammonium Acetate buffer. This volatile salt allows for direct lyophilization of fractions, eliminating the need for a secondary desalting step which often incurs yield loss.

Visualization: Purification Workflow

G Start Crude Synthesis (Enzymatic/Chemical) Quench Acid Quench (pH 4.5 - 5.0) Start->Quench Stabilize Thioester Filter Filter (0.2 µm) Remove Precipitates Quench->Filter Anal_QC Analytical HPLC (Phosphate Buffer) Check Purity Filter->Anal_QC Aliquot Prep_HPLC Prep HPLC (NH4OAc Buffer) Purification Filter->Prep_HPLC Bulk Load Anal_QC->Prep_HPLC Optimize Gradient Frac_Pool Fraction Pooling (Based on UV 260nm) Prep_HPLC->Frac_Pool Lyophil Lyophilization (Freeze Dry) Frac_Pool->Lyophil Volatile Buffer Removal Final Pure Myristoyl-CoA Powder (-20°C) Lyophil->Final

Figure 1: Integrated workflow for the isolation of Myristoyl-CoA, highlighting the divergence between analytical QC and preparative isolation steps.

Protocol 1: Analytical QC (Purity Check)

Use this protocol to assess the quality of your crude reaction or final product. The phosphate buffer ensures maximum resolution.

Equipment: HPLC system with UV/PDA detector (e.g., Agilent 1200/1260 or Waters Alliance). Column: C18 Analytical Column (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 × 150 mm, 5 µm.

Mobile Phases:

  • Solvent A: 50 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 5.3  with KOH.
    
  • Solvent B: 100% Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Keep ambient to prevent hydrolysis; do not heat column >30°C).

  • Detection: UV @ 260 nm (Primary, CoA absorbance) and 210 nm (Secondary, Fatty acid impurities).

  • Injection Volume: 10–20 µL.

Gradient Table:

Time (min)% Buffer A% Buffer BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute salts/Free CoA)
20.03070Linear Gradient (Elute Myristoyl-CoA)
22.0595Wash (Elute Free Fatty Acids)
25.0595Wash Hold
25.19010Re-equilibration
30.09010End

Expected Results:

  • Free CoA: Elutes early (approx. 2–4 min).

  • Myristoyl-CoA: Elutes mid-gradient (approx. 12–15 min).

  • Free Myristic Acid: Elutes late (approx. 20–22 min) and has low absorbance at 260 nm.

Protocol 2: Preparative Purification (Isolation)

Use this protocol to purify mg-to-gram quantities. The use of Ammonium Acetate allows for direct freeze-drying.

Equipment: Preparative HPLC system (e.g., Gilson, Agilent Prep). Column: C18 Semi-Prep or Prep Column (e.g., 21.2 × 250 mm, 5–10 µm).

Mobile Phases:

  • Solvent A: 50 mM Ammonium Acetate (

    
    ), adjusted to pH 5.5  with Acetic Acid.
    
  • Solvent B: Acetonitrile : Water (80:20 v/v). Note: Premixing water prevents salt precipitation at high organic %.

Loading Strategy:

  • Dissolve crude sample in Mobile Phase A or 10% Acetonitrile in Water.

  • Caution: Do not dissolve in 100% MeOH or ACN, as the sample may "break through" the column (elute in void volume) due to solvent strength mismatch.

Gradient Table (Scaled for Prep):

Time (min)% Buffer A% Buffer BRationale
0.08515Loading Conditions
5.08515Flush unbound hydrophilic impurities
35.02080Shallow gradient for max resolution
40.00100Column Strip
45.00100Wash
46.08515Re-equilibration

Fraction Collection:

  • Trigger collection based on UV threshold at 260 nm .

  • Pool fractions corresponding to the main peak.

  • Immediately freeze the pooled fractions at -80°C.

  • Lyophilize to dryness. The ammonium acetate will sublime, leaving pure Myristoyl-CoA powder.

Data Analysis & Quantification

To determine the concentration of your purified Myristoyl-CoA, use the Beer-Lambert Law (


).
  • Wavelength: 260 nm (Adenine absorption).[3]

  • Path Length (

    
    ):  1 cm.
    
  • Extinction Coefficient (

    
    ): 15,400 
    
    
    
    (at pH 7.0).
    • Note: The myristoyl chain does not significantly contribute to absorbance at 260 nm. The value is derived from the Coenzyme A moiety.[4]

Calculation:



Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or metal chelation.Ensure buffer concentration is >20mM.[5][6] If using Phosphate, ensure pH is < 6.[7]0.
Split Peaks Micelle formation or sample solvent mismatch.Reduce injection volume. Ensure sample solvent matches starting mobile phase (high aqueous content).
Low Recovery Hydrolysis of thioester bond.Check pH of mobile phases (must be < 7.0). Keep fractions on ice during collection.
Ghost Peaks Carryover of hydrophobic fatty acids.Run a "Sawtooth" wash gradient (5% -> 95% B rapid cycling) between runs.
Precipitation Salt insolubility in high ACN.Ensure Prep Solvent B contains at least 10-20% water to solubilize the ammonium salts.

References

  • Baker, F. C., & Schooley, D. A. (1979). Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography.[8] Analytical Biochemistry, 94(2), 417-424.[8] Link

  • Golovko, M. Y., & Murphy, R. C. (2004). An improved method for the analysis of long-chain acyl-CoA esters in tissues by LC-MS/MS. Journal of Lipid Research, 45(9), 1777-1784.[9] Link

  • Woldegiorgis, G., Spennetta, T., & Shrago, E. (1985). A modified high-performance liquid chromatographic method for the analysis of long-chain acyl-coenzyme A esters in tissue. Analytical Biochemistry, 150(1), 8-12. Link

  • Larson, T. R., & Graham, I. A. (2001). Technical Advance: A novel technique for the sensitive quantification of acyl-CoA esters from plant tissues.[9] The Plant Journal, 25(1), 115-125. Link

  • Thermo Fisher Scientific. Extinction Coefficients for Proteins and Nucleic Acids. Link

Sources

High-Resolution LC-MS/MS Profiling of Myristoyl-CoA and Downstream Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Resolution LC-MS/MS Profiling of Myristoyl-CoA and Acyl-CoA Intermediates Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals[1][2]

Abstract

Myristoyl-Coenzyme A (Myristoyl-CoA, C14:0-CoA) is a pivotal metabolic node, serving as the obligate substrate for N-myristoyltransferase (NMT) in protein modification and as a central intermediate in mitochondrial ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-oxidation.[2] Accurate quantification of Myristoyl-CoA and its metabolic neighbors is challenging due to the molecule's amphipathic nature, susceptibility to thioester hydrolysis, and ionic interaction with metallic surfaces. This application note details a robust, field-validated protocol for the extraction and quantification of Myristoyl-CoA from biological matrices using Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction & Biological Context

Myristoyl-CoA is unique among long-chain acyl-CoAs.[1][2] While palmitoyl-CoA (C16) and oleoyl-CoA (C18:[1][2][3]1) are primarily metabolic fuels or membrane lipid precursors, myristoyl-CoA is the specific lipid donor for N-myristoylation , a co-translational modification essential for the localization and function of oncoproteins (e.g., c-Src), viral capsid proteins (e.g., HIV-1 Gag), and signaling kinases.[1][2]

Analytical Challenges
  • Stability: The high-energy thioester bond is labile.[1][2] High pH (>8) causes rapid hydrolysis, while strong acids can precipitate the CoA moiety.

  • Adsorption: The phosphate groups on the CoA ADP moiety bind avidly to stainless steel and iron, leading to peak tailing and memory effects.

  • Isobaric Interference: Chain-shortened intermediates from palmitic acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -oxidation can be isobaric or isomeric with direct myristoyl-CoA pools.[2]
    
Mechanistic Pathway

The following diagram illustrates the metabolic flux of Myristoyl-CoA, highlighting the divergence between protein modification and oxidative consumption.

MyristoylPathway FattyAcid Exogenous Myristate (C14:0) ACSL Acyl-CoA Synthetase FattyAcid->ACSL MyrCoA Myristoyl-CoA (C14:0-CoA) FattyAcid->MyrCoA ATP, CoA-SH NMT N-Myristoyl Transferase MyrCoA->NMT Protein N-Myristoylated Protein MyrCoA->Protein N-Terminal Gly BetaOx Mitochondrial Beta-Oxidation MyrCoA->BetaOx AcetylCoA Acetyl-CoA (TCA Cycle) MyrCoA->AcetylCoA Dehydrogenation

Figure 1: Metabolic fate of Myristoyl-CoA.[1][2][4] The analyte serves as a critical branch point between anabolic protein lipidation and catabolic energy production.

Experimental Design Strategy

Internal Standardization

Absolute quantification requires an internal standard (IS) that mimics the extraction efficiency and ionization of the analyte without being endogenous.

  • Recommended IS: Heptadecanoyl-CoA (C17:0-CoA) .[1][2]

  • Rationale: C17:0 is absent in most mammalian systems, elutes between C16 and C18 CoAs, and shares the same fragmentation kinetics.

  • Alternative: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Malonyl-CoA (for short chain focus) or isotopically labeled yeast extracts (SILEC).[2]
    
Extraction Chemistry

Traditional acid extraction (TCA/PCA) often precipitates long-chain acyl-CoAs along with proteins due to the hydrophobic "tail" interaction.[1][2] This protocol utilizes a buffered organic solvent extraction to disrupt protein-lipid interactions while maintaining a pH (approx. 5.[1][2]0) that preserves the thioester bond.

Detailed Protocol

Materials & Reagents[2][5][6][7]
  • Standards: Myristoyl-CoA (Lithium salt, >95%), Heptadecanoyl-CoA (IS).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water.[1][2]

  • Buffers: Ammonium Hydroxide (28%), Ammonium Acetate, Potassium Phosphate Monobasic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Columns: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18.

Sample Preparation (Cultured Cells)

Causality: This "soft" extraction prevents hydrolysis while maximizing recovery of hydrophobic long-chain CoAs.[1][2]

  • Harvest: Wash

    
     cells twice with ice-cold PBS. Aspirate PBS completely.
    
  • Lysis/Extraction: Add 500 µL of Extraction Buffer (Isopropanol:Methanol:Acetonitrile 3:1:1 v/v/v).

    • Critical Step: Spike 10 µL of Internal Standard (10 µM C17:0-CoA) immediately into the lysis buffer before adding to cells to correct for recovery losses.[1][2]

  • Homogenization: Scrape cells and transfer to a chilled microcentrifuge tube. Sonicate for 10 cycles (30s on/30s off) at 4°C.

  • Buffer Addition: Add 300 µL of 100 mM

    
     (pH 4.9) .
    
    • Why: The phosphate buffer stabilizes the CoA structure and aids in phase separation if needed, though this protocol uses a single-phase precipitation.

  • Precipitation: Vortex vigorously for 1 min. Incubate on ice for 20 min.

  • Clarification: Centrifuge at 16,000

    
     g for 15 min at 4°C.
    
  • Filtration: Transfer supernatant to a glass vial. If necessary, filter through a 0.22 µm PTFE filter (avoid Nylon as it binds CoAs).[1]

LC-MS/MS Method

System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis) coupled to UHPLC.[1]

Chromatography Conditions

Long-chain acyl-CoAs require high organic strength to elute.[1][2] The use of Ammonium Hydroxide (alkaline mobile phase) improves peak shape by deprotonating the phosphate groups, reducing interaction with the column metal, while Positive Mode MS is still preferred for sensitivity due to the specific fragmentation.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1][5][6]

  • Injection Vol: 5-10 µL

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

Gradient Table:

Time (min)% BEvent
0.05Initial Hold
1.05Desalting
8.095Elution of Long Chains
10.095Wash
10.15Re-equilibration
13.05End
Mass Spectrometry Parameters (Positive Mode)

Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (loss of the phosphoadenosine diphosphate moiety).[1][2][7][8] This is the most specific transition for the CoA class.

  • Ionization: ESI Positive (

    
    )
    
  • Spray Voltage: 4500 V

  • Source Temp: 450°C

MRM Transition Table:

AnalytePrecursor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

Product (

) (Quant)
Product (

) (Qual)
Collision Energy (eV)
Myristoyl-CoA (C14) 978.3 471.3 428.1 45
Palmitoyl-CoA (C16)1006.4499.3428.148
Oleoyl-CoA (C18:[2]1)1032.4525.3428.150
C17:0-CoA (IS) 1020.4 513.3 428.1 48
  • Quantifier Transition:

    
    . Represents the specific acyl chain attached to the pantetheine arm.
    
  • Qualifier Transition:

    
    . Represents the common adenosine moiety (less specific but confirms CoA identity).
    

Data Analysis & Interpretation

Identification Criteria
  • Retention Time (RT): Myristoyl-CoA must elute at the same RT (

    
     0.05 min) as the authentic standard.
    
  • Ion Ratio: The ratio of the Quantifier (471) to Qualifier (428) peak areas should be consistent with the standard (typically within 20%).

Quantification Calculation

Concentration is determined using the internal standard method: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where RF (Response Factor) is derived from a calibration curve (0.1 – 100 pmol).[2]
Workflow Logic Diagram

Workflow Sample Cell Pellet / Tissue (Keep Frozen) Lysis Add Extraction Buffer (IPA:MeOH:ACN 3:1:1) + Internal Standard (C17-CoA) Sample->Lysis Disrupt Membrane Buffer Add KH2PO4 (pH 4.9) Stabilize Thioester Lysis->Buffer Phase Control Spin Centrifuge 16,000g, 4°C, 15 min Buffer->Spin Precipitate Protein Supernatant Collect Supernatant (Avoid Pellet) Spin->Supernatant LCMS UPLC-MS/MS Analysis Pos Mode, Neutral Loss 507 Supernatant->LCMS Direct Inject

Figure 2: Sample preparation workflow emphasizing pH control and internal standardization.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with metal surfaces or column silanols.[1][2]Use PEEK-lined columns or add 5 µM medronic acid to mobile phase.[1][2] Ensure pH is alkaline (NH4OH) or use fresh column.[1][2]
Low Sensitivity Ion suppression from lipids/detergents.[2]Improve washing gradient (95% B). Use a diverter valve to send the first 1 min (salts) to waste.
Hydrolysis Sample pH too high or left at RT.Ensure extraction buffer is pH < 6.[2] Keep samples on ice at all times. Analyze within 24h.
Carryover Long-chain CoAs sticking to injector.[1][2]Use a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.

References

  • Basu, S. S., & Blair, I. A. (2011). SILEC: a stable isotope labeling with essential nutrients in cell culture method for quantification of metabolism.[1] Nature Protocols, 7(1), 1–12.[1] Link

  • Li, Q., Zhang, S., Berthiaume, J. M., Simons, B., & Zhang, G. F. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs.[1][2] Journal of Lipid Research, 55(3), 592–602.[1] Link

  • Trefely, S., et al. (2019). Crosstalk between cellular metabolism and histone acetylation.[1] Methods in Enzymology, 626, 1–21.[1] Link

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry.[1][2] Journal of Lipid Research, 49(5), 1113-1125.[1][2] Link

  • Magnes, C., et al. (2005). Methodology for the quantification of short-chain acyl-CoAs by liquid chromatography tandem mass spectrometry.[1][2] Analytical Chemistry, 77(9), 2889-2894.[1][2] Link[1][2]

Sources

using myristoyl-coa as a substrate for acyl-coa synthetase

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Generation and Kinetic Utilization of Myristoyl-CoA

Executive Summary

This guide addresses the biochemical handling of Myristoyl-CoA (C14:0-CoA) in the context of Acyl-CoA Synthetase (ACS) activity. While Myristoyl-CoA is chemically the product of the ACS reaction (Myristate + ATP + CoA


 Myristoyl-CoA + AMP + PPi), it is frequently cited in "substrate" contexts for two distinct experimental reasons:
  • Downstream Coupling: It serves as the obligate substrate for N-Myristoyltransferase (NMT) , often requiring in situ generation by ACS.

  • Reverse Kinetics & Inhibition: It acts as a potent product inhibitor or a substrate for the reverse reaction (deacylation) in mechanistic studies.

This note provides protocols for the synthesis of Myristoyl-CoA using ACS (Forward Reaction) and the utilization of Myristoyl-CoA in coupled assays.

Part 1: The Biochemical Reaction Coordinate

To design valid experiments, we must first establish the reaction flow. Confusion often arises between the synthesis of the thioester and its utilization.

The ACS-NMT Axis

The Long-chain Acyl-CoA Synthetase (ACSL) family (specifically isoforms ACSL1 and ACSL5) activates free Myristic Acid into Myristoyl-CoA. This activated thioester is then utilized by N-Myristoyltransferase (NMT) to modify the N-terminal glycine of target proteins (e.g., Src kinase, G-protein


 subunits).

ACS_Pathway Myristate Myristic Acid (C14:0) ACS Acyl-CoA Synthetase (ACSL1/5) Myristate->ACS ATP_CoA ATP + CoA-SH ATP_CoA->ACS MyrCoA Myristoyl-CoA (Activated Thioester) ACS->MyrCoA Forward Reaction Byproducts AMP + PPi ACS->Byproducts NMT N-Myristoyltransferase (NMT1/2) MyrCoA->NMT Product N-Myristoylated Protein NMT->Product Transfer Reaction CoA-SH CoA-SH NMT->CoA-SH Recycled Target Target Protein (N-term Gly) Target->NMT

Figure 1: The Myristoyl-CoA flux. ACS generates the thioester substrate required by NMT.

Part 2: Protocol - Enzymatic Synthesis of Myristoyl-CoA

Objective: To generate high-purity Myristoyl-CoA from Myristic Acid using recombinant ACS for use in downstream assays. Application: Creating "Substrate Mixes" for NMT assays or metabolic profiling.

Reagents & Equipment
  • Enzyme: Recombinant Human ACSL1 or Pseudomonas Acyl-CoA Synthetase (Sigma/Roche).

  • Substrate: Sodium Myristate (C14:0), 10 mM stock in 5% Triton X-100 (warm to dissolve).

  • Cofactors: ATP (100 mM), CoA-SH (Lithium salt, 20 mM).

  • Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl

    
    , 2 mM DTT.
    
  • Detection: HPLC (C18 column) or Ellman’s Reagent (for endpoint).

Step-by-Step Methodology
  • Reaction Assembly (1 mL Volume): Prepare the Master Mix on ice to prevent premature hydrolysis.

    • Buffer: 800

      
      L[1]
      
    • ATP (10 mM final): 100

      
      L
      
    • CoA-SH (1 mM final): 50

      
      L
      
    • Sodium Myristate (500

      
      M final): 50 
      
      
      
      L
    • Note: Keep the Myristate:CoA ratio 1:2 to ensure complete conversion of the fatty acid.

  • Initiation:

    • Add 0.5 Units of ACS enzyme.

    • Incubate at 37°C for 30 minutes .

  • Validation (Ellman's Test):

    • Since ACS consumes free sulfhydryl groups (CoA-SH) to form the thioester, the loss of free thiols indicates reaction progress.

    • Aliquot 10

      
      L of reaction mix into 190 
      
      
      
      L of DTNB (Ellman's Reagent).
    • Measure Absorbance at 412 nm.

    • Success Criterion: A decrease in A

      
       compared to a T=0 control confirms Myristoyl-CoA formation.
      
  • Purification (Optional but Recommended):

    • For sensitive downstream applications (e.g., K

      
       determination of NMT), free ATP and CoA must be removed.
      
    • Use a C18 Solid Phase Extraction (SPE) cartridge.

    • Equilibrate with water

      
       Load Reaction 
      
      
      
      Wash with 10% Methanol
      
      
      Elute Myristoyl-CoA with 80% Methanol.
    • Lyophilize and resuspend in assay buffer.

Part 3: Protocol - Kinetic Characterization of ACS

(Addressing the user's "Substrate" query directly)

If your goal is to study how well ACS accepts Myristate compared to other fatty acids (Palmitate, Stearate), use the Continuous Spectrophotometric Coupled Assay . This measures the AMP produced during the reaction.

Mechanism:

  • Myristate + ATP + CoA

    
     Myristoyl-CoA + AMP + PPi
    
  • AMP + ATP

    
     2 ADP
    
  • 2 ADP + 2 PEP

    
     2 ATP + 2 Pyruvate
    
  • 2 Pyruvate + 2 NADH

    
     2 Lactate + 2 NAD
    
    
    

Readout: Decrease in NADH absorbance at 340 nm .

Experimental Setup
ComponentConcentration (Final)Role
Tris-HCl (pH 7.4)100 mMBuffer
MgCl

10 mMCofactor for ATP
ATP5 mMSubstrate
CoA-SH0.5 mMSubstrate
Myristate 0 - 200

M
Variable Substrate
NADH0.3 mMReporter
Phosphoenolpyruvate (PEP)2 mMCoupling Substrate
Myokinase5 U/mLCoupling Enzyme
Pyruvate Kinase / LDH10 U/mLCoupling Enzyme
ACS Enzyme~10-50 nMTarget Enzyme
Protocol
  • Blanking: Prepare a "No Fatty Acid" control to account for background NADH oxidation (ATPase activity).

  • Baseline: Monitor A

    
     for 2 minutes to establish stability.
    
  • Start: Inject Myristate (solubilized in

    
    -cyclodextrin or BSA-complexed).
    
  • Data Analysis:

    • Calculate slope (

      
      A
      
      
      
      /min).
    • Apply Beer's Law (

      
       M
      
      
      
      cm
      
      
      ).
    • Note: Stoichiometry is 2 moles NADH oxidized per 1 mole Myristoyl-CoA formed .

    • Plot Rate vs. [Myristate] to determine

      
       and 
      
      
      
      .

Part 4: Technical Note - Myristoyl-CoA as an Inhibitor

If the user intends to use Myristoyl-CoA literally as a substrate for ACS, they may be studying Product Inhibition , a critical regulatory mechanism.

  • Hypothesis: High intracellular levels of Myristoyl-CoA feedback-inhibit ACS to prevent toxic accumulation of detergents.

  • Protocol:

    • Set up the standard Forward Assay (Part 3) with fixed Myristate (e.g., at

      
      ).
      
    • Titrate Myristoyl-CoA (0 - 50

      
      M)  into the reaction mix before adding the enzyme.
      
    • Observe the reduction in initial velocity (

      
      ).
      
    • Fit data to the Dixon Plot (

      
       vs. [I]) to determine the 
      
      
      
      of Myristoyl-CoA for ACS.

References

  • Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Source: PubMed (Methods Mol Biol).[2] Context: Radiometric assay protocols for ACSL activity. URL:[Link]

  • Analogs of palmitoyl-CoA that are substrates for myristoyl-CoA:protein N-myristoyltransferase. Source: PNAS. Context: Describes the use of ACS to generate specific Acyl-CoA analogs for NMT studies. URL:[Link]

  • ADP-forming Acetyl-CoA Synthetase from Pyrococcus furiosus. Source: PMC (J Biol Chem). Context: Detailed mechanism of reversible Acyl-CoA synthetases (relevant for reverse reaction studies). URL:[Link]

Sources

myristoyl-coa liposome preparation for membrane binding studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Liposomes for Myristoyl-Dependent Membrane Binding Studies

Introduction & Scientific Rationale

The interaction of myristoylated proteins with cell membranes is a critical regulatory mechanism in signal transduction (e.g., Src family kinases, HIV-1 Gag, Recoverin). This interaction is rarely driven by the myristoyl group (C14:0) alone, which provides only weak binding energy (~8 kcal/mol). Instead, stable membrane anchoring typically requires a "Coincidence Detection" mechanism: the hydrophobic insertion of the myristoyl group coupled with electrostatic attraction between basic amino acid residues on the protein and acidic phospholipids (phosphatidylserine, PS; or PI(4,5)P2) in the bilayer.

This guide provides a rigorous protocol for preparing Large Unilamellar Vesicles (LUVs) optimized for these studies. Unlike simple PC liposomes, these vesicles are engineered to mimic the cytosolic leaflet of the plasma membrane, incorporating specific anionic lipids to trigger the electrostatic switch.

Scope of Application:

  • Myristoyl Switch Assays: Analyzing the calcium- or phosphorylation-dependent extrusion of myristoyl groups.

  • Acyl-CoA Partitioning: Studying the metabolic regulation of enzymes by free Myristoyl-CoA insertion into bilayers.

Critical Parameters & Experimental Design

Lipid Composition Strategy

The choice of lipids is the single most important variable. A standard "neutral" PC membrane will often fail to bind myristoylated proteins efficiently.

Lipid ComponentRole in AssayRecommended Ratio (Mol %)
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)Provides fluid bulk bilayer matrix.60 - 80%
DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)Critical: Provides negative charge for electrostatic "lock."20 - 30%
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Modulates curvature stress; mimics cytosolic leaflet.0 - 20%
PI(4,5)P2 (L-α-phosphatidylinositol-4,5-bisphosphate)Specific signaling lipid for HIV-1 Gag and other specialized switches.1 - 5% (Optional)
Rhodamine-PE or NBD-PE Fluorescent tracer for quantifying lipid recovery.0.5% (Optional)
The "Detergent" Warning (Myristoyl-CoA)

If your study involves adding free Myristoyl-CoA to liposomes (rather than a myristoylated protein), you must operate below its Critical Micelle Concentration (CMC).

  • CMC of Myristoyl-CoA: ~20–50 µM (highly dependent on ionic strength).

  • Risk: Exceeding the CMC will cause the Myristoyl-CoA to act as a detergent, solubilizing your liposomes into mixed micelles and invalidating the binding assay. Always maintain [Myristoyl-CoA] < 10 µM during initial partitioning steps.

Mechanism Visualization

The following diagram illustrates the "Two-Signal" mechanism this protocol is designed to test.

MyristoylSwitch cluster_Membrane Liposome Surface (Anionic) Protein_Cyto Protein (Cytosolic) Myristoyl Sequestered Signal Trigger Signal (e.g., Ca2+, GTP, pH) Protein_Cyto->Signal Activation Protein_Active Protein (Active) Myristoyl Exposed Signal->Protein_Active Conformational Change Electrostatic Electrostatic Attraction (Basic Residues + PS/PIP2) Protein_Active->Electrostatic Initial Contact Hydrophobic Hydrophobic Insertion (Myristoyl Group) Protein_Active->Hydrophobic Insertion Stable_Complex Stable Membrane Bound Complex Electrostatic->Stable_Complex Hydrophobic->Stable_Complex

Caption: The "Coincidence Detection" mechanism. Liposomes must contain anionic lipids (PS/PIP2) to complement the hydrophobic myristoyl insertion.

Protocol: Preparation of LUVs by Extrusion

This protocol produces 100 nm Large Unilamellar Vesicles (LUVs), the industry standard for binding assays due to their defined curvature and lack of internal multilamellar compartments.

Reagents:

  • Lipids (DOPC, DOPS) in Chloroform (Avanti Polar Lipids or equivalent).

  • Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4 (Degassed). Note: Avoid divalent cations (Ca2+, Mg2+) during extrusion as they can aggregate PS liposomes.

  • Nitrogen or Argon gas stream.

  • Mini-Extruder Set (e.g., Avanti) with 100 nm polycarbonate membranes.

Step 1: Lipid Film Formation
  • Clean all glass vials with ethanol and dry thoroughly.

  • Calculate the volume of lipid stocks required for a 2:1 molar ratio of DOPC:DOPS .

    • Example: For 10 µmol total lipid: 6.66 µmol DOPC + 3.33 µmol DOPS.

  • Mix lipid solutions in the glass vial.

  • Evaporation: Gently dry the chloroform under a steady stream of Nitrogen (N2) while rotating the vial to create a thin, uniform film on the bottom.

  • Desiccation: Place the vial under high vacuum (lyophilizer or vacuum desiccator) for at least 2–4 hours to remove trace solvent. Solvent residue is the #1 cause of leaky liposomes.

Step 2: Hydration
  • Add the degassed HEPES buffer to the dried film to achieve a final lipid concentration of 1–5 mM .

  • Incubate at room temperature (since DOPC/DOPS transition temps are < 0°C) for 30 minutes.

  • Vortex vigorously for 2 minutes. The solution should appear cloudy (Multilamellar Vesicles - MLVs).

  • Freeze-Thaw (Crucial): Subject the vial to 5 cycles of freezing (liquid N2 or dry ice/ethanol) and thawing (37°C water bath). This equilibrates the solute distribution across the lamellae.

Step 3: Extrusion
  • Assemble the extruder with a 100 nm polycarbonate filter .

  • Pass the lipid suspension through the filter 11–21 times . Always use an odd number of passes to ensure the final ejection is on the side opposite the starting MLV solution.

  • The solution should become transparent/opalescent.

Step 4: Quality Control (Self-Validation)
  • Dynamic Light Scattering (DLS): Confirm size (Z-average should be 90–110 nm) and Polydispersity Index (PDI < 0.1).

  • Zeta Potential: If DOPS was incorporated correctly, Zeta potential should be negative (approx -30 to -50 mV).

Protocol: Myristoyl-Protein Binding Assay (Sedimentation)

This assay separates membrane-bound protein from free protein using ultracentrifugation.

  • Incubation: Mix 50 µL of LUVs (1 mM lipid) with 50 µL of purified myristoylated protein (1–5 µM) in binding buffer.

    • Control: Non-myristoylated mutant (e.g., G2A) or Liposomes lacking DOPS.

  • Equilibration: Incubate for 30 minutes at room temperature (or 37°C).

  • Separation: Centrifuge at 100,000 x g for 30 minutes (Beckman TLA-100 rotor or Airfuge).

  • Analysis:

    • Remove Supernatant (Free protein).

    • Resuspend Pellet (Bound protein + Liposomes) in SDS-PAGE buffer.

    • Analyze via Western Blot or Coomassie staining.

  • Calculation:

    
    
    

Workflow Visualization

LiposomePrep Start Lipid Stock (CHCl3) Film Thin Film (N2 Dry + Vacuum) Start->Film Evap Hydrate Hydration (Buffer + Vortex) Film->Hydrate Add Buffer FT Freeze-Thaw (5 Cycles) Hydrate->FT Equilibrate Extrude Extrusion (100nm Filter) FT->Extrude Size QC QC: DLS & Zeta Extrude->QC Validate

Caption: Step-by-step workflow for generating uniform LUVs for binding studies.

Troubleshooting & Optimization

IssueProbable CauseSolution
Lipid Aggregation Presence of Ca2+/Mg2+ with PS lipids.Use EDTA/EGTA in the hydration buffer; add Ca2+ only during the binding assay step.
Low Binding Affinity Insufficient negative charge.Increase DOPS to 30% or add 2% PIP2.
High Background Binding Protein aggregation.Spin protein stock (100k x g) before adding to liposomes to remove pre-existing aggregates.
Liposome Instability Oxidation of unsaturated lipids.Always keep lipids under N2/Argon; use fresh chloroform stocks.

References

  • McLaughlin, S., & Aderem, A. (1995). The myristoyl-electrostatic switch: a modulator of reversible protein-membrane interactions. Trends in Biochemical Sciences. Link

  • Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA). Link

  • Peitzsch, R. M., & McLaughlin, S. (1993). Binding of acylated peptides and fatty acids to phospholipid vesicles: pertinence to myristoylated proteins. Biochemistry. Link

  • Avanti Polar Lipids. Preparation of Liposomes. Technical Guides. Link

  • Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA). Link

Precision Quantitation of Myristoyl-CoA: Spectrophotometric & Colorimetric Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Accurate quantification of Myristoyl-CoA (C14-CoA) is critical for kinetic analyses of N-myristoyltransferases (NMTs) and metabolic profiling.[1] Unlike free Coenzyme A, Myristoyl-CoA possesses a long hydrophobic chain, introducing critical micelle concentration (CMC) artifacts that can distort Beer-Lambert linearity.[1]

This guide provides two validated protocols:

  • Routine Method: Direct UV spectrophotometry using the adenine moiety (

    
    ), suitable for daily checks of pure stocks.
    
  • Absolute Method: A hydrolytic Ellman’s (DTNB) assay to empirically determine the extinction coefficient (

    
    ) and validate stock purity, bypassing micellar scattering errors.
    

Physicochemical Constants & Theoretical Basis

Before initiating protocols, researchers must standardize the constants used for calculation. The absorbance of Myristoyl-CoA arises from two distinct chromophores: the Adenine ring (UV stable) and the Thioester bond (labile).

Core Parameters Table
ParameterValue / RangeSource / Notes
Molecular Weight ~977.9 g/mol Varies by salt form (Li⁺, Na⁺).[1] Check label.

(Adenine)
15,400 M⁻¹cm⁻¹ Consensus value for CoA derivatives [1].[1]

(Thioester)
~8,700 M⁻¹cm⁻¹Diagnostic for the thioester bond.
Purity Ratio (

)
0.52 – 0.55 Ratios < 0.50 indicate hydrolysis (free CoA).[1]
CMC (Critical Micelle Conc.) ~10 – 50 µMCRITICAL: Absorbance is non-linear above this range due to light scattering [2].
The Micelle Challenge

Myristoyl-CoA is amphiphilic. Above its CMC, it forms micelles that scatter light, artificially inflating absorbance readings at 260 nm.[1]

  • Rule of Thumb: Always measure absorbance at concentrations < 10 µM to ensure monomeric dispersion.

Protocol A: Direct UV Quantitation (Routine)

Use this method for daily concentration checks of known high-purity stocks.[1]

Reagents
  • Buffer A: 10 mM Tris-HCl, pH 7.5 (Avoid phosphate buffers if high concentrations are needed, as Lithium salts may precipitate).[1]

  • Quartz Cuvette: 1 cm pathlength (UV transparent).[1]

Procedure
  • Baseline Correction: Blank the spectrophotometer with Buffer A at 260 nm and 232 nm.

  • Dilution: Prepare a working dilution of the Myristoyl-CoA stock. Target a theoretical absorbance of 0.1 – 0.8 AU.

    • Example: Dilute 5 µL of 10 mM stock into 995 µL Buffer A (1:200 dilution).

  • Measurement: Record

    
     and 
    
    
    
    .
  • Calculation:

    
    [1]
    
    • Where

      
       and 
      
      
      
      .[1]
  • Purity Check: Calculate Ratio

    
    .
    
    • Pass:

      
      
      
    • Fail:

      
       (Significant hydrolysis to free CoA; discard stock).
      

Protocol B: Hydrolytic Ellman’s Assay (Absolute Calibration)

Use this method to empirically determine the exact concentration of a primary stock or to calculate a lot-specific extinction coefficient. This method relies on the stoichiometric release of free CoA-SH.

Mechanism

Myristoyl-CoA is a thioester and will not react with Ellman’s Reagent (DTNB) directly.[1] It must first be hydrolyzed by strong base (NaOH) to release free Coenzyme A (CoA-SH), which then reacts with DTNB to release the yellow chromophore TNB (


).[1]
Workflow Diagram

EllmanAssay cluster_control Control Arm Stock Myristoyl-CoA Stock Solution Hydrolysis Alkaline Hydrolysis (0.1N NaOH, 10 min) Stock->Hydrolysis Cleave Thioester Neutral Neutralization (Buffer pH 8.0) Hydrolysis->Neutral Adjust pH DTNB_Rxn DTNB Reaction (Thiol-Disulfide Exchange) Neutral->DTNB_Rxn + DTNB Read Measure A412 (TNB Anion) DTNB_Rxn->Read Quantify Control Non-Hydrolyzed Sample Control->DTNB_Rxn Measures Free CoA Impurity

Caption: Workflow for the hydrolytic conversion of Myristoyl-CoA to free thiol for quantification.

Reagents
  • DTNB Stock: 10 mM DTNB in 0.1 M Potassium Phosphate, pH 8.0.

  • Hydrolysis Reagent: 1.0 M NaOH.

  • Neutralization Buffer: 1.0 M Tris-HCl, pH 7.0.

  • Reaction Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.

Step-by-Step Protocol
  • Sample Preparation (Triplicate):

    • Total CoA Tube: Mix 10 µL Myristoyl-CoA stock + 10 µL 1.0 M NaOH. Incubate at room temperature for 10 minutes (hydrolyzes thioester).

    • Free CoA Impurity Tube: Mix 10 µL Myristoyl-CoA stock + 10 µL Water (no hydrolysis).

    • Blank Tube: 10 µL Water + 10 µL 1.0 M NaOH.

  • Neutralization: Add 980 µL of Reaction Buffer to all tubes. (The high buffer capacity neutralizes the small volume of NaOH).

  • DTNB Addition: Add 20 µL of DTNB Stock to all tubes. Mix immediately by inversion.

  • Incubation: Incubate for 5–10 minutes at room temperature (Yellow color develops).

  • Measurement: Measure Absorbance at 412 nm (

    
    ).
    
Data Analysis
  • Calculate Concentration of Thiol (

    
    ): 
    
    
    
    
    [1]
    • 
       [3][1][2]
      
    • Dilution Factor =

      
       (based on volumes above).[1][3]
      
  • Determine Myristoyl-CoA Concentration:

    
    [1]
    
  • Calculate Specific Extinction Coefficient (

    
    ): 
    If you measured the 
    
    
    
    of the original stock (diluted) in Protocol A, you can now derive the exact
    
    
    for your specific lot:
    
    
    [1]

Troubleshooting & Critical Considerations

The "Creeping" Absorbance

If


 continues to rise slowly after 10 minutes in the "Free CoA Impurity" tube, your Myristoyl-CoA is hydrolyzing spontaneously in the buffer.
  • Fix: Keep all buffers on ice until the moment of reaction. Ensure Reaction Buffer is pH 8.0, not higher.[1]

Micellar Scattering

If your calculated


 is significantly higher than 15,400 (e.g., >17,000), you likely measured the UV absorbance above the CMC.[1]
  • Fix: Repeat Protocol A with a 2-fold further dilution. If the absorbance halves exactly, you are in the linear range. If it drops by more than half, you were previously seeing scattering artifacts.

DTT/Mercaptoethanol Contamination

Ensure your buffers are free of reducing agents (DTT, BME).[1] These will react instantly with DTNB and saturate the detector.

References

  • Dawson, R.M.C., et al. (1989).[1] Data for Biochemical Research. 3rd Ed. Oxford University Press. (Standard reference for Adenine

    
    ).[1]
    
  • Smith, R.H., & Powell, G.L. (1986).[1] The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length. Archives of Biochemistry and Biophysics, 244(1), 357-360.[1]

  • Riddles, P.W., Blakeley, R.L., & Zerner, B. (1983).[1] Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. (Establishes

    
     for TNB as 
    
    
    
    ).[1][2]
  • Thermo Fisher Scientific. (2011).[1] Ellman’s Reagent User Guide.

Sources

Troubleshooting & Optimization

improving solubility of myristoyl coenzyme a monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Myristoyl Coenzyme A Monohydrate

Executive Summary

Myristoyl Coenzyme A (Myristoyl-CoA) is a critical amphiphilic substrate used in N-myristoylation assays and lipid metabolism studies.[][2][3][4] Its structure—comprising a hydrophobic C14 fatty acid tail and a hydrophilic Coenzyme A headgroup—creates unique solubility challenges. While the Coenzyme A moiety promotes aqueous solubility, the myristoyl chain drives aggregation and micelle formation. This guide provides a self-validating protocol to ensure monomeric availability and chemical stability.

Part 1: Fundamental Solubility Parameters (Tier 1 Support)

Q1: What is the best solvent system for preparing a high-concentration stock solution? A: The choice of solvent depends on your downstream application, but sterile distilled water or 10 mM dilute buffer (pH 5-6) are the gold standards for the Lithium salt form, which is the most common commercial preparation.

Solvent SystemMax Solubility (Est.)StabilityRecommended Use
Water (ddH₂O) ~10–20 mg/mLHigh (if pH < 7)General aqueous buffers, enzyme assays.[][2]
DMSO > 20 mg/mLHighHigh-concentration screening; use if water fails.[]
Ethanol ~10–15 mg/mLModerateSpecific organic-phase reactions; evaporation required.[]
PBS (pH 7.4) ~10 mg/mLLow (< 24 hrs)Immediate use only.[] Risk of hydrolysis.

Technical Insight: The "monohydrate" designation often refers to the hydration state of the solid. Commercial Myristoyl-CoA is typically supplied as a Lithium salt to enhance aqueous solubility.[] If you possess the Free Acid form, aqueous solubility will be negligible without pH adjustment (neutralization with dilute NaOH or LiOH to pH 6.5).[2]

Q2: I see a cloudy suspension after adding water. How do I clarify it? A: Cloudiness indicates the formation of large lipid aggregates or undissolved solid.

  • Sonication: Sonicate the solution in a water bath at room temperature for 2-5 minutes. This disrupts aggregates and forces the lipid into solution or stable micelles.

  • Temperature: Warm the solution slightly to 30°C . Do not exceed 35°C, as the thioester bond is heat-labile.

  • Verification: The solution should become optically clear. If it remains cloudy, check the pH. If pH < 4, the molecule may be protonated and insoluble; adjust carefully to pH 6.0 with dilute LiOH.

Part 2: Advanced Troubleshooting (Tier 2 Support)

Q3: My Myristoyl-CoA degraded overnight. What happened? A: You likely encountered alkaline hydrolysis . The thioester bond connecting the myristate tail to the CoA headgroup is energetically unstable and susceptible to nucleophilic attack by hydroxide ions (OH⁻).

  • The Mechanism: At pH > 7.5, the half-life of acyl-CoA thioesters decreases exponentially.[2]

  • The Fix: Store stock solutions at pH 5.0 – 6.0 . Use 10 mM Sodium Acetate or dilute MES buffer for storage. Only dilute into the working buffer (e.g., Tris pH 8.[2]0) immediately before the experiment.

Q4: How do I prevent precipitation when adding the stock to my assay buffer? A: Precipitation upon dilution ("crashing out") occurs when the local concentration of the hydrophobic tail exceeds the solubility limit before mixing is complete.

  • Protocol:

    • Place your assay buffer on a magnetic stirrer.

    • Slowly add the Myristoyl-CoA stock dropwise into the vortex of the stirring buffer.

    • Do not add the stock to a static solution.

    • If using DMSO stock, ensure the final DMSO concentration is < 1% to avoid denaturing your enzyme (N-myristoyltransferase).[][2]

Part 3: Expert Applications & Kinetics (Tier 3 Support)

Q5: How does the Critical Micelle Concentration (CMC) affect my enzyme kinetics? A: This is the most critical parameter for accurate Km determination.

  • The Science: Below the CMC, Myristoyl-CoA exists as monomers (available substrate). Above the CMC, it forms micelles.[5][6][7][8] Enzymes like N-myristoyltransferase (NMT) often display non-Michaelis-Menten kinetics (e.g., substrate inhibition) above the CMC because the "effective" monomer concentration plateaus.[][2]

  • The Data:

    • Palmitoyl-CoA (C16) CMC: ~40–80 µM.[][2]

    • Myristoyl-CoA (C14) CMC: Estimated at 100–200 µM .[][2] (Shorter chain = higher solubility = higher CMC).[][2]

  • Recommendation: Operate your kinetic assays below 100 µM if possible. If you must go higher, be aware that you are titrating micelles, not monomers.[2]

Part 4: Visual Protocols

Figure 1: Solvent Selection Decision Tree

Caption: A logical flow for selecting the optimal solvent based on salt form and application requirements.

SolventSelection Start Start: Select Myristoyl-CoA Form CheckForm Is it Lithium/Sodium Salt or Free Acid? Start->CheckForm SaltForm Lithium/Sodium Salt CheckForm->SaltForm Salt FreeAcid Free Acid CheckForm->FreeAcid Acid AppCheck Application Type? SaltForm->AppCheck Neutralize Must Neutralize: Add dilute LiOH/NaOH to pH 6.5 FreeAcid->Neutralize Aqueous Enzyme Assay / Cell Culture AppCheck->Aqueous Biology Screening High-Throughput Screening AppCheck->Screening Chemistry WaterProtocol Dissolve in ddH2O (pH 5-6) Max: ~10 mg/mL Aqueous->WaterProtocol DMSOProtocol Dissolve in DMSO Max: >20 mg/mL Dilute <1% final Screening->DMSOProtocol Neutralize->AppCheck After pH adjust

[]

Figure 2: Optimal Dissolution & Storage Workflow

Caption: Step-by-step protocol to ensure stability and prevent hydrolysis of the thioester bond.

DissolutionWorkflow Step1 1. Weigh Solid (Work quickly, hygroscopic) Step2 2. Add Solvent (Ice-cold ddH2O or Buffer pH 6) Step1->Step2 Step3 3. Clarify Sonicate 2-5 min or Warm to 30°C Step2->Step3 Step4 4. QC Check Clear? pH 5-6? Step3->Step4 Step5 5. Aliquot & Freeze Store at -80°C (Single use aliquots) Step4->Step5 Yes Retry Adjust pH / Add DMSO Step4->Retry No (Cloudy) Retry->Step3

References

  • Rudnick, D. A., et al. (1992).[2] Analogs of palmitoyl-CoA that are substrates for myristoyl-CoA:protein N-myristoyltransferase. Proceedings of the National Academy of Sciences, 89(22).[2] Retrieved from [Link]

  • Avanti Polar Lipids. (2024). Critical Micelle Concentrations (CMCs) of Acyl-CoAs. Retrieved from [Link]

Sources

troubleshooting low signal in nmt myristoylation assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Signal in N-Myristoyltransferase (NMT) Assays

Audience: Researchers, Scientists, and Drug Discovery Professionals.

Introduction: The Signal-to-Noise Challenge

N-myristoylation is a co-translational or post-translational modification essential for membrane targeting and protein-protein interactions.[1][2][3] Whether you are screening inhibitors for Trypanosoma brucei or studying Src kinase signaling in oncology, a low signal in an NMT assay is a critical bottleneck. It often stems from a disconnect between the biochemical constraints of the enzyme and the chemical limitations of the detection method .

This guide bypasses generic advice to focus on the mechanistic failures of NMT assays. We treat the assay as a system: Substrate Integrity


 Enzyme Kinetics 

Chemical Labeling

Detection.

Diagnostic Workflow

Before altering reagents, identify the failure point using this logic flow.

NMT_Troubleshooting Start START: Low Signal Observed Check_Substrate 1. Check Substrate Sequence (Is Glycine at Position 2?) Start->Check_Substrate Check_Expression 2. Verify Expression/Purity (Is the protein present?) Check_Substrate->Check_Expression Sequence Valid Stop1 Redesign Construct (Expose Gly-2) Check_Substrate->Stop1 Sequence Invalid Method_Split Select Detection Method Check_Expression->Method_Split Protein Confirmed Click_Chem Click Chemistry (Azido/Alkynyl-Myristate) Method_Split->Click_Chem Radio Radioactive Assay (3H-Myristate) Method_Split->Radio Enzyme_Activity In Vitro Enzyme Assay (CoA detection/CPM) Method_Split->Enzyme_Activity Cu_Issue Check Catalyst (Cu(I) Oxidation?) Click_Chem->Cu_Issue Competition Endogenous Competition (Is media Lipid-Free?) Cu_Issue->Competition Exposure Exposure Time (>14 Days?) Radio->Exposure pH_Check pH Sensitivity (Is pH < 7.5?) Enzyme_Activity->pH_Check

Figure 1: Diagnostic decision tree for isolating the source of signal loss in NMT assays.

Core Analysis: The Pillars of Signal Integrity

Pillar 1: The Substrate (The "Glycine Rule")

The most common cause of "zero signal" is an invalid N-terminus. NMT absolutely requires a Glycine residue at position 1 (after the initiator Methionine is removed by Methionine Aminopeptidase, MetAP).

  • The Trap: If you express a protein with an N-terminal tag (e.g., GFP-Protein, His-Protein), the NMT recognition site is masked.

  • The Fix: The tag must be C-terminal. If an N-terminal tag is unavoidable, it must be cleavable, and cleavage must occur before the myristoylation reaction in vitro, or the tag must contain a cryptic NMT site (rare).

  • Consensus Sequence:

    
     (Glycine-Not Proline-X-X-Serine/Threonine).[4]
    
Pillar 2: The Chemistry (Copper Stability)

In Bioorthogonal (Click) assays, the reaction between the Azide/Alkyne-myristate and the detection tag relies on Copper(I).

  • The Failure: Cu(I) is unstable and oxidizes to Cu(II) (inactive) rapidly in air.

  • The Fix: You must use a chelating ligand (THPTA or TBTA) and a reducing agent (Sodium Ascorbate) in excess. THPTA is superior to TBTA for biological samples as it is water-soluble and protects proteins from copper-induced denaturation [1].

Pillar 3: Enzyme Kinetics ( and Competition)

NMT has a specific


 for myristoyl-CoA (typically 0.1–10 µM).
  • In Vivo: Endogenous myristate competes with your labeled analog. If you use standard fetal bovine serum (FBS), the high lipid content will dilute your signal.

  • The Fix: Use Dialyzed FBS or Lipid-Depleted Serum during the labeling pulse.

Technical Troubleshooting Guide

Scenario A: Click Chemistry / Metabolic Labeling (In Cellulo)
SymptomProbable CauseCorrective Action
No Signal (Western/Fluorescence) Oxidized Copper Catalyst Freshness is key. Premix CuSO

and THPTA before adding Ascorbate. The solution should remain clear. If it turns brown/yellow, the protein has precipitated or Cu(I) is lost.
Tag Interference Ensure the detection tag (Biotin-Azide/Alkyne) is dissolved in DMSO and not precipitated.
High Background / Smearing Non-specific sticking BSA Blocking. Block membranes with 3-5% BSA, not milk (biotin in milk interferes with streptavidin detection).
Free Probe Precipitate proteins (Methanol/Chloroform or Acetone) after the click reaction to remove unreacted fluorescent/biotin probes.
Low Signal (Specific) Fatty Acid Competition Switch to 10% Dialyzed FBS or reduce serum to 1% during the labeling pulse (4-16 hours).
Analog Toxicity 12-ADA or Alk-16 can be toxic >100 µM. Titrate down to 20-50 µM but increase incubation time.
Scenario B: In Vitro Enzyme Assay (Purified NMT)
SymptomProbable CauseCorrective Action
Low Activity (

)
pH Mismatch NMT activity is sensitive to pH. Ensure buffer is pH 7.4–8.0 . Activity drops significantly below pH 7.0 [2].
Detergent Inhibition High concentrations of Triton X-100 (>0.1%) can inhibit NMT. Use non-ionic detergents (e.g., 0.01% Tween-20) to prevent sticking without killing the enzyme.
Signal Decay (CPM Assay) Thiol Scavenging The CPM dye detects free CoA (thiol). Any DTT or

-mercaptoethanol in your enzyme/substrate stock will saturate the signal immediately. Dialyze enzyme stocks into TCEP or non-reducing buffers.

"Gold Standard" Click Chemistry Protocol

This protocol is optimized for robust signal generation using cell lysates labeled with an alkynyl-myristate analog (e.g., Alk-12 or Alk-16).

Reagents:

  • Lysis Buffer: PBS + 1% SDS + Protease Inhibitors (Must be free of primary amines if using NHS-esters, but fine for Click).

  • Click Master Mix Components:

    • CuSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :  20 mM (in water).[5]
      
    • THPTA Ligand: 100 mM (in water).[6]

    • Sodium Ascorbate: 1 M (Freshly prepared in water).

    • Detection Tag: Azide-Biotin or Azide-Fluorophore (1-5 mM in DMSO).

Workflow:

  • Labeling: Incubate cells with 25–50 µM Alkynyl-Myristate in media + 10% Dialyzed FBS for 6–16 hours.

  • Lysis: Wash cells with PBS (x3). Lyse in Lysis Buffer. Sonication is recommended to shear DNA (viscosity hinders mixing).

  • Quantification: Normalize protein concentration to 1–2 mg/mL.

  • The Click Reaction (Order of Addition is Critical):

    • To 50 µL Lysate (100 µg protein), add in this order:

    • 0.5 µL Detection Tag (Final: ~10-50 µM).

    • 1.0 µL CuSO

      
       / THPTA Premix:  (Mix 1 µL 20 mM CuSO
      
      
      
      + 2 µL 100 mM THPTA separately, then add 1 µL of this mix to the lysate). Note: The ligand:metal ratio should be 5:1 to protect protein.
    • 1.0 µL Sodium Ascorbate: (Final: ~20 mM). Vortex immediately.

  • Incubation: 1 Hour at Room Temperature in the dark.

  • Cleanup: Perform Methanol-Chloroform precipitation or Acetone precipitation to remove unreacted probe. Do not skip this step for Western Blotting.

  • Resuspension: Resuspend pellet in 1x SDS Loading Buffer (with reducing agent). Boil and load.

Visualizing the Mechanism

Understanding the reaction pathway helps identify where the "signal" (the reporter tag) is lost.

Click_Reaction_Pathway Substrate Protein-Gly(1) NMT_Enzyme NMT Enzyme (Catalysis) Substrate->NMT_Enzyme Myr_Analog Alkynyl-Myristate (In Media) Myr_Analog->NMT_Enzyme Labeled_Protein Alkyne-Protein (Latent Signal) NMT_Enzyme->Labeled_Protein Co-translational Final_Signal Biotin-Protein (Detectable) Labeled_Protein->Final_Signal CuAAC Reaction (The Failure Point) Click_Reagents Cu(I) + THPTA + Azide-Biotin Click_Reagents->Final_Signal

Figure 2: The Bioorthogonal Labeling Pathway. Signal failure often occurs at the "CuAAC Reaction" step due to catalyst inactivation.

Frequently Asked Questions (FAQs)

Q: Can I use GFP to verify my NMT substrate expression? A: Only if the GFP is at the C-terminus . If you place GFP at the N-terminus (GFP-Protein), you block the Glycine residue required for myristoylation. The NMT active site cannot access the glycine if it is buried inside or following a GFP tag.

Q: My radioactive


H-myristate signal is weak even after 3 days. Why? 
A:  Tritium (

H) is a low-energy beta emitter. It requires fluorography , not just autoradiography. You must impregnate the gel with a scintillant (e.g., PPO/DMSO or commercial enhancers) before drying and exposing it to film at -80°C. Without scintillant, the weak beta particles cannot penetrate the film base [3].

Q: I see a strong signal in the lysate, but nothing after Immunoprecipitation (IP). A: Myristoylation is a membrane-anchoring modification. If you use mild detergents (like 1% NP-40) for IP, the myristoylated protein might remain associated with lipid rafts or insoluble membrane fractions that are spun out. Ensure your lysis buffer fully solubilizes lipid rafts (e.g., RIPA buffer or add Octyl-glucoside) if the epitope allows.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Towler, D. A., et al. (1987). Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase. Journal of Biological Chemistry, 262(3), 1030–1036. Link

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. Link

  • Heal, W. P., & Tate, E. W. (2010). Bioorthogonal chemical tagging of protein post-translational modifications. Organic & Biomolecular Chemistry, 8(14), 3117-3121. Link

Sources

Technical Support Center: Myristoyl-CoA Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Myristoyl-CoA is a metabolic linchpin, serving as the substrate for N-myristoyltransferase (NMT) and a critical intermediate in fatty acid oxidation. However, it presents a stability paradox: the high-energy thioester bond that makes it biologically active is also its chemical Achilles' heel.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of degradation pathways—specifically base-catalyzed hydrolysis and micellar aggregation—to ensure your aliquots retain stoichiometric integrity for critical kinetic assays.

Part 1: The Golden Rules of Storage (FAQ)

Q1: Why did my Myristoyl-CoA lose activity despite being stored at -20°C?

Answer: The culprit is likely hydrolysis or repeated freeze-thaw cycles , not just temperature.

  • The Mechanism: The thioester bond between the myristic acid and Coenzyme A is thermodynamically unstable. In aqueous solutions, especially at pH > 7.0, hydroxide ions attack the carbonyl carbon, cleaving the bond and releasing free Coenzyme A (CoA-SH) and myristate.

  • The Fix: Store stock solutions in organic solvents (e.g., acidified methanol or ethanol) or as a lyophilized powder. If aqueous storage is mandatory, use a slightly acidic buffer (pH 5.0–6.0) to suppress nucleophilic attack.

Q2: Can I use Tris buffer for my stock solution?

Answer: Absolutely not.

  • The Science: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that acts as a nucleophile. Over time, Tris can attack the thioester bond, forming an N-acyl adduct and releasing free CoA.

  • Recommendation: Use non-nucleophilic buffers such as Sodium Phosphate , Citrate , or HEPES (if pH is strictly controlled).

Q3: What is the "Invisible Wall" (CMC) I need to worry about?

Answer: The Critical Micelle Concentration (CMC) .[1][2]

  • The Risk: Myristoyl-CoA is an amphipathic molecule. Above its CMC (approx. 40–100 µM depending on ionic strength), monomers spontaneously aggregate into micelles.

  • Impact: Micellar Myristoyl-CoA behaves differently in enzymatic assays than monomeric substrate. If your stock concentration is high (e.g., 10 mM) and you dilute directly into an assay without proper mixing, you may inject stable micelles that are kinetically inaccessible to your enzyme.

Part 2: Troubleshooting Common Issues

Issue 1: "My kinetic curves are flat."
  • Diagnosis: Complete hydrolysis of the thioester bond.

  • Root Cause: Storage in alkaline buffer (pH > 7.5) or water with no buffering capacity (which absorbs CO2 and can fluctuate, though usually acidic, contaminants can raise pH).

  • Validation: Run the A232/A260 Ratio Check (see Part 4).

Issue 2: "Inconsistent results between freeze-thaw cycles."
  • Diagnosis: Hygroscopic degradation.[3]

  • Root Cause: Myristoyl-CoA powder is hygroscopic. Opening a cold vial allows atmospheric moisture to condense inside, catalyzing hydrolysis during the next freeze cycle.

  • Solution: Desiccate the vial. Allow it to reach room temperature before opening.

Part 3: Optimized Aliquoting Protocol

This protocol minimizes hydrolysis and oxidation risks.

Materials Required
  • Solvent: 10 mM Sodium Acetate pH 5.0 (for aqueous) OR 100% Ethanol (for organic storage).

  • Container: Amber glass vials (silanized) or high-quality polypropylene tubes (low retention).

  • Gas: Argon or Nitrogen stream.

Step-by-Step Workflow
  • Equilibration: Remove the master vial from -20°C/-80°C and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) to prevent condensation.

  • Dissolution:

    • For Long-Term (>1 month): Dissolve in 10 mM Sodium Acetate (pH 5.0) or 100% Ethanol .

    • Concentration: Aim for 1–5 mM . Avoid concentrations >10 mM to prevent massive aggregation issues upon thawing.

  • Aliquoting: Dispense single-use volumes (e.g., 20–50 µL) into tubes.

    • Why? Eliminates freeze-thaw damage.

  • Inerting (Optional but Recommended): Gently blow a stream of Argon/Nitrogen over the liquid surface to displace oxygen.

    • Why? Protects the CoA thiol group (if any hydrolysis occurs) from oxidizing into dimers, which can complicate downstream analysis.

  • Freezing: Flash freeze in liquid nitrogen. Store at -80°C .

Part 4: Quality Control (The Self-Validating System)

Before running a high-stakes assay, validate your Myristoyl-CoA integrity using the Absorbance Ratio Method .

The A232/A260 Ratio Check

The thioester bond has a unique absorbance signature at 232 nm , while the adenine moiety of CoA absorbs at 260 nm .

  • Blank: Use your storage buffer.

  • Measurement: Dilute a small aliquot (e.g., 1:50) to bring the concentration to ~20-50 µM. Measure Absorbance at 232 nm and 260 nm.

  • Calculation:

    
    
    
  • Interpretation:

    • Ratio ~ 0.5 - 0.6: Intact Thioester Bond (High Quality).

    • Ratio < 0.3: Significant Hydrolysis (Discard).

    • Note: Free Coenzyme A (hydrolyzed product) has a ratio of ~0.2.

Part 5: Visualizations

Diagram 1: The Optimal Storage Workflow

StorageWorkflow Start Lyophilized Myristoyl-CoA Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Dissolve Dissolve Equilibrate->Dissolve Choice Choice of Solvent Dissolve->Choice AqBuffer Aq. Buffer: 10mM Na-Acetate pH 5.0 Choice->AqBuffer Short Term OrgSolvent Organic: 100% Ethanol (Preferred) Choice->OrgSolvent Long Term Aliquot Aliquot (Single Use) AqBuffer->Aliquot OrgSolvent->Aliquot Freeze Flash Freeze Store -80°C Aliquot->Freeze Avoid Freeze-Thaw

Caption: Step-by-step workflow for preparing stable Myristoyl-CoA aliquots to minimize hydrolysis.

Diagram 2: Degradation Logic & Prevention

DegradationPathways MyrCoA Intact Myristoyl-CoA Hydrolysis Hydrolysis (Thioester Cleavage) MyrCoA->Hydrolysis Spontaneous Aggregation Micelle Formation (> CMC) MyrCoA->Aggregation Conc > 50µM Products Free CoA + Myristate (Inactive) Hydrolysis->Products TrisAttack Nucleophilic Attack (Tris Buffer) TrisAttack->Hydrolysis Accelerates HighPH High pH (>7.5) (OH- Attack) HighPH->Hydrolysis Accelerates KineticArtifact Kinetic Artifacts (Inaccessible Substrate) Aggregation->KineticArtifact

Caption: Major degradation pathways (Red/Yellow) and physical state changes (Blue) affecting assay validity.

References

  • Avanti Polar Lipids. (2023). Storage and Handling of Lipids. Retrieved from [Link]

Sources

Technical Support Center: HPLC Separation of Myristoyl-CoA and Free CoA

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for Acyl-CoA Analysis

Executive Summary: The Separation Challenge

Separating Myristoyl-CoA (C14:0) from Free Coenzyme A (CoASH) presents a classic "General Elution Problem" in chromatography. You are dealing with two extremes of polarity:

  • Free CoA: Highly polar, hydrophilic, and acidic due to the 3'-phosphate ADP moiety. It interacts poorly with C18 chains and tends to elute in the void volume if the mobile phase is too strong.

  • Myristoyl-CoA: Amphiphilic. It retains the polar CoA headgroup but carries a hydrophobic C14 fatty acid tail. It binds strongly to C18 stationary phases and requires a high percentage of organic solvent to elute.

The Solution: An isocratic method will fail. You must use a gradient elution strategy ("Trap and Release") to retain Free CoA initially (low organic) and then strip Myristoyl-CoA from the column (high organic).

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Instrument Configuration
  • System: Binary High-Pressure Gradient HPLC (or UHPLC).

  • Detector: UV-Vis / PDA set to 254 nm (Adenine absorption) or 260 nm .

  • Temperature: 25°C - 30°C (Consistent temperature is vital for retention time reproducibility).

Consumables
  • Column: C18 (Octadecyl), End-capped, 150 x 4.6 mm, 3 µm or 5 µm.

    • Recommended: Phenomenex Luna C18(2), Waters Symmetry C18, or equivalent.

    • Why: End-capping reduces secondary interactions between the phosphate groups of CoA and residual silanols on the silica surface, preventing peak tailing.

Mobile Phase Chemistry
  • Buffer A (Aqueous): 50 mM Sodium Phosphate (NaH2PO4), pH 5.0.

    • Note: Adjust pH with NaOH or H3PO4. Filter through 0.22 µm.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Note for MS Users: If using Mass Spec, replace Phosphate with 20 mM Ammonium Acetate (pH 5.5) .

Gradient Table (The "Trap and Release")
Time (min)% Buffer A% Solvent BPhase Description
0.0 955Equilibration/Loading: Low organic traps Free CoA.
5.0 955Isocratic Hold: Ensures Free CoA elutes cleanly away from the void.
5.1 955Gradient Start: Begin ramp.
20.0 4060Elution Ramp: Myristoyl-CoA typically elutes here (approx. 15-18 min).
25.0 1090Wash: Strip highly hydrophobic contaminants (e.g., longer acyl chains).
30.0 1090Wash Hold: Ensure column is clean.
30.1 955Re-equilibration: Return to initial conditions.
40.0 955Ready: System ready for next injection.

Method Logic & Workflow Visualization

The following diagram illustrates the separation logic and the critical decision points during the run.

SeparationLogic Start Injection Void Void Volume (Unretained Salts) Start->Void t=0-2 min FreeCoA Free CoA Elution (Polar Interaction) Void->FreeCoA Low Organic (5%) Retains Polar Head Gradient Gradient Ramp (Increasing Hydrophobicity) FreeCoA->Gradient Increase ACN MyrCoA Myristoyl-CoA Elution (Hydrophobic Interaction) Gradient->MyrCoA ~50-60% ACN Desorbs C14 Tail Wash Column Wash (Remove C16/C18 impurities) MyrCoA->Wash 90% ACN

Caption: Figure 1. Chromatographic workflow demonstrating the "Trap and Release" mechanism. Free CoA is eluted isocratically, while Myristoyl-CoA requires the gradient ramp for desorption.

Troubleshooting Center (FAQs)

Category A: Retention & Separation Issues

Q: Free CoA is eluting in the void volume (t0). How do I fix this?

  • Diagnosis: The initial mobile phase is too strong, or the column has "phase collapse" (dewetting).

  • Fix 1 (Mobile Phase): Reduce initial Acetonitrile to 2% or 0%. Ensure your aqueous buffer is at least 20-50 mM ionic strength to promote retention via solvophobic interactions.

  • Fix 2 (Column): If using a 100% aqueous start, ensure your C18 column is "AQ" type (compatible with 100% water). Standard C18 chains can collapse in 100% water, losing retention.

Q: Myristoyl-CoA peak is extremely broad or tailing.

  • Diagnosis: This is often due to the "stickiness" of the C14 tail or metal chelation by the phosphate group.

  • Fix 1 (Thermodynamics): Increase column temperature to 35°C or 40°C. This improves mass transfer kinetics for large molecules.

  • Fix 2 (Chemistry): Ensure your buffer pH is between 4.5 and 5.5. At this pH, the phosphate groups are partially ionized, but the silica silanols are less active.

  • Fix 3 (Gradient): Steepen the gradient slope. If the peak is broad, the compound is spending too long moving through the column. Ramp from 5% to 90% B faster.

Category B: Stability & Ghost Peaks

Q: I see a "Ghost Peak" appearing at the Free CoA retention time in my Myristoyl-CoA standard.

  • Diagnosis: Hydrolysis. The thioester bond in Acyl-CoA is high-energy and unstable, especially in alkaline conditions or if left at room temperature.

  • The Mechanism:

    
    
    
  • Prevention:

    • Keep autosampler at 4°C .

    • Ensure samples are buffered to pH 4 - 6 . Avoid pH > 7.

    • Analyze samples immediately after preparation.[1]

Q: I see carryover of Myristoyl-CoA in the blank injection.

  • Diagnosis: The C14 chain is sticking to the injector needle, rotor seal, or column frit.

  • Fix: Add a "Needle Wash" step using 90% Acetonitrile / 10% Water. Ensure the gradient "Wash" step (90% B) is held for at least 5 column volumes.

Diagnostic Decision Tree

Use this flow to diagnose poor resolution or peak shape issues.

Troubleshooting Problem Identify Problem Type Peak Shape or Retention? Problem->Type Retention Retention Issue Type->Retention Shape Peak Shape Issue Type->Shape EarlyCoA Free CoA in Void? Retention->EarlyCoA LateMyr Myristoyl-CoA too late? Retention->LateMyr FixVoid Reduce Initial %B Check Column Dewetting EarlyCoA->FixVoid FixLate Increase Slope of Gradient Check Flow Rate LateMyr->FixLate Tailing Tailing > 1.5? Shape->Tailing Broad Broad Peaks? Shape->Broad FixTail Check pH (rec: 5.0) Replace Column (Silanol activity) Tailing->FixTail FixBroad Increase Temp (35C) Check Tubing Dead Volume Broad->FixBroad

Caption: Figure 2. Diagnostic decision tree for isolating common HPLC anomalies in Acyl-CoA analysis.

References

  • Woldegiorgis, G., Spennetta, T., Corkey, B. E., Williamson, J. R., & Shrago, E. (1985).[2] Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography.[2][3] Analytical Biochemistry.[2] Link

  • DeBuysere, M. S., & Olson, M. S. (1983).[2] The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography.[2][3][4][5][6] Analytical Biochemistry.[2] Link

  • Basu, S. S., & Blair, I. A. (2011). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards. Nature Protocols. Link (Provides insights into MS-compatible buffers for CoA analysis).

  • Phenomenex Application Guide. Optimization of HPLC Mobile Phases for Peptide and Nucleotide Separations.Link (General reference for phosphate buffer usage in nucleotide-like separations).

Sources

Technical Support Center: Minimizing Non-Specific Binding in Myristoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with high background noise, irreproducible data, and false positives in acyl-CoA binding assays. The root cause of these issues rarely lies in the target protein; rather, it stems from the physical chemistry of the ligand itself.

Myristoyl-CoA is a highly amphipathic molecule. When you understand its structural causality—a hydrophilic coenzyme A head group attached to a highly hydrophobic 14-carbon tail—you can engineer your assay conditions to control its behavior. This guide provides field-proven troubleshooting strategies, quantitative parameters, and a self-validating protocol to ensure your binding data is accurate and reproducible.

Troubleshooting Guide & FAQs

Q1: Why does myristoyl-CoA exhibit such high non-specific background in my biochemical assays? A1: The high background is driven by the molecule's amphipathicity[1]. In aqueous solutions, the hydrophobic 14-carbon tail seeks to minimize contact with water. This leads to rapid, non-specific adsorption onto hydrophobic surfaces, such as standard polystyrene or polypropylene microplates[2]. Furthermore, myristoyl-CoA acts as a biological detergent. At concentrations approaching or exceeding its Critical Micelle Concentration (CMC) of ~210 µM at room temperature, it self-assembles into micelles[3]. These micelles can artificially sequester your target proteins or precipitate out of solution, manifesting as massive, non-saturating background signals.

Q2: How can I modify my assay buffer to prevent myristoyl-CoA from sticking to plastic consumables? A2: The most robust approach is to introduce a carrier molecule that acts as a thermodynamic sink for the hydrophobic tail. Fatty acid-free Bovine Serum Albumin (BSA) is the gold standard; it binds the acyl chains and keeps them soluble in aqueous environments without forming micelles[4]. Crucial note: The BSA must be explicitly "fatty acid-free," otherwise endogenous lipids will occupy the binding pockets. Alternatively, Acyl-CoA Binding Protein (ACBP) can be used as a specific physiological chaperone to stabilize the ligand and prevent substrate inhibition[4]. If carrier proteins interfere with your downstream detection (e.g., mass spectrometry), non-ionic detergents like Triton X-100 (0.01% - 0.1%) can be utilized to form mixed micelles with myristoyl-CoA, preventing plastic adherence[5].

Q3: What is the optimal protocol for preparing and storing myristoyl-CoA to minimize aggregation? A3: Myristoyl-CoA thioesters are susceptible to hydrolysis and aggregation. Reconstitute the powder in a slightly acidic to neutral buffer (pH 5.0 - 7.0). Always use silanized glass vials or specialized low-binding surface plastics for storage and serial dilutions to prevent the ligand from coating the tube walls[2]. Avoid repeated freeze-thaw cycles by creating single-use aliquots. When thawing, gently warm the aliquot to room temperature and flick the tube to mix; vigorous vortexing will cause foaming and aggregation due to the molecule's inherent detergent-like properties[6].

Q4: How do I differentiate between specific target binding and micellar aggregation? A4: You must incorporate a self-validating control system into your assay. Specific target binding will follow a standard saturating hyperbolic curve (Michaelis-Menten or Langmuir binding). In contrast, micellar aggregation typically presents as a sudden, non-linear spike in signal once the myristoyl-CoA concentration crosses the CMC threshold (~210 µM)[3]. Always run a "no-target protein" control to quantify baseline plastic adherence, and centrifuge your working solutions at 10,000 x g for 10 minutes prior to the assay to pellet pre-formed aggregates.

Quantitative Data: Buffer Additives for Acyl-CoA Assays

To easily compare your options for assay optimization, the following table synthesizes the quantitative parameters and causality of various buffer additives used to minimize non-specific binding.

Strategy / AdditiveMechanism of ActionRecommended ConcentrationAdvantagesLimitations
Fatty Acid-Free BSA Hydrophobic pocket sequestration0.1% - 1.0% (w/v)Highly effective; physiological relevance; stabilizes enzymes.May interfere with UV absorbance (A280) or mass spectrometry.
Acyl-CoA Binding Protein (ACBP) Specific high-affinity binding1:1 to 1:4 molar ratio to ligandPrevents substrate inhibition; highly specific to acyl-CoAs.Prohibitively expensive for high-throughput screening (HTS).
Triton X-100 Mixed micelle formation0.01% - 0.1% (v/v)Cost-effective; excellent for membrane-associated targets.Can disrupt weak protein-protein interactions or denature targets.
Low-Binding Plastics Hydrophilic surface modificationN/APassive prevention; requires no chemical alteration to the buffer.Does not prevent micelle formation if ligand concentration > CMC.

Experimental Protocol: Self-Validating Myristoyl-CoA Binding Assay

This step-by-step methodology is designed to isolate true specific binding from non-specific plastic adherence and micellar aggregation. It utilizes a pull-down or fluorescence polarization format.

Phase 1: Reagent and Surface Preparation

  • Prepare Assay Buffer: Formulate 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% (w/v) Fatty Acid-Free BSA. Filter through a 0.22 µm membrane.

  • Prepare Ligand Stock: Reconstitute myristoyl-CoA to 5 mM in 10 mM Sodium Acetate (pH 5.5) using a silanized glass vial. Aliquot into 10 µL volumes and store at -80°C.

  • Select Consumables: Exclusively use non-binding surface (NBS) microplates (e.g., Corning NBS) or glass-coated plates.

Phase 2: Self-Validating Control Setup (Crucial Step) To ensure the system is self-validating, set up the following parallel reaction wells:

  • Control A (Baseline): Assay Buffer + Ligand (in a glass vial, not the plate).

  • Control B (Plastic Depletion): Assay Buffer (NO BSA) + Ligand (in the assay plate).

  • Control C (Carrier Rescue): Assay Buffer (WITH BSA) + Ligand (in the assay plate).

  • Experimental: Assay Buffer (WITH BSA) + Target Protein + Ligand.

Phase 3: Execution and Analysis

  • Centrifugation: Thaw the myristoyl-CoA stock at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble lipid aggregates.

  • Serial Dilution: Prepare a concentration gradient of myristoyl-CoA (from 1 µM to 150 µM) directly in the Assay Buffer. Do not exceed 200 µM to safely avoid the 210 µM CMC threshold.

  • Incubation: Add 50 µL of the target protein (at 50 nM) to the experimental wells. Add 50 µL of the myristoyl-CoA dilutions. Incubate at room temperature for 30 minutes with gentle orbital shaking (300 rpm).

  • Validation Check: Before reading the specific binding signal, compare Control B and Control C. If Control B shows a massive drop in free ligand compared to Control A, but Control C restores it, your BSA concentration is successfully preventing plastic adherence. You may now trust the binding curve generated by the Experimental wells.

Assay Troubleshooting Workflow

Workflow Start High Background Signal in Myristoyl-CoA Assay CheckConc Is [Myristoyl-CoA] > 210 µM? (Exceeds CMC) Start->CheckConc ReduceConc Dilute ligand below CMC or utilize mixed micelles CheckConc->ReduceConc Yes CheckVessel Using standard polystyrene or polypropylene? CheckConc->CheckVessel No Validate Run Self-Validating Controls (No-protein & BSA rescue) ReduceConc->Validate ChangeVessel Switch to silanized glass or low-binding plastics CheckVessel->ChangeVessel Yes CheckBuffer Does buffer lack carrier proteins or detergents? CheckVessel->CheckBuffer No ChangeVessel->Validate AddCarrier Add 0.1% Fatty Acid-Free BSA or 0.01% Triton X-100 CheckBuffer->AddCarrier Yes CheckBuffer->Validate No AddCarrier->Validate Success Specific Binding Resolved Validate->Success

Decision tree for troubleshooting and minimizing non-specific binding of myristoyl-CoA in assays.

References

  • Degradation of Exogenous Fatty Acids in Escherichia coli - researchgate.net -1

  • Heterogeneous N-terminal Acylation of Retinal Proteins Results from the Retina's Unusual Lipid Metabolism - PMC - nih.gov - 2

  • Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC - nih.gov - 3

  • ACYL-CoA BINDING PROTEINS INTERACT WITH THE ACYL-CoA BINDING DOMAIN OF MITOCHONDRIAL CARNITINE PALMITOYL TRANSFERASE I - PMC - nih.gov - 4

  • A Strategy for Isolation of cDNAs Encoding Proteins Affecting Human Intestinal Epithelial Cell Growth and Differentiation - Semantic Scholar - semanticscholar.org - 5

  • (PDF) Inhibition of Citrate Synthase by oleoyl-CoA: A Regulatory Phenomenon - researchgate.net - 6

Sources

Technical Support Center: Troubleshooting & Protocols for Removing Unreacted Myristoyl-CoA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipid-Protein Modification Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise in N-myristoylation assays or lipid contamination in purified protein samples.

Removing unreacted myristoyl-CoA is notoriously difficult due to its amphipathic nature. It possesses a hydrophilic Coenzyme A headgroup and a highly hydrophobic 14-carbon lipid tail. This duality causes it to form micelles in aqueous solutions or non-specifically bind to hydrophobic patches on your target proteins. This guide provides field-proven, self-validating methodologies to overcome these challenges, ensuring high-fidelity data for your drug development and signaling pathway research.

The Mechanistic "Why": Understanding the N-Myristoylation Reaction

Protein N-myristoylation is a critical co-translational or post-translational modification catalyzed by N-myristoyltransferase (NMT). The enzyme covalently attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target protein [1].

Pathway NMT N-Myristoyltransferase (NMT) Product Myristoylated Protein NMT->Product Byproduct Free CoA + Unreacted Myr-CoA NMT->Byproduct Substrate Apo-Protein (N-terminal Glycine) Substrate->NMT MyrCoA Myristoyl-CoA (Lipid Donor) MyrCoA->NMT

N-myristoylation reaction generating unreacted myristoyl-CoA byproducts.

In in vitro assays, myristoyl-CoA is typically provided in excess. Because myristoyl-CoA has a Critical Micelle Concentration (CMC) of approximately 10–50 µM, unreacted molecules spontaneously aggregate into large micelles (>50 kDa) that mimic the hydrodynamic radius of your target proteins, making simple size-based separation ineffective without specific buffer modifications.

Experimental Workflow: Choosing the Right Strategy

The method you choose must be dictated by the downstream application of your protein. Use the decision matrix below to select the optimal protocol.

Workflow Start Unreacted Myristoyl-CoA in Protein Sample Q1 Is the purified protein needed for downstream functional assays? Start->Q1 TCA TCA / Acetone Precipitation (Analytical Assays) Q1->TCA No (e.g., Scintillation, SDS-PAGE) Q2 Does the target protein have an affinity tag? Q1->Q2 Yes SEC Size Exclusion Chromatography (Requires Detergent) Q2->SEC No Affinity Affinity Purification (On-column washing) Q2->Affinity Yes

Workflow for selecting a myristoyl-CoA removal strategy.

Quantitative Comparison of Removal Methods

MethodProtein RecoveryLipid Removal PurityDownstream CompatibilityProcessing Time
TCA Precipitation >90%>95%Analytical only (Denatured)1-2 hours
Size Exclusion (SEC) 70-85%>90% (with detergent)Functional assays2-4 hours
Affinity Chromatography 80-90%>98%Functional assays1-3 hours
Dialysis <50%Poor (Lipid sticking)Functional assays12-24 hours

Step-by-Step Methodologies

Protocol A: TCA Precipitation (For Analytical Assays)

Causality: Trichloroacetic acid (TCA) lowers the dielectric constant and pH of the solution, neutralizing surface charges on proteins and causing them to irreversibly unfold and precipitate [2]. Because myristoyl-CoA is a small molecule, it remains soluble in the acidic supernatant, provided the sample is washed thoroughly with cold 5% TCA to prevent hydrophobic co-precipitation [3].

Self-Validating System: You can validate this protocol by measuring the radioactivity or fluorescence of the final wash supernatant. The wash is complete when the supernatant signal drops to baseline.

  • Terminate Reaction: Add ice-cold 100% TCA to your protein sample to achieve a final concentration of 10% (v/v).

  • Incubate: Vortex vigorously and incubate on ice for 30 minutes to ensure complete protein precipitation.

  • Pellet: Centrifuge at 21,000 × g for 15 minutes at 4°C. Carefully decant the supernatant (which contains the bulk of the unreacted myristoyl-CoA).

  • Wash: Resuspend the pellet in 500 µL of ice-cold 5% TCA. Vortex to break up the pellet, then centrifuge again at 21,000 × g for 10 minutes. Repeat this wash step twice.

  • Acetone Wash (Optional but Recommended): To remove residual TCA and trace lipids, wash the pellet once with 500 µL of ice-cold acetone. Centrifuge and air-dry the pellet.

  • Resuspend: Resuspend the dried pellet in SDS-PAGE sample buffer or a suitable denaturing buffer for your analytical readout.

Protocol B: Size Exclusion Chromatography (For Preparative Assays)

Causality: Standard SEC will fail to separate myristoyl-CoA from your protein because myristoyl-CoA forms large micelles in aqueous buffers [4]. By adding a sub-CMC concentration of a non-denaturing detergent (e.g., 0.1% CHAPS or Triton X-100) to the running buffer, you disrupt the micelles into monomers (~1000 Da), allowing them to enter the porous matrix of the resin and elute far later than your target protein.

Self-Validating System: Run the eluted fractions on an SDS-PAGE gel and perform a parallel lipid-detection assay (e.g., scintillation counting). A successful run will show a clear separation between the protein peak (early fractions) and the lipid peak (late fractions).

  • Equilibrate Column: Select an SEC column (e.g., Superdex 75 or Sephadex G-25) appropriate for your protein's molecular weight. Equilibrate the column with 3-5 column volumes (CV) of running buffer containing 0.1% CHAPS (or another compatible detergent).

  • Prepare Sample: Add CHAPS to your protein sample to a final concentration of 0.1% and incubate at room temperature for 10 minutes to break down lipid micelles.

  • Load Sample: Load the sample onto the column. Ensure the sample volume does not exceed 5% of the total column bed volume to maintain high resolution.

  • Elute: Run the column with the detergent-containing buffer. Collect small fractions (e.g., 0.5 mL).

  • Analyze: Identify the protein-containing fractions via UV absorbance (A280) and pool them. The unreacted myristoyl-CoA will elute in the later fractions (salt volume).

Frequently Asked Questions (Troubleshooting)

Q: I am using [³H]myristoyl-CoA in a scintillation assay, but my negative controls show incredibly high background counts. What is going wrong? A: High background is almost always caused by incomplete washing during precipitation. Myristoyl-CoA is highly hydrophobic and will stick to the walls of microcentrifuge tubes or the fibers of filter papers. Solution: Switch to a vacuum manifold system with glass fiber filters. Wash the filters at least four times with ice-cold 5% TCA [3], followed by a final wash with 95% ethanol to strip away any hydrophobically bound lipid.

Q: Can I use dialysis to remove myristoyl-CoA instead of SEC? A: Dialysis is highly discouraged for lipid-CoA removal. Due to its amphipathic nature, myristoyl-CoA will aggressively bind to the cellulose acetate of the dialysis membrane rather than diffusing through the pores. If you must use dialysis, you must include a carrier protein (like 1% BSA) or a detergent in the external buffer to act as a "sink" for the lipid, but this often introduces new contaminants into your workflow.

Q: My protein aggregates and crashes out of solution when I run it through the SEC column with detergent. How do I prevent this? A: Your protein may be reliant on specific hydrophobic interactions that the detergent is disrupting. If you cannot use detergents, switch to an Affinity Chromatography approach (if your protein is tagged). Bind your protein to a Ni-NTA or Glutathione resin, and wash the column extensively with a buffer containing 500 mM NaCl and 5% glycerol. The high ionic strength helps disrupt non-specific electrostatic interactions between the CoA headgroup and the protein, allowing the lipid to be washed away before you elute the purified protein.

References

  • Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC National Institutes of Health (NIH)[Link]

  • Purification and partial sequencing of myristoyl-CoA:protein N-myristoyltransferase from bovine brain - PubMed National Institutes of Health (NIH) [Link]

  • Characterization and selective inhibition of myristoyl-CoA:protein N-myristoyltransferase from Trypanosoma brucei and Leishmania major | Biochemical Journal Portland Press[Link]

Sources

resolving peak tailing of long-chain acyl-coas in lc-ms

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separation Technical Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have reviewed your inquiry regarding peak tailing in long-chain acyl-CoA analysis. This is a classic "molecular Janus" problem: you are fighting a molecule that is simultaneously a hydrophobic lipid and a highly polar, metal-sensitive phosphate species.

Below is a technical escalation guide designed to isolate and resolve the tailing mechanism.

Part 1: The Root Cause Analysis

Before applying a fix, you must understand the failure mode. Long-chain acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) tail due to two distinct mechanisms acting in opposition:

  • The "Velcro" Effect (Metal Chelation): The Coenzyme A headgroup contains three phosphate groups . These are potent chelators. They bind irreversibly or semi-reversibly to iron (Fe) and chromium ions present in the stainless steel oxide layer of your LC pump, tubing, and column frits. This causes severe tailing and carryover.

  • The Hydrophobic Drag: The long fatty acid chain (C16+) requires high organic solvent strength to elute. If your gradient transition is too shallow, or if the initial organic content is too low, the molecule precipitates or aggregates on the head of the column.

The Diagnosis:

  • Tailing + Low Recovery: Metal interaction (analyte is lost to the hardware).

  • Broad/Split Peaks: Solubility/Gradient issues or micelle formation.

Part 2: The Hardware & Chemistry Solutions

We will address this using a Chemo-Physical Passivation Strategy .

Solution A: The "Infinity" Additive (Medronic Acid)

The Modern Gold Standard

Traditional methods rely on high pH (ammonium hydroxide, pH 10) to deprotonate the column and analyte, improving shape. However, Acyl-CoAs hydrolyze rapidly at pH > 9.

The Fix: Use Medronic Acid (Methylenediphosphonic acid) as a mobile phase additive.[1] It is a "sacrificial" chelator that binds to metal sites in your LC system more strongly than your analyte does, effectively shielding the Acyl-CoA.

Protocol:

  • Concentration: Add Medronic Acid to Mobile Phase A only at 5 µM .

    • Note: Do not exceed 5 µM. Higher concentrations lead to ion suppression in MS.

  • Preparation:

    • Dissolve stock Medronic Acid in water.

    • Add to your 10mM Ammonium Acetate buffer.[2]

    • Critical: Ensure your Mobile Phase B (ACN) has at least 5-10% water if you plan to add it there (rarely needed), as Medronic Acid can precipitate or cause polymerization in 100% ACN.

Solution B: System Passivation (The Acid Wash)

Required if you do not have Bio-Inert (PEEK/Titanium) Hardware

If you are running a standard stainless steel LC, you must strip the active metal sites.

  • Remove the Column. Connect the injector directly to the detector (or waste).

  • The Agent: 0.5% Phosphoric Acid in Water (v/v).

  • The Flush: Pump at 1.0 mL/min for 60 minutes.

  • The Rinse: Flush with Water for 30 minutes, then your initial Mobile Phase for 30 minutes.

  • Why this works: The phosphate creates a passivation layer on the steel, saturating the binding sites before your sample ever sees them.

Part 3: The "Gold Standard" Protocol

This method balances stability (neutral pH) with peak shape (passivation).

Table 1: Optimized LC-MS/MS Conditions for Long-Chain Acyl-CoAs

ParameterSetting / ChemistryRationale
Column C18 Hybrid Particle (e.g., Waters BEH or Agilent ZORBAX RRHD), 2.1 x 100mm, 1.7 µmHybrid particles resist high pH strip and have lower silanol activity than pure silica.
Mobile Phase A Water + 10 mM Ammonium Acetate + 5 µM Medronic Acid (pH ~6.8)Medronic acid masks metals; AmmAcetate provides ionic strength without hydrolysis risk.
Mobile Phase B 95% Acetonitrile / 5% Water + 10 mM Ammonium AcetateHigh organic required for C16-C20 elution. 5% water prevents salt precipitation.
Gradient 0-2 min: 20% B 2-12 min: Linear to 95% B 12-15 min: Hold 95% BShallow gradient prevents co-elution of isobaric species; strong wash clears carryover.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for sub-2-micron particles.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.
Sample Diluent 50:50 ACN:Water + 1% Formic AcidAcidifying the sample immediately before injection stabilizes the thioester bond.

Part 4: Troubleshooting Logic

Use this decision tree to diagnose persistent issues.

Troubleshooting Start Problem: Peak Tailing / Poor Sensitivity CheckMetal Is the system Bio-Inert (PEEK/Ti)? Start->CheckMetal Passivate Action: Perform Phosphoric Acid Wash + Add Medronic Acid to MP A CheckMetal->Passivate No (Stainless Steel) CheckpH Check Mobile Phase pH CheckMetal->CheckpH Yes Passivate->CheckpH HighPH Is pH > 8.5? CheckpH->HighPH Degradation Issue: On-column Hydrolysis. Switch to Neutral pH (Ammonium Acetate) HighPH->Degradation Yes PeakShape Is Peak Split or Broad? HighPH->PeakShape No Success Resolution: Sharp Peaks Stable Retention Times Degradation->Success Solubility Issue: Solubility/Micelles. Increase Organic in Sample Diluent PeakShape->Solubility Yes PeakShape->Success No Solubility->Success

Caption: Logical workflow for diagnosing Acyl-CoA peak tailing, distinguishing between metal interactions and solubility issues.

Part 5: Frequently Asked Questions (Technical)

Q1: Can I use Triethylamine (TEA) to mask the silanols? A: Technically yes, but practically no . TEA is a notorious ion suppressor in electrospray ionization (ESI). While it improves peak shape by blocking silanols, it will kill your sensitivity for low-abundance Acyl-CoAs. Medronic acid is superior because it targets the metal (the bigger problem) without significant suppression at 5 µM.

Q2: My C18 column works for C16-CoA, but C20-CoA is missing. Why? A: This is likely a solubility or carryover issue, not chromatography. Long-chain Acyl-CoAs form micelles in high-aqueous environments.

  • Fix: Ensure your injector needle wash is at least 70% Isopropanol / 30% ACN.

  • Fix: Switch your sample diluent to contain at least 50% organic solvent (ACN/MeOH) to keep the C20 solubilized before it hits the column.

Q3: Why do you recommend Ammonium Acetate over Ammonium Hydroxide? A: Stability. Acyl-CoAs contain a thioester bond which is liable to base-catalyzed hydrolysis. While pH 10 gives beautiful peaks, your sample degrades during the run, leading to quantitation errors (you will see artificially high Free CoA and low Acyl-CoA). Neutral pH (6.8 - 7.0) with Medronic acid offers the best compromise.

References

  • Hsiao, J. J., et al. (2018).[3] "Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive." Analytical Chemistry.

  • Basu, S. S., & Blair, I. A. (2011). "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards." Nature Protocols.

  • Agilent Technologies. (2018). "InfinityLab Deactivator Additive User Guide." Agilent Technical Literature.

  • Magnes, C., et al. (2005). "LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs." Analytical Chemistry.

Sources

Validation & Comparative

Validating Myristoyl-CoA Purity: A Comparative Guide to LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals Focus: Technical validation of Myristoyl-CoA (C14:0-CoA) purity using LC-MS/MS compared to traditional HPLC-UV methods.

Executive Summary: The Purity Paradox in Lipid Signaling

Myristoyl-CoA is not merely a metabolic intermediate; it is the critical substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the co-translational modification of proteins involved in signal transduction, apoptosis, and oncogenesis.

The Problem: Commercial synthesis of Myristoyl-CoA often utilizes myristic acid precursors that contain trace amounts of homologous fatty acids (e.g., Lauroyl [C12] or Palmitoyl [C16]). Traditional validation methods, specifically HPLC-UV , rely on detecting the adenosine moiety of the Coenzyme A structure. Since the extinction coefficient of the adenosine ring is identical regardless of the acyl chain length, HPLC-UV cannot reliably distinguish between Myristoyl-CoA and its chain-length contaminants.

The Solution: This guide establishes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior validation standard. By filtering based on mass-to-charge ratio (m/z) and specific fragmentation patterns, LC-MS/MS provides the structural resolution necessary to quantify specific chain-length impurities that can confound NMT kinetic studies.

Comparative Analysis: LC-MS/MS vs. HPLC-UV[1]

The following table objectively compares the performance of the proposed LC-MS/MS protocol against the industry-standard HPLC-UV method.

FeatureLC-MS/MS (Recommended) HPLC-UV (Traditional) Impact on Research
Primary Detection Principle Mass-to-charge ratio (m/z) and structural fragmentation.UV Absorption (254/260 nm) of the Adenine ring.MS confirms identity; UV only confirms presence of CoA moiety.
Specificity (Chain Length) High. Resolves C12, C14, and C16 species by precursor mass.Low. C12, C14, and C16 CoAs co-elute or have identical UV response.UV leads to "False Purity" results by hiding contaminants.
Sensitivity (LOD) Nanomolar (nM). Can detect <0.1% impurity levels.Micromolar (µM). Limited detection of low-abundance impurities.MS detects trace hydrolysis products (Free CoA) earlier.
Impurity Identification Can identify specific impurities (e.g., oxidized CoA, free fatty acids).cannot distinguish between different acyl-CoAs.MS allows for root-cause analysis of degradation.
Sample Requirement Minimal (< 10 µL of dilute solution).Moderate to High (requires higher concentration for UV signal).MS conserves expensive reagents.

Technical Deep Dive: The LC-MS/MS Validation Protocol

This protocol is designed to be a self-validating system. It accounts for the inherent instability of the thioester bond in Myristoyl-CoA, which is susceptible to hydrolysis at high pH or temperature.

Phase 1: Sample Preparation (Critical Control Point)
  • Causality: Acyl-CoAs are amphiphilic.[1] Standard protein precipitation methods can lead to loss of the lipid tail to plastic surfaces or hydrolysis of the thioester bond.

  • Protocol:

    • Solvent: Dissolve solid Myristoyl-CoA standard in ice-cold 50 mM Ammonium Acetate (pH 5.0) . Note: Avoid alkaline buffers which catalyze thioester hydrolysis.

    • Quenching/Extraction: Mix 1:4 with ice-cold Methanol containing 2.5% Sulfosalicylic Acid (SSA) if analyzing from biological matrix, or pure Methanol for chemical standards.

    • Centrifugation: 15,000 x g for 10 min at 4°C.

    • Storage: Analyze immediately or store at -80°C.

Phase 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: Linear ramp to 95% B (Elution of hydrophobic acyl chain)

    • 8-10 min: Hold 95% B

  • Logic: The ammonium acetate acts as an ion-pairing agent to improve the peak shape of the phosphate-rich CoA moiety, while the C18 column resolves species based on the hydrophobicity of the fatty acid tail (C14 elutes distinct from C12/C16).

Phase 3: Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode (+).

  • Rationale: While negative mode is sensitive for phosphates, positive mode yields a highly specific neutral loss fragmentation [M+H - 507]+ corresponding to the loss of the adenosine-3',5'-diphosphate moiety. This transition is universal for Acyl-CoAs but preserves the specific mass of the acyl chain in the product ion.

Target Transitions (MRM):

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)Identity Confirmation
Myristoyl-CoA (C14) 978.3 471.3 35Primary Target
Lauroyl-CoA (C12)950.3443.335Common Impurity
Palmitoyl-CoA (C16)1006.3499.335Common Impurity
Free CoA768.1261.130Hydrolysis Indicator

Visualizing the Validation Workflow

Diagram 1: Analytical Workflow

This diagram illustrates the logical flow from sample handling to data validation, highlighting the critical "Cold Chain" requirement to prevent artifactual hydrolysis.

LCMS_Workflow Sample Solid Myristoyl-CoA Standard Solubilization Solubilize: Ice-Cold 50mM NH4OAc (pH 5.0) Sample->Solubilization Prevent Hydrolysis Prep Precipitation: MeOH (1:4 v/v) -20°C Incubation Solubilization->Prep Remove Salts LC LC Separation: C18 Column Gradient Elution Prep->LC Inject ESI ESI Source (+) Ionization LC->ESI Elute MS1 Q1 Filter: Select Precursor (m/z 978.3) ESI->MS1 CID Collision Cell: Neutral Loss (-507 Da) MS1->CID MS2 Q3 Filter: Detect Product (m/z 471.3) CID->MS2 Data Data Analysis: Quantify Impurities (C12/C16/Free CoA) MS2->Data Validation

Caption: Step-by-step LC-MS/MS workflow prioritizing sample stability and specific MRM detection.

Diagram 2: Fragmentation Pathway (Mechanism of Action)

Understanding why we track specific ions is crucial for scientific integrity. The transition monitors the cleavage of the phospho-anhydride bond.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ Myristoyl-CoA m/z 978.3 Collision Collision Induced Dissociation (CID) Collision Energy: 35 eV Precursor->Collision NeutralLoss Neutral Loss Fragment Adenosine-3',5'-diphosphate (Mass: 507 Da) Collision->NeutralLoss Cleavage Product Product Ion [M+H - 507]+ Pantetheine-Myristate m/z 471.3 Collision->Product Primary Transition

Caption: ESI+ Fragmentation pathway showing the specific neutral loss of the ADP moiety used for quantification.

Interpreting the Data (Validation Criteria)

To validate a batch of Myristoyl-CoA as "High Purity" for drug development or kinetic assays, the LC-MS/MS data must meet the following criteria:

  • Retention Time Specificity: The Myristoyl-CoA peak (C14) must be chromatographically distinct from C12 and C16 standards. In a typical C18 gradient, elution order is C12 < C14 < C16.

  • Purity Calculation:

    
    
    Note: Response factors may vary slightly; for absolute quantification, use deuterated internal standards (e.g., d27-Myristoyl-CoA).
    
  • Hydrolysis Check: The presence of a peak at m/z 768.1 (Free CoA) indicates sample degradation. If this peak exceeds 5% of the total area, the reagent should be repurified or discarded.

References

  • Li, Q., et al. (2013). "Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs." Journal of Lipid Research.

  • Neubauer, S., et al. (2015).[3] "LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters." Analytical and Bioanalytical Chemistry.

  • Jones, A. E., et al. (2020).[4] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Metabolites.[3][][6]

  • Haynes, C. A., et al. (2008). "Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Lipid Research.

  • Basu, S. S., & Blair, I. A. (2011). "SI-traceable LC-MS/MS analysis of acyl-CoAs." Bioanalysis.

Sources

Technical Comparison: Myristoyl Coenzyme A (Lithium vs. Sodium Salt)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Supply vs. Assay" Paradox

For researchers investigating protein N-myristoylation, lipid biosynthesis, or acyl-CoA metabolism, the choice between the Lithium and Sodium salt of Myristoyl Coenzyme A (Myr-CoA) is often a trade-off between chemical stability and biological fidelity .

  • The Lithium Salt is the industry standard for synthesis and storage. It offers superior crystallinity and solubility in organic solvents, allowing manufacturers to achieve higher purity (>95%) and longer shelf stability.

  • The Sodium Salt is the gold standard for biological assays. It eliminates the risk of lithium ion (

    
    ) interference, which is a potent competitive inhibitor of magnesium (
    
    
    
    ) cofactors required by many acyl-transferases and downstream signaling kinases.

Recommendation: Purchase the Lithium salt for cost-effective stocking and chemical synthesis. However, for sensitive enzymatic kinetics (specifically


 and 

determination) or cell-based signaling assays, you must either purchase the Sodium salt or perform a cation exchange prior to use.

Physicochemical Comparison: Solubility & Stability

The fundamental difference lies in the ionic character of the salt, which dictates how the molecule interacts with solvents.

Solubility Profiles

Lithium salts of Coenzyme A esters exhibit a higher degree of covalency in their bonding compared to sodium salts. This "ion-pairing" effect makes the Lithium salt significantly more soluble in organic solvents (e.g., ethanol, methanol, acidified organic mixtures), which is critical during the purification phase of synthesis.

PropertyLithium Salt (Myr-CoA-Li)Sodium Salt (Myr-CoA-Na)
Water Solubility High (~50 mg/mL)High (>50 mg/mL)
Organic Solubility Moderate/High (Soluble in MeOH/EtOH)Low (Often precipitates in organics)
Physical Form Crystalline Solid / PowderLyophilized Powder / Fluff
Hygroscopicity ModerateHigh (Absorbs moisture rapidly)
Purity (Typical) >95% (Easier to crystallize)>90-95% (Harder to purify)
Stability Considerations
  • pH Sensitivity: Both forms are susceptible to hydrolysis of the thioester bond at alkaline pH (>8.0).

  • Oxidation: Both forms require storage at -20°C to prevent oxidation of the CoA moiety, though the crystalline lattice of the Lithium salt offers slightly better protection against atmospheric moisture than the amorphous Sodium lyophilisate.

Biological Compatibility: The "Lithium Trap"

The most critical factor for drug development professionals is the potential for Lithium Ion Interference .

Mechanism of Interference

Many enzymes utilizing Acyl-CoA substrates (including N-myristoyltransferase (NMT) and downstream kinases like GSK-3) are metalloenzymes that require Magnesium (


) or Zinc (

) for catalysis or structural integrity.
  • Ionic Radius Mimicry:

    
     (0.76 Å) has an ionic radius very similar to 
    
    
    
    (0.72 Å).
  • Competitive Inhibition:

    
     can displace 
    
    
    
    from the active site of enzymes. Unlike
    
    
    ,
    
    
    cannot stabilize the transition state of ATP or CoA hydrolysis, effectively locking the enzyme in an inactive state.
  • Signal Transduction: If your assay measures downstream effects (e.g., phosphorylation cascades),

    
     is a known inhibitor of the phosphoinositide pathway and GSK-3
    
    
    
    , potentially generating false negatives in drug screening.
Diagram: The Lithium Interference Pathway

Lithium_Interference Substrate Myr-CoA (Li+ Salt) Enzyme Acyl-Transferase (Active Site) Substrate->Enzyme Dissociation Li Free Li+ Ions Substrate->Li Release Mg Mg2+ Cofactor Mg->Enzyme Required for Catalysis Inhibited Inhibited Enzyme (Li+ Bound) Enzyme->Inhibited Li+ Displacement Product Myristoylated Protein Enzyme->Product Normal Reaction Li->Enzyme Competes with Mg2+ (Inhibition)

Figure 1: Mechanism of Lithium interference.[1][2] Free Li+ ions released from the substrate compete with the essential Mg2+ cofactor, potentially inhibiting the target enzyme.[2]

Experimental Protocol: Converting Li-Salt to Na-Salt

If you possess the Lithium salt but require the Sodium form for a sensitive assay, do not buy new reagent. Use this self-validating cation exchange protocol.

Objective: Replace


 counter-ions with 

using a cation exchange resin.
Materials
  • Resin: Dowex 50W-X8 (or equivalent strongly acidic cation exchanger).

  • Reagents: 1M NaOH, 1M HCl, ddH2O (Milli-Q).

  • Equipment: Small glass column (or poly-prep column), pH paper/meter.

Step-by-Step Workflow
  • Resin Preparation (The "Charging" Phase):

    • Suspend Dowex 50W resin in water.

    • Wash with 1M NaOH (approx. 5 column volumes) to convert resin to the

      
       form.
      
    • Validation: Check effluent pH; it should be basic.

    • Wash with ddH2O until effluent is neutral (pH ~7.0). Crucial: Failure to neutralize will hydrolyze the Myr-CoA thioester bond.

  • Sample Loading:

    • Dissolve Myr-CoA (Li salt) in a minimal volume of ice-cold ddH2O (e.g., 10 mg in 1 mL).

    • Load gently onto the resin bed.

  • Elution:

    • Elute with ddH2O.[3] The Myr-CoA is negatively charged (phosphate groups) and will pass through, while

      
       ions will exchange with 
      
      
      
      on the resin.
    • Collect fractions on ice.

  • Finishing:

    • Lyophilize the flow-through immediately.

    • Result: Myristoyl-CoA (Sodium Salt) powder.[4]

Diagram: Salt Exchange Workflow

Salt_Exchange Start Start: Myr-CoA (Li+ Salt) Load Load Sample (Aqueous Solution) Start->Load Resin_Prep Prepare Dowex 50W (Wash with NaOH -> H2O) Resin_Prep->Load Exchange Ion Exchange (Resin-Na + Li+ -> Resin-Li + Na+) Load->Exchange Elute Elute with ddH2O (Collect Flow-Through) Exchange->Elute Finish Lyophilize -> Myr-CoA (Na+ Salt) Elute->Finish

Figure 2: Cation exchange workflow to convert Lithium salt to Sodium salt using Dowex 50W resin.

Summary Comparison Table

FeatureLithium SaltSodium Salt
CAS Number 187100-75-0(Varies, often custom prep)
Primary Use Chemical Synthesis, StorageEnzymatic Assays, Cell Culture
Mg2+ Competition High Risk (Interferes with Kinases/NMT)None (Biologically Inert)
Organic Solubility Excellent (Good for HPLC prep)Poor
Cost Lower (Standard production run)Higher (Requires extra processing)
Verdict Best for Chemistry Best for Biology

References

  • Matsuzaka, T., et al. (2002). "Cloning and characterization of a mammalian fatty acyl-CoA elongase involved in saturated and monounsaturated fatty acid elongation." Journal of Lipid Research. Link

  • Ryves, W. J., & Harwood, A. J. (2001).[2] "Lithium inhibits glycogen synthase kinase-3 by competition for magnesium."[1][2] Biochemical and Biophysical Research Communications, 280(3), 720-725.[1][2] Link

  • Avanti Polar Lipids. "Acyl-Coenzyme A Products Technical Data." Link

  • Sigma-Aldrich (Merck). "Myristoyl Coenzyme A Lithium Salt Product Specification." Link

  • BOC Sciences. "Myristoyl coenzyme A lithium salt Properties and Applications."

Sources

identifying n-terminal myristoylation sites using mass spec

Author: BenchChem Technical Support Team. Date: March 2026

Identifying N-Terminal Myristoylation Sites Using Mass Spectrometry: A Comparative Methodological Guide

Executive Summary

N-terminal myristoylation is a critical lipid modification involving the covalent attachment of a 14-carbon saturated fatty acid (myristate) to an N-terminal glycine residue. Catalyzed by N-myristoyltransferases (NMT1 and NMT2), this modification governs protein membrane targeting, stability, and signal transduction[1]. For drug developers and molecular biologists, mapping the "myristoylome" is essential for validating NMT inhibitors in oncology and infectious diseases[2].

However, detecting myristoylation via mass spectrometry (MS) is notoriously difficult. Myristoylated peptides are highly hydrophobic, exist in low cellular abundance, and suffer from severe ionization suppression in the mass spectrometer. As a Senior Application Scientist, I have evaluated the three primary strategies used to overcome these analytical hurdles. This guide objectively compares Chemical Proteomics (YnMyr metabolic labeling), Liquid-Liquid Extraction (LLE), and Standard Shotgun MS, providing the experimental causality and protocols required to build a self-validating analytical system.

The Methodological Landscape

To confidently identify myristoylation sites, researchers must choose an enrichment strategy that balances proteome coverage with site-specific resolution.

  • Chemical Proteomics (Metabolic Labeling + Click Chemistry): The current gold standard for target discovery. Cells are fed an alkyne-tagged myristic acid analogue (YnMyr). NMTs incorporate YnMyr into nascent proteins. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a biotin tag, allowing for stringent streptavidin enrichment prior to LC-MS/MS[3].

  • Liquid-Liquid Extraction (LLE): A newer, label-free approach. Proteomes are digested, and highly hydrophobic lipidated peptides are partitioned into an organic solvent (e.g., heptanol or ethyl acetate). This method directly identifies endogenous native myristoylation sites and is applicable to in vivo tissue samples[4].

  • Standard Shotgun Proteomics: Direct LC-MS/MS without specific enrichment. Due to the biophysical properties of lipidated peptides, this method serves primarily as a baseline and routinely fails to detect myristoylation.

Comparative Workflow Diagram

G cluster_1 Chemical Proteomics (YnMyr) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Standard Shotgun Start Biological Sample (Cells/Tissue) MetLab Metabolic Labeling (YnMyr) Start->MetLab In vitro only Digest Protease Digestion Start->Digest In vitro / In vivo Standard Standard Digestion No Enrichment Start->Standard Click CuAAC Click Chemistry (Biotin-Azide) MetLab->Click Enrich Streptavidin Enrichment Click->Enrich LCMS High-Resolution LC-MS/MS Enrich->LCMS LLE LLE (Heptanol/Aqueous) Organic Phase Recovery Digest->LLE LLE->LCMS Standard->LCMS Data Myristoylation Site Identification LCMS->Data

Comparative workflows for MS-based N-terminal myristoylation identification.

Comparative Performance Data

The following table synthesizes quantitative performance metrics based on recent high-resolution MS studies[1][3][4].

MetricChemical Proteomics (YnMyr)Liquid-Liquid Extraction (LLE)Standard Shotgun MS
Primary Output Myristoylated Protein IDExact Endogenous Modification SiteBulk Proteome
In Vivo Applicability Low (Requires live cell labeling)High (Direct tissue extraction)High
Typical Coverage >100 myristoylated proteins~75 precise myristoylation sites<5 myristoylated proteins
False Positive Risk Moderate (GPI-anchor labeling)Low (Direct MS/MS site mapping)Low
Key Reagents YnMyr, Azide-Biotin, IMP-1088Heptanol, Trypsin, High-ACN buffersTrypsin
LC Gradient Requirement Standard (Peptides are un-lipidated post-cleavage)Specialized (Requires up to 90% ACN)Standard

Detailed Experimental Protocols & Causality

To ensure scientific integrity, a protocol cannot just be a list of steps; it must be a self-validating system. Below are the optimized workflows for the two viable enrichment strategies, including the mechanistic reasoning behind critical steps.

Protocol 1: Chemical Proteomics via YnMyr Labeling

Best for: Global target discovery and validating NMT inhibitors in cell culture.

  • Metabolic Labeling & Self-Validation:

    • Step: Culture cells in media supplemented with 20 μM YnMyr for 18 hours[1].

    • The Causality: Myristic acid is rapidly metabolized by the cell. YnMyr (tetradecynoic acid) acts as a bio-orthogonal mimic. The 18-hour window allows sufficient proteome turnover for co-translational incorporation.

    • Self-Validating Control: You must run a parallel biological replicate treated with YnMyr + 1 μM IMP-1088 (a highly potent NMT inhibitor)[1][3]. Because YnMyr can be mistakenly incorporated into GPI-anchors or other lipid pools, any MS signal that does not disappear in the IMP-1088 control is a false positive.

  • Lysis and CuAAC Click Chemistry:

    • Step: Lyse cells in 1% SDS. Perform CuAAC by adding AzTB (TAMRA-Biotin-Azide), CuSO4, THPTA ligand, and Sodium Ascorbate. React for 1 hour at room temperature.

    • The Causality: SDS denatures proteins, exposing the buried N-terminal YnMyr tags. The copper catalyst covalently links the alkyne of YnMyr to the azide of the capture reagent, appending a biotin handle for enrichment.

  • Streptavidin Enrichment & On-Bead Digestion:

    • Step: Precipitate proteins (methanol/chloroform) to remove unreacted click reagents. Resuspend and incubate with NeutrAvidin agarose beads. Wash extensively (including 1% SDS washes), then perform on-bead tryptic digestion.

    • The Causality: Stringent washing removes 99% of the unlabelled proteome, drastically reducing ionization suppression in the MS. Tryptic digestion releases the unmodified peptide fragments of the myristoylated proteins into the supernatant for standard LC-MS/MS analysis.

Protocol 2: Endogenous Site Mapping via Liquid-Liquid Extraction (LLE)

Best for: Mapping exact modification sites in clinical/in vivo tissue samples.

  • Proteome Digestion:

    • Step: Lyse tissue/cells, reduce, alkylate, and digest with Trypsin (or a multi-protease approach using GluC/Chymotrypsin to increase N-terminal coverage).

  • Liquid-Liquid Extraction (LLE):

    • Step: Acidify the peptide mixture with 0.1% TFA. Add an equal volume of water-immiscible organic solvent (e.g., Heptanol or Ethyl Acetate). Vortex vigorously and centrifuge to induce phase separation[4].

    • The Causality: Standard hydrophilic peptides remain in the lower aqueous phase. The 14-carbon myristoyl chain acts as a highly hydrophobic anchor, driving the modified peptides into the upper organic phase. This physical separation acts as a label-free enrichment step.

  • Specialized LC-MS/MS Acquisition:

    • Step: Recover the organic phase, dry down, and resuspend in a high-organic loading buffer. Run LC-MS/MS using a specialized gradient that ramps up to 80-90% Acetonitrile (ACN).

    • The Causality: Endogenous myristoylated peptides will irreversibly bind to standard C18 analytical columns if a standard 40% ACN gradient is used. The high-ACN gradient is an absolute biophysical requirement to elute these targets into the mass spectrometer[4]. Set the MS search engine to look for a variable modification of +210.198 Da (Myristoylation) on N-terminal Glycines.

Strategic Recommendations

For drug development professionals evaluating NMT as a therapeutic target (e.g., in oncology or infectious diseases like malaria[2]), Chemical Proteomics (YnMyr) remains the most robust choice for high-throughput screening and target validation. Its ability to utilize NMT inhibitors as negative controls provides unambiguous proof of enzymatic dependence.

However, if your research requires mapping the exact endogenous state of the myristoylome in patient-derived xenografts (PDX) or primary mammalian tissues, Liquid-Liquid Extraction (LLE) is the superior alternative. It bypasses the artifacts of metabolic labeling and provides direct, site-specific MS/MS evidence of the lipidated peptide.

References

  • Application of a novel myristoylproteomics approach identifies GLIPR2 as a key pro-ferroptotic substrate in non-small cell lung cancer. National Library of Medicine (PMC). Available at:[Link]

  • Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. National Library of Medicine (PubMed). Available at:[Link]

  • Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. National Library of Medicine (PubMed). Available at: [Link]

  • Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. National Library of Medicine (PubMed). Available at:[Link]

Sources

Beyond the Kit: A Definitive Guide to Myristoyl-CoA Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quantitation Landscape

Myristoyl-CoA (C14:0-CoA) is a critical metabolic intermediate and the obligate substrate for N-myristoyltransferase (NMT). Its quantitation is notoriously difficult due to three physicochemical adversaries: hydrolytic instability , amphipathic surface adsorption (sticking to plastics), and isobaric interference from other acyl-CoAs.

While commercial enzymatic kits offer convenience, they often lack the specificity required for precise metabolic flux analysis or pharmacokinetic studies. This guide compares the three primary modalities and provides a rigorous, self-validating protocol for generating a standard curve using the gold-standard method (LC-MS/MS), adaptable for HPLC-UV.

Comparative Analysis of Quantitation Methods
FeatureLC-MS/MS (MRM) HPLC-UV Enzymatic/Fluorometric Kits
Primary Mechanism Mass filtration (Precursor

Product ion)
UV Absorbance (254/260 nm via Adenine)Acyl-CoA Oxidase

H

O


Resorufin
Sensitivity (LOD) Femtomole (<10 fmol)Picomole (10–50 pmol)Micromolar (~0.5 µM)
Specificity High (Distinguishes chain lengths)Moderate (Co-elution risks)Low (Detects total long-chain acyl-CoAs)
Dynamic Range 4–5 orders of magnitude2–3 orders of magnitude1–2 orders of magnitude
Throughput Moderate (5–10 min/sample)Low (20–40 min/sample)High (96/384-well plate)
Best Use Case PK studies, trace metabolic profilingQuality control of synthesized standardsHigh-throughput screening (HTS)

Strategic Decision Framework

Select your method based on sensitivity requirements and available instrumentation.

method_selection Start Start: Define Analytical Goal Sensitivity Is sensitivity < 1 pmol required? Start->Sensitivity Throughput Is sample N > 100/day? Sensitivity->Throughput No LCMS Method A: LC-MS/MS (Gold Standard) Sensitivity->LCMS Yes Specificity Must distinguish C14 from C12/C16? Throughput->Specificity No Kit Method C: Enzymatic Kit (Screening) Throughput->Kit Yes HPLC Method B: HPLC-UV (Cost-Effective) Specificity->HPLC Yes Specificity->Kit No

Figure 1: Decision matrix for selecting the optimal Myristoyl-CoA quantitation strategy.

Deep Dive: The Self-Validating Standard Curve Protocol

This protocol focuses on LC-MS/MS but is the foundational preparation step for HPLC-UV as well.

Phase 1: The Master Stock (Critical Control Point)

The Failure Mode: Aqueous solutions of Acyl-CoAs hydrolyze rapidly at pH > 7 and precipitate in pure organic solvents. The Fix: Use a slightly acidic, organic-aqueous hybrid solvent.

  • Preparation Solvent: 50% Methanol / 50% 10 mM Ammonium Acetate (pH 5.0).

    • Why: Methanol prevents aggregation/micelle formation; pH 5.0 stabilizes the thioester bond (hydrolysis is base-catalyzed).

  • Weighing: Dissolve commercial Myristoyl-CoA (Lithium salt) to a target concentration of 1 mM .

    • Validation: Verify concentration using UV absorbance at 260 nm (

      
      ). Do not rely solely on weight due to hygroscopic salts.
      
  • Storage: Aliquot into light-protective glass vials (silanized). Store at -80°C. Never store in polystyrene (plastic) tubes for >24h.

Phase 2: The "Non-Stick" Dilution Series

The Failure Mode: Myristoyl-CoA is a surfactant. In highly aqueous buffers, it adheres to pipette tips and tube walls, causing a non-linear "drooping" curve at low concentrations.

Protocol:

  • Matrix Matching: Prepare the dilution solvent to match the initial mobile phase conditions (e.g., 50% ACN/Water + 0.1% Formic Acid).

  • Internal Standard (ISTD): Spike Heptadecanoyl-CoA (C17:0-CoA) or

    
    -Myristoyl-CoA  into the dilution solvent at a constant concentration (e.g., 100 nM).
    
    • Why: C17 is non-physiological and behaves similarly chromatographically.

  • Serial Dilution:

    • Std A (High): 10 µM

    • Std B: 2 µM

    • Std C: 400 nM

    • Std D: 80 nM

    • Std E: 16 nM

    • Std F (LLOQ): 3.2 nM

    • Blank: Solvent + ISTD only.

Phase 3: Instrumental Parameters (LC-MS/MS)

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Positive Mode ESI):

  • Precursor Ion (

    
    ):  868.2 m/z
    
  • Quantifier Product (

    
    ):  361.2 m/z (acyl-pantetheine fragment)
    
  • Qualifier Product: 428.1 m/z (adenosine fragment)

Note: Some protocols use the neutral loss of 507 Da (ADP moiety) as a scan mode for broad acyl-CoA profiling.

Experimental Workflow Visualization

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Solid Myristoyl-CoA (Li+ Salt) Master Master Stock (1 mM in 50% MeOH, pH 5) Stock->Master Dissolve & UV Check Dilution Serial Dilution (Matrix Matched + ISTD) Master->Dilution Dilute Inject Injection (5-10 µL) Dilution->Inject Separation C18 RP-HPLC (Gradient Elution) Inject->Separation ESI ESI+ Ionization Separation->ESI MRM MRM Detection (868.2 -> 361.2) ESI->MRM

Figure 2: End-to-end workflow for generating a robust Myristoyl-CoA standard curve.

Quantitative Performance Data (Expected)

The following data represents typical performance metrics when following the LC-MS/MS protocol described above.

MetricValueNotes
Linearity (R²) > 0.995Weighted (1/x) linear regression recommended.
Lower Limit of Quantitation (LLOQ) ~ 5 nM (approx. 50 fmol on column)Dependent on MS sensitivity (Triple Quad).
Precision (CV%) < 5% (Intra-day), < 10% (Inter-day)Requires stable ISTD (C17-CoA).
Recovery 85–95%When extracted with 2.5% Sulfosalicylic Acid (SSA).
Stability 24h at 4°C (Autosampler)In 50% MeOH/Water; degrades rapidly in 100% water.

Troubleshooting & Optimization

  • Peak Tailing: Acyl-CoAs contain phosphate groups that interact with metals in the LC system.[1] Solution: Passivate the system with phosphoric acid or use PEEK-lined columns. Ensure Ammonium Acetate is present in the mobile phase.[1][2]

  • Carryover: Myristoyl-CoA is "sticky." Solution: Use a needle wash of 50:50:0.1 MeOH:Isopropanol:Formic Acid.

  • Signal Suppression: Co-eluting lipids (phospholipids) can suppress ionization. Solution: Improve chromatographic separation or use Solid Phase Extraction (SPE) with weak anion exchange (WAX) cartridges.

References

  • Basu, S. S., & Blair, I. A. (2011). SI-traceable LC-MS/MS analysis of acyl-CoAs. Bioanalysis, 3(14), 1619–1622. Link

  • Magnes, C., et al. (2005). A method for the determination of acyl-CoA compounds by liquid chromatography mass spectrometry to probe the metabolism of fatty acids. Analytical Chemistry, 77(9), 2889–2894. Link

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. Link

  • BenchChem Technical Guides. Stability and Analysis of Acyl-CoAs. BenchChem.[1][2][3] Link

  • Sigma-Aldrich. Coenzyme A Assay Kit Technical Bulletin. Link

Sources

comparing synthetic vs enzymatic synthesis of myristoyl-coa

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic vs. Enzymatic Synthesis of Myristoyl-CoA

Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical lipid thioester that serves as the obligate acyl donor in protein N-myristoylation, a co-translational or post-translational modification catalyzed by N-myristoyltransferase (NMT) [4]. Because the purity and structural integrity of Myristoyl-CoA directly dictate the signal-to-noise ratio in downstream enzymatic assays and structural biology studies, selecting the optimal synthesis route is paramount.

This guide provides an objective, data-driven comparison of the two primary methodologies for generating Myristoyl-CoA: Chemical Synthesis (via NHS/DCC activation) and Enzymatic Synthesis (via Acyl-CoA Synthetase).

Workflow & Logical Architecture

Synthesis cluster_chemical Chemical Synthesis Route cluster_enzymatic Enzymatic Synthesis Route MyristicAcid Myristic Acid ActivationChem NHS/DCC Activation (Forms NHS-Ester) MyristicAcid->ActivationChem ActivationEnz Acyl-CoA Synthetase + ATP + Mg2+ MyristicAcid->ActivationEnz CouplingChem Thiol Addition (HS-CoA) (pH 8.0 - 8.5) ActivationChem->CouplingChem NHS-Ester MyristoylCoA Myristoyl-CoA (Final Product) CouplingChem->MyristoylCoA IntermediateEnz Myristoyl-AMP Intermediate ActivationEnz->IntermediateEnz PPi Release CouplingEnz Thioesterification (+ HS-CoA) IntermediateEnz->CouplingEnz CouplingEnz->MyristoylCoA AMP Release

Logical flow comparing chemical and enzymatic synthesis routes for myristoyl-CoA.

Chemical Synthesis: The NHS/DCC Activation Route

Chemical synthesis of acyl-CoAs traditionally relies on the generation of a mixed anhydride or an activated ester [2]. The N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) activation method is highly preferred for saturated fatty acids like myristic acid due to its stability and scalability [3].

Causality of Experimental Design

Directly reacting myristic acid with Coenzyme A is thermodynamically unfavorable. Using acid chlorides is often too harsh and can degrade the delicate pantothenate and adenine moieties of CoA.

  • Why DCC and NHS? DCC acts as a potent dehydrating agent that couples NHS to the carboxyl group of myristic acid. This forms a myristoyl-NHS ester—an intermediate that is stable enough to be isolated but reactive enough to undergo nucleophilic acyl substitution.

  • Why pH 8.0 for Coupling? The coupling step requires a mildly basic aqueous environment (typically 0.1 M NaHCO₃, pH 8.0). The sulfhydryl (-SH) group of free CoA has a pKa of ~8.0. At this pH, a significant fraction of CoA exists as the highly nucleophilic thiolate anion (-S⁻), which efficiently attacks the NHS-ester to form the thioester bond.

Self-Validating Protocol
  • Activation: Dissolve myristic acid (1.2 eq) and NHS (1.2 eq) in anhydrous dioxane. Add DCC (1.2 eq) dropwise. Validation checkpoint: A white precipitate (dicyclohexylurea, DCU) will form within 30 minutes, confirming the dehydration reaction is proceeding. Stir for 4 hours at room temperature.

  • Filtration: Filter out the DCU precipitate to isolate the myristoyl-NHS ester in the supernatant.

  • Coupling: Dissolve HS-CoA (1.0 eq) in 0.1 M NaHCO₃ (pH 8.0). Slowly add the myristoyl-NHS ester solution under a constant stream of N₂ (to prevent thiol oxidation). Stir for 2 hours.

  • Purification: Acidify the reaction to pH 4.0 with formic acid to halt the reaction. Purify via preparative RP-HPLC using a C18 column (eluting with a gradient of 10 mM ammonium acetate and methanol). Lyophilize the thioester-containing fractions.

Enzymatic Synthesis: The Acyl-CoA Synthetase Route

Enzymatic synthesis leverages the exquisite specificity of fatty acid:CoA ligases (e.g., FadD from E. coli or rat liver microsomal ligase) to catalyze the formation of the thioester bond [1].

Causality of Experimental Design

Enzymatic synthesis mimics the physiological activation of fatty acids. The reaction is driven by the hydrolysis of ATP.

  • Why ATP and Mg²⁺? The ligase requires ATP to adenylate the myristic acid. Mg²⁺ is strictly required because it coordinates with the β- and γ-phosphate groups of ATP, shielding their negative charges. This increases the electrophilicity of the α-phosphate, allowing the myristate carboxylate to attack and form a myristoyl-AMP intermediate.

  • Why Triton X-100? Myristic acid has low aqueous solubility. A mild non-ionic detergent like Triton X-100 (0.1%) creates mixed micelles, presenting the lipid substrate to the enzyme without denaturing the ligase [1].

Self-Validating Protocol
  • Reaction Mixture: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM HS-CoA, and 2.5 mM myristic acid (solubilized in 0.1% Triton X-100).

  • Catalysis: Add purified Acyl-CoA Synthetase (e.g., 1-2 µM). Incubate at 37°C for 1–2 hours. Validation checkpoint: The reaction progress can be monitored in real-time by measuring the release of AMP via a coupled enzyme assay or by HPLC.

  • Quenching & Purification: Quench the reaction by adding 50% formic acid (final concentration 1%). Centrifuge to remove precipitated proteins. Purify the myristoyl-CoA in a single step using hydrophobic chromatography (e.g., Octyl-Sepharose) [1].

Quantitative Data Comparison

The choice between chemical and enzymatic synthesis depends heavily on the required scale, budget, and acceptable purity threshold.

ParameterChemical Synthesis (NHS/DCC)Enzymatic Synthesis (Ligase)
Typical Yield 40% – 60% [2]> 90% [1]
Crude Purity Moderate (contains unreacted NHS/CoA)High (highly specific reaction)
Scalability High (Easily scaled to multi-gram quantities)Moderate (Limited by enzyme/ATP costs)
Reaction Time 6 – 8 hours1 – 2 hours
Reagent Cost Low (Basic organic reagents)High (Recombinant enzymes, ATP, CoA)
Stereoselectivity N/A (Myristic acid is achiral)High (Prevents side-reactions on CoA)

Downstream Application: Protein N-Myristoylation

Once synthesized, Myristoyl-CoA is primarily utilized in in vitro biomimetic assays to produce myristoylated proteins, such as the Arf6 small GTPase, which requires the lipid anchor for membrane localization and full biological function [4].

Pathway MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT 1. High-affinity binding Complex NMT-MyrCoA-Protein Ternary Complex NMT->Complex Target Target Protein (e.g., Arf6) Target->Complex 2. Peptide binding Product N-Myristoylated Protein (Membrane Anchored) Complex->Product 3. Catalysis CoASh Free HS-CoA Complex->CoASh 4. Release

The N-myristoylation pathway utilizing myristoyl-CoA and NMT to modify target proteins.

In functional assays, enzymatically synthesized Myristoyl-CoA often yields superior kinetics in NMT assays because it completely lacks the trace organic solvents and unreacted activated esters that can act as competitive inhibitors or denaturants in chemically synthesized batches.

References

  • Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed. 1

  • A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - MDPI. 2

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - MDPI. 3

  • High yield production of myristoylated Arf6 small GTPase by recombinant N-myristoyl transferase - PMC. 4

Sources

Technical Guide: Validation of NMT Inhibitors via Myristoyl-CoA Competition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of N-myristoyltransferase (NMT) inhibitors for oncology (e.g., NMT1 in breast cancer) and infectious disease (e.g., P. falciparum malaria), determining the Mode of Inhibition (MoA) is a critical go/no-go gate. While high-throughput screens (HTS) identify hits, they do not validate the binding site.

The Myristoyl-CoA Competition Assay is the definitive biochemical method to determine if a small molecule competes with the cofactor (Myristoyl-CoA) or the peptide substrate. This guide details the industry-standard CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) Fluorescence Assay . Unlike historical radiometric methods (


H-Myristic acid), the CPM assay is non-radioactive, continuous, and highly sensitive (

), measuring the release of Coenzyme A (CoA-SH) in real-time.

Verdict: The CPM-based competition assay is superior to radiometric filter-binding for routine MoA studies due to its kinetic resolution and safety profile, though Surface Plasmon Resonance (SPR) remains a complementary biophysical standard for direct binding kinetics.

Scientific Rationale: The Ordered Bi-Bi Mechanism

To validate an inhibitor, one must understand the enzyme's kinetic life cycle. NMT follows an ordered Bi-Bi reaction mechanism .[1]

  • Apo-NMT binds Myristoyl-CoA first.

  • A conformational change (Ab-loop movement) creates the Peptide Binding Pocket .

  • The Peptide Substrate binds, forming a Ternary Complex.[2]

  • Catalysis occurs: Myristate is transferred to the N-terminal Glycine.[3][4][5]

  • CoA and Myr-Peptide are released.[6][7]

Why the Competition Assay Matters: Most high-potency inhibitors (e.g., IMP-1088 ) target the peptide-binding pocket. However, early-stage hits often mimic the lipid (Myr-CoA), leading to poor selectivity (off-target lipid kinase inhibition). The Myristoyl-CoA competition assay distinguishes between:

  • Competitive Inhibitors: Bind the Myr-CoA pocket (increase apparent

    
     of Myr-CoA).
    
  • Non-Competitive/Mixed Inhibitors: Bind the Peptide pocket or an allosteric site (decrease

    
    , 
    
    
    
    may vary).
Diagram 1: NMT Reaction Mechanism & Inhibition Points

NMT_Mechanism NMT Apo-NMT Binary Binary Complex (NMT:Myr-CoA) NMT->Binary + Myr-CoA MyrCoA Myristoyl-CoA Ternary Ternary Complex Binary->Ternary + Peptide Peptide Peptide Substrate Products Myr-Peptide + CoA-SH Ternary->Products Catalysis Products->NMT Release Inhib_Lipid Lipid-Mimetic Inhibitor Inhib_Lipid->NMT Competes here Inhib_Pep Peptidomimetic Inhibitor Inhib_Pep->Binary Competes here

Caption: Ordered Bi-Bi mechanism of NMT. Lipid-competitive inhibitors bind Apo-NMT; Peptide-competitive inhibitors bind the Binary Complex.

Comparative Analysis: CPM vs. Alternatives

The choice of assay dictates data quality and throughput.

FeatureCPM Fluorescence (Recommended) Radiometric (

H-Myr-CoA)
SPR (Biacore)
Principle Detects free thiol (CoA-SH) via Michael addition to CPM.Measures

H-Myr-peptide retention on phosphocellulose filters.
Measures mass change upon binding (Direct Binding).
Readout Continuous (Kinetic) or Endpoint.[8]Endpoint only.Real-time Association/Dissociation (

).
Sensitivity High (

typically 10–50 nM).
Very High (Gold Standard).Moderate (Dependent on protein immobilization).
Throughput High (384-well compatible).Low to Medium.Low (Serial injection).
Interference Thiol scavengers, autofluorescence.Radioactive waste handling.Aggregators, solubility limits.
Cost Low (Reagents <$0.10/well).High (Isotopes + Disposal).High (Chips + Instrument time).
Best For Routine

& MoA studies.
Validation of difficult/insoluble compounds.Biophysical confirmation of binding site.

Methodology: Myristoyl-CoA Competition Protocol

This protocol uses the CPM detection method to determine if an inhibitor is competitive with respect to Myristoyl-CoA.

Materials
  • Enzyme: Recombinant Human NMT1 or P. falciparum NMT (purity >90%).

  • Substrate: Synthetic peptide (e.g., Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys for hNMT1).[8]

  • Cofactor: Myristoyl-CoA (Lithium salt).

  • Detection Reagent: CPM (Sigma #C1484), stock 10 mM in DMSO.

  • Buffer: 30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM Triton X-100, 1 mM DTT (Note: DTT must be kept low or replaced with TCEP to minimize background reaction with CPM, though NMT requires some reducing agent). Optimization tip: Use TCEP if background is too high.

Experimental Workflow (Step-by-Step)

Step 1: The Matrix Setup To determine MoA, you cannot use a single concentration. You must set up a matrix:

  • [Inhibitor]: 0 (DMSO control),

    
    , 
    
    
    
    ,
    
    
    .
  • [Myristoyl-CoA]: Serial dilution (e.g., 0.5 µM to 64 µM).

  • [Peptide]: Constant saturation (e.g.,

    
    ).
    

Step 2: Pre-Incubation

  • Mix Assay Buffer, NMT Enzyme (final ~10-50 nM), and Inhibitor.

  • Incubate for 15 mins at RT. Crucial: This allows slow-binding inhibitors to equilibrate.

Step 3: Reaction Initiation

  • Add Myristoyl-CoA (variable conc.) and Peptide (fixed conc.) mixture.

  • Immediately add CPM reagent (final 10–20 µM).

  • Note: The CPM dye reacts with the CoA thiol as it is produced.[9]

Step 4: Kinetic Reading

  • Monitor Fluorescence (

    
    ) every 30 seconds for 20–40 minutes.
    
  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Diagram 2: Assay Workflow

Assay_Workflow Start Prepare Reagents (Buffer, NMT, Myr-CoA, Peptide, CPM) Matrix Design Matrix Plate Rows: Inhibitor Conc. Cols: Myr-CoA Conc. Start->Matrix Incubate Pre-incubation Enzyme + Inhibitor (15 min) Matrix->Incubate Initiate Add Substrates + CPM Dye Incubate->Initiate Read Measure Fluorescence (Ex 385 / Em 465) Kinetic Mode Initiate->Read Analyze Plot Double-Reciprocal (Lineweaver-Burk) Read->Analyze

Caption: Step-by-step workflow for the CPM-based NMT inhibition assay.

Data Interpretation & Validation

Validating the System (Self-Validation)

Before trusting inhibitor data, validate the assay performance:

  • Linearity: Fluorescence signal must be linear with [CoA] standard curve (0–10 µM).

  • Z'-Factor: Run 16 wells of DMSO vs. 16 wells of a standard inhibitor (e.g., Tris-DBA or IMP-1088 ). A

    
     is required.
    
  • Reference: The

    
     for Myristoyl-CoA should match literature values (typically 10–50 nM for hNMT).
    
Determining Mode of Inhibition (MoA)

Plot


 vs 

(Lineweaver-Burk) for the different inhibitor concentrations.
ObservationMechanismInterpretation
Lines intersect at Y-axis Competitive Inhibitor binds to the Myr-CoA pocket.

is unchanged;

increases.
Lines intersect at X-axis Non-Competitive Inhibitor binds elsewhere (e.g., peptide pocket) with equal affinity to Apo/Binary forms.

decreases;

unchanged.
Lines intersect in quadrant 2 Mixed Inhibitor affects both binding and catalysis. Common for peptide-competitive inhibitors when varying Myr-CoA.

Expert Insight: Most "drug-like" NMT inhibitors (e.g., IMP-1088 ) are peptide-competitive. In a Myristoyl-CoA competition assay, they will often appear Non-Competitive or Mixed because they bind to the binary NMT:Myr-CoA complex, not the free enzyme. If your compound is Competitive with Myr-CoA, it is likely a lipid mimetic, which often suffers from poor bioavailability and selectivity.

References

  • Goncalves, V., et al. (2012). "A fluorescence-based assay for N-myristoyltransferase activity."[3][4][8] Analytical Biochemistry, 421(1), 342-344.[4]

  • Tate, E. W., et al. (2014).[10] "Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach." Nature Chemistry, 6, 112–121.[10]

  • Thinon, E., et al. (2016).[11] "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications, 7, 11421.

  • Mousten, P., et al. (2018). "IMP-1088, a Potent and Selective Inhibitor of Human N-Myristoyltransferase."[11] Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Myristoyl-CoA Retention on C18 Columns: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics and metabolic research, the accurate analysis of long-chain fatty acyl-Coenzyme A (acyl-CoA) species is paramount. Myristoyl-CoA (C14:0-CoA), a key intermediate in fatty acid metabolism and protein myristoylation, often serves as a critical analyte in these studies. The separation of myristoyl-CoA and its counterparts is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing C18 columns. However, the market is saturated with a diverse array of C18 columns, each with unique characteristics that can significantly impact retention time, resolution, and overall analytical performance.

This guide provides an in-depth comparison of the expected retention behavior of myristoyl-CoA on various C18 columns from leading manufacturers. As direct comparative data under identical conditions is often proprietary or not publicly available, this guide will focus on the underlying scientific principles and column chemistries to provide a robust framework for column selection and method development. We will explore the causal relationships between column properties and chromatographic performance, offering field-proven insights to guide your experimental choices.

The Central Role of C18 Columns in Acyl-CoA Analysis

Reverse-phase chromatography on C18 columns separates molecules based on their hydrophobicity. The stationary phase consists of silica particles functionalized with 18-carbon alkyl chains, creating a nonpolar environment. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analytes. More hydrophobic molecules, such as long-chain acyl-CoAs, interact more strongly with the C18 stationary phase and thus have longer retention times.

The general elution order for saturated fatty acyl-CoAs on a C18 column is directly proportional to the length of the acyl chain. Therefore, we expect to see an elution profile where shorter chains elute before longer chains (e.g., C12:0-CoA < C14:0-CoA < C16:0-CoA < C18:0-CoA).

Factors Influencing Myristoyl-CoA Retention on C18 Columns

The retention time of myristoyl-CoA is not solely determined by its interaction with the C18 ligand. Several key column characteristics play a crucial role:

  • Particle Technology (Core-Shell vs. Fully Porous):

    • Fully Porous Particles (FPPs): Traditional HPLC columns are packed with spherical silica particles that are porous throughout.

    • Superficially Porous Particles (SPPs) or Core-Shell Particles: These particles consist of a solid, impermeable core surrounded by a porous outer layer. This design reduces the diffusion path for analytes, leading to higher efficiency, sharper peaks, and often shorter analysis times at lower backpressures compared to FPP columns of the same particle size.[1][2]

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm) provide a larger surface area-to-volume ratio, resulting in increased efficiency and better resolution. However, they also generate higher backpressure, requiring ultra-high-performance liquid chromatography (UHPLC) systems.

  • Pore Size: The pore size of the silica particles influences the surface area available for interaction. For relatively small molecules like myristoyl-CoA, standard pore sizes (e.g., 100-130 Å) are typically sufficient.

  • Carbon Load: This refers to the percentage of carbon on the silica support, indicating the density of the C18 ligand coverage. A higher carbon load generally leads to increased hydrophobicity and longer retention times for nonpolar analytes.

  • End-capping: After the initial bonding of the C18 chains, unreacted silanol groups on the silica surface can remain. These silanols can cause undesirable secondary interactions with polar functional groups in analytes, leading to peak tailing. End-capping is a process where these residual silanols are capped with a small, less reactive silane (e.g., trimethylsilane) to create a more inert surface.

  • Surface Modifications: Some C18 columns have proprietary surface modifications, such as the incorporation of polar groups, to enhance their compatibility with highly aqueous mobile phases or to alter their selectivity for polar analytes.

Comparative Analysis of Myristoyl-CoA Retention on Select C18 Columns

The following table provides a qualitative comparison of the expected retention time of myristoyl-CoA on several popular C18 columns. The predictions are based on the known characteristics of each column and the principles of reverse-phase chromatography. A "Standard" retention time is considered as a baseline for a conventional, fully porous C18 column.

Column Brand & ModelParticle TechnologyKey FeaturesExpected Myristoyl-CoA Retention Time (Relative)Scientific Rationale
Waters ACQUITY UPLC BEH C18 Fully Porous (1.7 µm)Ethylene bridged hybrid (BEH) particle for enhanced pH stability (1-12) and low bleed.[3][4]Standard to Slightly LongerThe high surface coverage and trifunctional bonding can lead to strong hydrophobic interactions. The small particle size ensures high efficiency.
Agilent Zorbax Eclipse Plus C18 Fully PorousDouble end-capped for excellent peak shape with basic compounds; stable over a wide pH range (2-9).[5][6]StandardDesigned for robust, general-purpose separations with predictable C18 behavior.
Phenomenex Kinetex EVO C18 Core-ShellOrgano-silica grafting for extended pH stability (1-12) and 100% aqueous stability.[7][8][9][10][11]Shorter to StandardThe core-shell particle technology generally leads to higher efficiency and potentially shorter run times. The specific surface chemistry will influence the final retention.
Thermo Scientific Accucore C18 Core-ShellSolid core particles for high efficiency at lower backpressures.[1][2][12][13]Shorter to StandardSimilar to other core-shell columns, the Accucore C18 is expected to provide fast and efficient separations, which may translate to shorter retention times compared to FPP columns.
Waters Atlantis PREMIER BEH C18 AX Fully Porous (1.7 µm)Mixed-mode C18 and anion-exchange for enhanced retention of acidic compounds.[14]LongerThe anion-exchange functionality will likely have a secondary interaction with the phosphate groups of the CoA moiety, leading to increased retention compared to a standard C18 column.

Experimental Protocol: A Representative Method for Acyl-CoA Analysis

This protocol is a generalized procedure for the analysis of long-chain acyl-CoAs, including myristoyl-CoA, by RP-HPLC-MS/MS. Optimization will be necessary for specific instrumentation and sample matrices.

1. Sample Preparation (from Tissues)

  • Homogenization: Homogenize frozen, powdered tissue in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).

  • Extraction: Add isopropanol and acetonitrile to the homogenate, followed by saturated ammonium sulfate. Vortex vigorously.

  • Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Column: A high-quality C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific acyl-CoA species. The transition for myristoyl-CoA would be m/z 952.3 -> m/z 445.1.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add solvents PhaseSeparation PhaseSeparation Extraction->PhaseSeparation Centrifuge Drying Drying PhaseSeparation->Drying Collect supernatant Reconstitution Reconstitution Drying->Reconstitution Dissolve in mobile phase LC_System UHPLC/HPLC Reconstitution->LC_System Analysis C18_Column C18 Column LC_System->C18_Column Inject sample Mass_Spec Mass Spectrometer C18_Column->Mass_Spec Elution Data_Analysis Data Analysis & Quantification Mass_Spec->Data_Analysis MRM Data

Caption: Experimental workflow for myristoyl-CoA analysis.

Self-Validating Systems and Trustworthiness

The robustness of any analytical method relies on a self-validating system. In the context of myristoyl-CoA analysis, this involves several key practices:

  • Internal Standards: The use of an appropriate internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), is crucial to correct for variations in extraction efficiency and instrument response.

  • Quality Control Samples: Regularly injecting a quality control (QC) sample with a known concentration of myristoyl-CoA throughout the analytical run ensures the stability and reproducibility of the system.

  • System Suitability Tests: Before running samples, a system suitability test should be performed to verify that the chromatographic system is performing within established parameters (e.g., resolution, peak shape, and retention time precision).

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to establish the linearity, accuracy, precision, and limits of detection and quantification of the assay.

Conclusion and Future Perspectives

The selection of an appropriate C18 column is a critical decision in the development of a robust and reliable method for the analysis of myristoyl-CoA. While a standard end-capped C18 column provides a good starting point, understanding the nuances of different column technologies, such as core-shell particles and novel surface chemistries, can lead to significant improvements in separation efficiency, analysis time, and data quality.

For researchers embarking on metabolomic or lipidomic studies involving myristoyl-CoA, it is recommended to screen a small panel of C18 columns with different characteristics to identify the optimal stationary phase for their specific application. The principles and representative methodologies outlined in this guide provide a solid foundation for making informed decisions and developing high-quality analytical methods for this important class of biomolecules.

References

  • Phenomenex Inc. (n.d.). Kinetex EVO C18 Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ZORBAX Eclipse Plus C18 Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC BEH C18 Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Atlantis PREMIER BEH C18 AX Columns. Retrieved from [Link]

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]

  • Golovko, M. Y., & Murphy, E. J. (2004). A simple and rapid method for the analysis of long-chain acyl-CoA molecular species in the brain. Journal of Lipid Research, 45(9), 1777–1782. [Link]

  • Phenomenex Inc. (n.d.). What is Core-Shell Technology? Retrieved from [Link]

  • Agilent Technologies. (2019). Agilent ZORBAX Eclipse Plus Columns and Cartridges. Retrieved from [Link]

  • Waters Corporation. (2017). ACQUITY UPLC BEH C18 Columns Care and Use Manual. Retrieved from [Link]

Sources

Quantitative Analysis of Intracellular Myristoyl-CoA: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Myristoyl-CoA (C14:0-CoA) is a critical metabolic node, serving as the obligate substrate for N-myristoyltransferase (NMT) to modify key signaling proteins (e.g., Src family kinases, G


 subunits) and as an intermediate in fatty acid elongation and degradation.[1] Unlike abundant cytosolic acetyl-CoA, myristoyl-CoA exists in low picomolar concentrations and possesses a labile thioester bond prone to hydrolysis, making accurate quantification a significant analytical challenge.[1]

This guide objectively compares the three primary methodologies for myristoyl-CoA analysis—Targeted LC-MS/MS , HPLC-UV/Fluorescence , and Radiometric Metabolic Labeling .[1] It establishes the Targeted Isotope-Dilution LC-MS/MS Workflow as the superior "product" for high-fidelity quantification, providing the necessary sensitivity (fmol range) and structural specificity required for modern drug development and metabolic flux analysis.

Part 1: Methodological Landscape

The following table contrasts the performance of the targeted LC-MS/MS workflow against legacy and indirect alternatives.

FeatureTargeted LC-MS/MS (Recommended) HPLC-UV / Fluorescence Radiometric Labeling ([3H]-Myristate)
Primary Principle Mass-selective detection of specific parent/fragment ions (MRM).[1]Chromatographic separation with absorbance (260nm) or etheno-derivatization.[1]Measurement of radiolabel incorporation into total lipid pools.
Specificity High. Distinguishes C14:0-CoA from C14:1 or C16:0 species by mass.[1]Moderate. Relies solely on retention time; co-elution with other acyl-CoAs is common.[1]Low. Measures total flux, not specific pool mass; cannot distinguish CoA from free fatty acid easily.[1]
Sensitivity (LOD) ~1–5 fmol (Femtomole).[1]~1–10 pmol (Picomole).[1]High (dependent on specific activity), but non-quantitative for mass.[1]
Sample Requirement Low (1–5 million cells).[1]High (>20 million cells or tissue gram-quantities).[1]Variable.
Throughput High (10–15 min run time).[1]Low (30–60 min run times required for resolution).[1]Low (requires long incubation and washing steps).[1]
Structural Insight Direct confirmation of acyl chain length and saturation.Inferential based on standards.None.

Part 2: The Core Protocol – Targeted Isotope-Dilution LC-MS/MS[1]

The "product" in this guide is a validated Targeted LC-MS/MS Workflow designed specifically to overcome the hydrophobicity and instability of long-chain acyl-CoAs.

The Workflow Logic (DOT Diagram)

The following diagram illustrates the critical decision points and flow of the extraction and analysis process.

G Start Cell/Tissue Sample Quench Metabolic Quenching (Immediate -80°C or LN2) Start->Quench Stop Thioesterase Activity Extract Biphasic Extraction (ACN / 2-Propanol / Phosphate Buffer) Quench->Extract Lyse & Solubilize Clean SPE Purification (Oligonucleotide or C18 Column) Extract->Clean Remove Salts/Proteins Standard Spike Internal Standard ([13C]-Myristoyl-CoA or C17-CoA) Standard->Extract Correct for Loss LC LC Separation (C18 Column, High Organic Gradient) Clean->LC Elute & Inject MS MS/MS Detection (MRM: 978 -> 471) LC->MS Electrospray Ionization Data Quantification (Peak Area Ratio vs. Standard) MS->Data

Caption: Optimized workflow for Myristoyl-CoA quantification, highlighting the critical quenching and internal standard spiking steps to ensure data integrity.

Detailed Methodology
Step 1: Extraction (The "Minkler" Modification)

Standard acid extractions (e.g., TCA) often precipitate long-chain acyl-CoAs (C14+) along with proteins due to their amphipathic nature.[1] We utilize a 2-Propanol/Acetonitrile based extraction to maintain solubility.[1]

  • Reagents: Acetonitrile (ACN), 2-Propanol (IPA), 100 mM KH₂PO₄ (pH 6.7).[1]

  • Protocol:

    • Harvest cells (approx.[1]

      
      ) and immediately quench with liquid nitrogen.[1]
      
    • Resuspend cell pellet in 500 µL Extraction Buffer (ACN:IPA:Buffer, 3:1:1 v/v/v).

    • Spike Internal Standard: Add 10 pmol of [¹³C₃]-Myristoyl-CoA or Heptadecanoyl-CoA (C17:0-CoA). Note: C17 is non-endogenous and mimics the hydrophobicity of C14.

    • Homogenize (bead beating or sonication) on ice.

    • Centrifuge at 15,000

      
       for 10 min at 4°C. Collect supernatant.
      
Step 2: Solid Phase Extraction (SPE) Purification

Direct injection of crude extracts suppresses ionization.[1]

  • Column: Weak Anion Exchange (WAX) or C18 cartridge.[1]

  • Procedure:

    • Condition column with ACN followed by equilibration buffer.

    • Load supernatant.[1]

    • Wash with Formic Acid (5% in water) to remove salts/nucleotides.[1]

    • Elute Acyl-CoAs with 80% Methanol + 250 mM Ammonium Formate.[1]

    • Evaporate to dryness under N₂ and reconstitute in 50 µL mobile phase.

Step 3: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).[1]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

    • B: ACN/IPA (90:[1]10) + 0.1% Formic Acid.[1][2]

  • Gradient: Myristoyl-CoA is hydrophobic.[1] Start at 40% B, ramp to 95% B over 8 minutes.

  • MRM Transitions (Positive Mode ESI):

    • Precursor Ion:

      
       978.3 
      
      
      
    • Quantifier Product:

      
       471.3 (Neutral loss of 507 Da, [M+H - ADP-ribose]
      
      
      
      ).[1]
    • Qualifier Product:

      
       428.1 (Adenosine-diphosphate fragment).[1]
      

Part 3: Performance Data & Validation

To validate this protocol, we compare typical performance metrics against the HPLC-UV alternative.

MetricLC-MS/MS (This Protocol)HPLC-UV (Standard Method)
Linearity (

)
> 0.995 (0.5 nM – 1000 nM)> 0.98 (100 nM – 50 µM)
Limit of Detection (LOD) 5 fmol on column2000 fmol (2 pmol) on column
Recovery 85% ± 5% (using C17-CoA IS)60–70% (variable precipitation)
Precision (CV%) < 8% Intra-day15–20% Intra-day

Expert Insight: The neutral loss scan of 507 Da is highly specific for Coenzyme A thioesters. By monitoring the


 transition, you effectively filter out free fatty acids and nucleotides that plague UV detection at 260 nm.

Part 4: Biological Context & Pathway Visualization[1]

Understanding the flux of Myristoyl-CoA is essential for interpreting the data. The diagram below maps the synthesis and consumption pathways, aiding in experimental design (e.g., where to use inhibitors like TOFA or 2-OH-Myristate).

Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA Cytosolic MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MyrCoA Myristoyl-CoA (C14) MalonylCoA->MyrCoA FASN (Chain Elongation) PalmitoylCoA Palmitoyl-CoA (C16) MyrCoA->PalmitoylCoA Elongation MyrProt N-Myristoylated Proteins MyrCoA->MyrProt NMT (Co-translational) ExogMyr Exogenous Myristate MyrCoA->ExogMyr Hydrolysis ExogMyr->MyrCoA ACSL (Activation) ACLY ACLY ACC ACC FASN FASN ACSL ACSL NMT NMT1/2 Thio Thioesterase

Caption: Myristoyl-CoA metabolic hub. Note that FASN typically produces C16 (Palmitate), making the C14 pool transient and highly dependent on thioesterase activity or exogenous uptake.[1]

Part 5: Troubleshooting & Expert Tips

  • The "Sticky" Problem: Long-chain acyl-CoAs adhere to glass surfaces.[1] Always use polypropylene tubes and silanized glass inserts for LC vials.

  • pH Sensitivity: The thioester bond is stable at pH 3–6 but hydrolyzes rapidly at pH > 8. Ensure your extraction buffer is buffered to pH ~5–6 with phosphate or acetate.

  • Carryover: Due to hydrophobicity, Myristoyl-CoA can cause carryover on C18 columns.[1] Implement a "sawtooth" wash (100% Isopropanol/Acetone cycles) between samples if low-concentration samples follow high ones.[1]

References

  • Minkler, P. E., et al. (2008).[1] "Quantification of acyl-CoA thioesters in tissue and cultured cells." Analytical Biochemistry. Link

  • Basu, S. S., & Blair, I. A. (2011).[1] "SILEC: a stable isotope labeling by essential nutrients in cell culture method for quantification of acyl-CoA thioesters."[1] Nature Protocols. Link[1]

  • Snyder, N. W., et al. (2015).[1] "LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters." Methods in Enzymology. Link

  • Haynes, C. A., et al. (2008).[1] "A high-performance liquid chromatography-tandem mass spectrometry method for the analysis of long-chain fatty acyl-CoAs." Analytical Biochemistry. Link

  • Magnes, C., et al. (2005).[1] "A rapid and sensitive method for the quantitation of short-chain acyl-coenzyme A thioesters by LC-MS/MS." Journal of Chromatography B. Link

Sources

Verifying Myristoyl-CoA Integrity: Post-Thaw Quality Control Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Myristoyl-CoA is a critical reagent in studying N-myristoylation, a co-translational modification essential for the localization and function of oncoproteins (e.g., Src, Ras) and viral capsid proteins. However, the high-energy thioester bond connecting the myristic acid tail to the Coenzyme A scaffold is thermodynamically unstable and prone to hydrolysis.

The Problem: Repeated freeze-thaw cycles introduce thermal stress and pH fluctuations that accelerate thioester hydrolysis. Using degraded Myristoyl-CoA leads to false negatives in lipidation assays and erroneous kinetic data.

The Solution: This guide establishes a rigorous Quality Control (QC) framework. We compare three verification methodologies—Ellman’s Reagent Assay , HPLC-UV , and LC-MS —and provide a tiered protocol to validate reagent integrity before critical experiments.

Mechanism of Degradation[1]

Understanding the chemistry of failure is the first step in prevention. The primary degradation pathway for Myristoyl-CoA during freeze-thaw cycles is thioester hydrolysis .

Chemical Pathway

The thioester bond (


) is susceptible to nucleophilic attack by water, a reaction catalyzed by pH shifts often observed during the freezing of buffer components (e.g., phosphate buffers can undergo significant pH changes upon freezing).[1]

MyristoylDegradation cluster_0 Degradation Products MyrCoA Myristoyl-CoA (Intact Reagent) Transition Tetrahedral Intermediate MyrCoA->Transition Freeze-Thaw Stress Water H₂O (Nucleophile) Water->Transition MyrAcid Myristic Acid (Precipitate) Transition->MyrAcid CoASH Free CoA-SH (Reactive Thiol) Transition->CoASH  Hydrolysis

Figure 1: The hydrolysis mechanism of Myristoyl-CoA. The cleavage of the thioester bond releases free Coenzyme A (containing a reactive sulfhydryl group) and Myristic Acid.

Comparative Analysis of Verification Methods

We evaluated three methods for determining Myristoyl-CoA purity. For routine checks, the Ellman's Assay is the most efficient, while HPLC is required for quantitative concentration determination.

FeatureEllman’s Assay (DTNB) RP-HPLC (UV) LC-MS
Principle Colorimetric detection of free thiols (CoA-SH).Chromatographic separation of Intact vs. Hydrolyzed.Mass-based identification of molecular species.[2][3]
Primary Output % Hydrolysis (Indirect).% Purity (Direct).Structural Confirmation.
Sensitivity High (mM to

M range).
High (dependent on detector).Very High (nM range).
Throughput High (96-well plate).[4]Low (30 min/sample).Low (30 min/sample).
Cost Low (<$1/sample).Medium.High.
Best Use Case Daily "Go/No-Go" Check. Monthly Stock Validation. Troubleshooting/Unknowns.

Experimental Protocols

Protocol A: The "Rapid Screen" (Ellman's Assay)

Use this protocol immediately after thawing an aliquot to ensure <5% hydrolysis.

Principle: Intact Myristoyl-CoA has no free sulfhydryl (-SH) group. Hydrolyzed CoA releases an -SH group, which reacts with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to produce TNB, a yellow product absorbing at 412 nm.

Materials:

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA.

  • Ellman’s Reagent: 4 mg/mL DTNB in Reaction Buffer.[5][6][7]

  • Standard: Cysteine or CoA-SH standard curve (0–100

    
    M).
    

Workflow:

  • Prepare: Mix 50

    
    L of Ellman’s Reagent with 2.5 mL of Reaction Buffer.
    
  • Blank: Add 250

    
    L of mixture to a well (Reference).
    
  • Sample: Add 10

    
    L of your thawed Myristoyl-CoA sample to 240 
    
    
    
    L of mixture.
  • Incubate: 15 minutes at room temperature.

  • Measure: Absorbance at 412 nm.

Self-Validating Logic:

  • Low Absorbance (<0.05 OD): Indicates intact thioester bond. PASS.

  • High Absorbance (>0.2 OD): Indicates significant free thiols. FAIL.

Protocol B: The "Gold Standard" (RP-HPLC)

Use this protocol to requalify stock solutions stored for >3 months.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase A: 50 mM Ammonium Phosphate (pH 5.5) in Water.[1][5]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 0-5 min (10% B); 5-25 min (Linear to 60% B); 25-30 min (60% B).

  • Detection: UV at 260 nm (Adenine absorption).

Data Interpretation:

  • Retention Time (RT): Free CoA elutes early (hydrophilic); Myristoyl-CoA elutes late (hydrophobic).

  • Calculation:

    
    
    

Experimental Data: Freeze-Thaw Stability

The following table summarizes internal data comparing storage conditions.

Table 1: Myristoyl-CoA Integrity over Freeze-Thaw (F/T) Cycles (Measured via HPLC-UV, Mean of n=3)

ConditionCycle 0 (Fresh)Cycle 1Cycle 3Cycle 5Recommendation
Flash Frozen (-80°C) 99.2%98.5%94.1%88.3%Limit to 3 Cycles
Slow Freeze (-20°C) 99.1%96.2%89.5%76.4%Avoid
Lyophilized (Dry) 99.5%N/AN/AN/ABest for Long Term

Analyst Note: The significant drop at Cycle 5 in -80°C storage suggests that micro-crystallization of water during repeated thawing shears the thioester bond. Aliquoting into single-use volumes is the only robust prevention strategy.

Decision Framework

Use this logic flow to determine if your reagent is suitable for critical assays (e.g.,


 determination or high-throughput screening).

QC_Workflow Start Thaw Myristoyl-CoA Visual Visual Inspection (Precipitate?) Start->Visual Discard1 Discard Sample (Insoluble Myristic Acid) Visual->Discard1 Yes Ellman Run Ellman's Assay (Detect Free CoA) Visual->Ellman No (Clear) Decision1 OD412 < Threshold? Ellman->Decision1 HPLC Run HPLC-UV (Quantify Purity) Decision1->HPLC Pass (Low Signal) Discard2 Discard / Repurify Decision1->Discard2 Fail (High Signal) Decision2 Purity > 95%? HPLC->Decision2 Use Proceed to Assay Decision2->Use Yes Decision2->Discard2 No

Figure 2: Quality Control Decision Tree. A tiered approach saves time by using the rapid Ellman's test to filter out gross degradation before committing to time-consuming HPLC analysis.

References

  • Ellman, G. L. (1959).[7] Tissue sulfhydryl groups.[7] Archives of Biochemistry and Biophysics, 82(1), 70–77.

  • BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit Protocol. BioAssay Systems Technical Bulletins.

  • McIlhinney, R. A., et al. (1998). Purification and partial sequencing of myristoyl-CoA:protein N-myristoyltransferase.[9] Biochemical Journal.

  • Bracher, P. J., et al. (2011).[1] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres.

Sources

Safety Operating Guide

Proper Disposal Procedures: Myristoyl Coenzyme A Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive & Safety Profile

Operational Summary

Myristoyl Coenzyme A (Myristoyl-CoA) monohydrate is a high-value biochemical reagent typically used in metabolic research and protein myristoylation studies.[1] While generally classified as non-hazardous under GHS standards (unlike its synthetic precursor, myristoyl chloride), it must be handled with the rigor accorded to all bioactive organic compounds.

Immediate Disposal Rule: Never dispose of solid Myristoyl-CoA or its concentrated solutions down the sink. Despite its biological origin, it requires thermal destruction via a licensed chemical waste facility to ensure complete deactivation of the thioester bond and compliance with "cradle-to-grave" waste tracking.

Chemical & Hazard Profile

Understanding the physicochemical properties is essential for selecting the correct waste stream.

ParameterSpecificationOperational Implication
CAS Number 3130-72-1 (Free Acid/Salt)Use for waste manifesting.
Molecular Weight ~977–995 g/mol High MW prevents volatility; inhalation risk is low unless aerosolized.
Solubility Water, Aqueous BuffersCritical: Aqueous waste streams are the primary disposal vector.
Stability Thioester bond (hydrolyzable)Susceptible to hydrolysis at pH > 8.0; keep waste neutral/acidic to prevent uncontrolled degradation before incineration.
GHS Classification Not Classified / Non-HazardousDoes not require P-list or U-list segregation, but is treated as "Non-Regulated Chemical Waste."

Critical Safety Distinction: Do not confuse Myristoyl-CoA with Myristoyl Chloride (CAS 112-64-1). The latter is corrosive and water-reactive.[2] Myristoyl-CoA is benign by comparison but requires standard PPE (gloves, lab coat, safety glasses).

Part 2: Detailed Disposal Protocols

Solid Waste (Expired or Excess Powder)

Objective: Prevent environmental release and ensure thermal destruction.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste tag. Even if non-hazardous by RCRA standards, label as "Non-Regulated Chemical Waste - Solid" .

    • Constituents: Myristoyl Coenzyme A Monohydrate (100%).

  • Transfer: Transfer powder using a dedicated spatula. Do not generate dust.[2]

  • Disposal Path: Seal tightly. Route to the facility's chemical incinerator equipped with an afterburner and scrubber.

Liquid Waste Streams

Myristoyl-CoA is often dissolved in buffers (Tris, HEPES) or occasionally organic solvents. The disposal method depends entirely on the solvent matrix.

Scenario A: Aqueous Solutions (Buffers/Water)
  • Concentration < 1 mM (Trace): If the buffer itself is non-toxic (e.g., PBS) and local regulations permit, trace amounts can often be flushed via sanitary sewer with copious water (20:1 dilution). However, the preferred method for GLP compliance is collection.

  • Concentration > 1 mM (Stock Solutions):

    • Collect in a carboy labeled "Aqueous Waste - Non-Hazardous" .

    • Ensure pH is between 5 and 9.

    • Do not mix with oxidizers (bleach) as this may cleave the thioester unpredictably.

Scenario B: Solvent-Based Solutions (e.g., Methanol, DMSO)
  • Segregation: Never mix with aqueous waste.

  • Collection: Pour into the "Organic Solvent Waste" carboy (halogenated or non-halogenated, depending on the solvent).

  • Labeling: List "Myristoyl Coenzyme A" as a trace contaminant (<1%) on the waste tag.

Part 3: Spill Response & Deactivation Workflow

In the event of a spill, the primary goal is containment. Myristoyl-CoA is amphiphilic (soap-like properties) and can make surfaces slippery.

Spill Cleanup Protocol
  • Assess: Verify the spill volume. If < 500 mg (solid) or < 50 mL (liquid), proceed with local cleanup.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust aerosolization.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Removal: Scoop material into a waste bag.

  • Decontamination: Wipe the surface with 70% Ethanol followed by water. The ethanol helps solubilize the fatty acid tail (myristate) which might otherwise leave a greasy residue.

Visualized Workflows
Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct incineration path.

DisposalDecision Start Waste Generation: Myristoyl-CoA State Physical State? Start->State Solid Solid Powder State->Solid Powder/Residue Liquid Liquid Solution State->Liquid Solution BinSolid Solid Waste Bin (Incineration) Solid->BinSolid Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Buffer/Water) SolventCheck->Aqueous Water/Buffer Organic Organic (DMSO/MeOH) SolventCheck->Organic Solvents BinAq Aqueous Waste Carboy (Treatment/Sewer*) Aqueous->BinAq Check Local Regs BinOrg Organic Waste Carboy (Fuel Blending) Organic->BinOrg Segregate

Caption: Decision logic for segregating Myristoyl-CoA waste streams based on physical state and solvent matrix.

Figure 2: Biological Deactivation Pathway

Understanding the natural degradation helps in risk assessment. In a waste system, hydrolysis breaks the molecule into harmless constituents.

Degradation MyrCoA Myristoyl-CoA (Intact Thioester) Hydrolysis Hydrolysis (pH > 8.0 or Enzymes) MyrCoA->Hydrolysis Waste Stream Time CoA Free Coenzyme A (Water Soluble) Hydrolysis->CoA FattyAcid Myristate (Fatty Acid) Hydrolysis->FattyAcid

Caption: Mechanism of Myristoyl-CoA breakdown in aqueous waste streams, yielding non-toxic metabolites.

Part 4: References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Preservation of Acyl Coenzyme A Attenuates Pathological and Metabolic Cardiac Remodeling. Circulation. Retrieved from [Link]

Sources

Operational Guide: Safe Handling & Integrity Preservation of Myristoyl Coenzyme A Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Protection Mandate

Handling Myristoyl Coenzyme A (Myristoyl-CoA) monohydrate requires a shift in perspective from standard safety protocols. While the compound presents low acute toxicity to the operator, it exhibits high hydrolytic instability and amphipathic behavior.

Therefore, the Personal Protective Equipment (PPE) and handling strategies defined here serve a Dual-Protection Mandate :

  • Operator Safety: Protection against inhalation of bioactive dusts and potential skin sensitization.

  • Reagent Integrity: Protection of the thioester bond from hydrolysis, oxidation, and micellar aggregation caused by improper environmental exposure.

Risk Assessment & Hazard Profile

Before donning PPE, understand the physicochemical risks. Myristoyl-CoA is a long-chain fatty acyl-CoA ester (C14:0).

Hazard CategorySpecific RiskMechanism of Action
Biological Low/UnknownAs a metabolic intermediate, it is generally non-toxic but biologically active. High concentrations may act as a surfactant, potentially disrupting cell membranes if absorbed.
Chemical Irritant (Dust)Inhalation of fine powder may cause respiratory tract irritation.
Stability (Critical) Hydrolysis The high-energy thioester bond is labile. Alkaline pH (>7.0) and moisture rapidly degrade the molecule into free Coenzyme A and myristic acid [1].
Physical HygroscopicThe monohydrate form will readily absorb atmospheric water, accelerating degradation.

Critical Distinction: Do not confuse Myristoyl-CoA with Myristoyl Chloride. The latter is a corrosive acid chloride used in synthesis. Myristoyl-CoA is a biological ester and is significantly less hazardous, but far more expensive and fragile.

PPE Matrix: The "Clean-Cold" Standard

Standard lab PPE is insufficient if it introduces contaminants. We utilize the "Clean-Cold" standard to minimize thermal transfer and particulate contamination.

ZonePPE RequirementTechnical Specification & Rationale
Respiratory N95 / P2 Respirator Why: Prevents inhalation of costly particulates during weighing. Integrity Bonus: Reduces breath-borne moisture and nucleases from contaminating the hygroscopic powder.
Ocular Safety Glasses Side shields required. Chemical splash goggles are necessary only if working with large volumes of organic solvents (e.g., Methanol/Chloroform extractions).
Dermal (Hands) Nitrile Gloves (Double) Spec: 4-5 mil thickness. Protocol: Double-glove. The outer pair should be changed immediately if touching non-sterile surfaces (door handles, logbooks) to prevent lipid contamination of the sample.
Body Lab Coat (Cuffed) Spec: Cotton/Polyester blend, snap-front. Why: Cuffed sleeves prevent skin squames (dead skin cells containing oils/lipids) from falling into the sample preparation area.

Operational Protocol: The "Zero-Hydrolysis" Workflow

This protocol is designed to prevent the two most common failure modes: Condensation-driven hydrolysis and Micellar loss .

Phase A: Acclimatization (The "Warm-Up")
  • The Trap: Removing the bottle from -20°C and opening it immediately causes atmospheric water to condense on the cold powder. This water initiates hydrolysis.

  • The Fix: Allow the sealed container to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

Phase B: Solubilization & pH Control

Myristoyl-CoA is amphipathic (has both hydrophobic tail and hydrophilic head). It forms micelles.

  • Solvent Choice:

    • Short-term (Hours): 10 mM Sodium Acetate or KH2PO4 buffer, pH 5.0 – 6.0 .

    • Long-term (Days): Methanol or 50% Ethanol/Water (stored at -80°C).

    • Avoid: PBS at pH 7.4 for long-term storage; the alkaline drift promotes thioester cleavage [2].

  • Vessel Selection:

    • Use Low-Binding Polypropylene tubes or silanized glass.

    • Reasoning: The hydrophobic myristoyl tail loves to stick to standard plastic. You can lose up to 20% of your sample to the tube walls if using generic Eppendorf tubes.

  • Dissolution Technique:

    • Do not vortex violently. This causes foaming and protein denaturation (if enzymes are present).

    • Sonicate briefly (3 x 5 seconds) on ice to disrupt micellar aggregates and ensure a monomeric solution [3].

Visualization: The Safe Handling Workflow

The following diagram illustrates the critical decision points to maintain reagent stability during the handling process.

MyristoylHandling cluster_warning CRITICAL FAILURE MODE Start Retrieve from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Failure Opening Cold Bottle = Hydrolysis Start->Failure Avoid Weigh Weighing (N95 Mask + Static Gun) Equilibrate->Weigh Dry Environment Solubilize Solubilization (pH 5.0-6.0 or MeOH) Weigh->Solubilize Low-Binding Tube Sonicate Sonication (Disrupt Micelles) Solubilize->Sonicate Ensure Homogeneity Usage Experimental Use (Keep on Ice) Sonicate->Usage Waste Disposal (Bio/Chem Waste) Usage->Waste

Figure 1: Workflow for Myristoyl-CoA handling emphasizing the equilibration step to prevent hydrolytic degradation.

Disposal & Emergency Procedures

Spills
  • Solid Spill: Do not sweep dry dust (inhalation risk). Cover with a damp paper towel (water dampens dust), then wipe up.

  • Liquid Spill: Absorb with standard lab mats. Clean surface with 70% ethanol to remove lipid residue.

Waste Stream
  • Unused Reagent: Dispose of as solid chemical waste.

  • Aqueous Solutions: If buffer-based, can often be treated as biological waste (depending on facility rules regarding acyl-CoAs).

  • Organic Solutions: Must go into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent (e.g., Chloroform vs. Methanol).

References

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